ODN 2007
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C216H278N66O145P22 |
|---|---|
Peso molecular |
6800 g/mol |
Nombre IUPAC |
[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [3-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C216H278N66O145P22/c1-83-43-265(205(306)249-177(83)284)143-21-95(283)117(385-143)55-364-429(321,322)412-101-27-149(267-45-85(3)179(286)251-207(267)308)391-123(101)61-373-444(351,352)422-111-37-159(277-77-227-165-171(277)237-195(221)243-189(165)296)401-133(111)71-380-431(325,326)408-97-23-145(262-18-14-140(218)234-202(262)303)387-120(97)58-367-436(335,336)414-103-29-151(269-47-87(5)181(288)253-209(269)310)397-129(103)67-375-448(359,360)426-115-41-163(281-81-231-169-175(281)241-199(225)247-193(169)300)405-137(115)75-383-442(347,348)420-109-35-157(275-53-93(11)187(294)259-215(275)316)394-126(109)64-371-439(341,342)417-106-32-154(272-50-90(8)184(291)256-212(272)313)392-124(106)62-369-438(339,340)416-105-31-153(271-49-89(7)183(290)255-211(271)312)393-125(105)63-370-440(343,344)418-107-33-155(273-51-91(9)185(292)257-213(273)314)399-131(107)69-377-446(355,356)424-113-39-161(279-79-229-167-173(279)239-197(223)245-191(167)298)403-135(113)73-381-433(329,330)410-99-25-147(264-20-16-142(220)236-204(264)305)389-122(99)60-368-437(337,338)415-104-30-152(270-48-88(6)182(289)254-210(270)311)398-130(104)68-376-449(361,362)427-116-42-164(282-82-232-170-176(282)242-200(226)248-194(170)301)406-138(116)76-384-443(349,350)421-110-36-158(276-54-94(12)188(295)260-216(276)317)395-127(110)65-372-441(345,346)419-108-34-156(274-52-92(10)186(293)258-214(274)315)400-132(108)70-378-447(357,358)425-114-40-162(280-80-230-168-174(280)240-198(224)246-192(168)299)404-136(114)74-382-432(327,328)409-98-24-146(263-19-15-141(219)235-203(263)304)388-121(98)59-366-435(333,334)413-102-28-150(268-46-86(4)180(287)252-208(268)309)396-128(102)66-374-445(353,354)423-112-38-160(278-78-228-166-172(278)238-196(222)244-190(166)297)402-134(112)72-379-430(323,324)407-96-22-144(261-17-13-139(217)233-201(261)302)386-119(96)57-365-434(331,332)411-100-26-148(390-118(100)56-363-428(318,319)320)266-44-84(2)178(285)250-206(266)307/h13-20,43-54,77-82,95-138,143-164,283H,21-42,55-76H2,1-12H3,(H,321,322)(H,323,324)(H,325,326)(H,327,328)(H,329,330)(H,331,332)(H,333,334)(H,335,336)(H,337,338)(H,339,340)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,353,354)(H,355,356)(H,357,358)(H,359,360)(H,361,362)(H2,217,233,302)(H2,218,234,303)(H2,219,235,304)(H2,220,236,305)(H,249,284,306)(H,250,285,307)(H,251,286,308)(H,252,287,309)(H,253,288,310)(H,254,289,311)(H,255,290,312)(H,256,291,313)(H,257,292,314)(H,258,293,315)(H,259,294,316)(H,260,295,317)(H2,318,319,320)(H3,221,237,243,296)(H3,222,238,244,297)(H3,223,239,245,298)(H3,224,240,246,299)(H3,225,241,247,300)(H3,226,242,248,301) |
Clave InChI |
DHYWDEXXBWTTEH-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
what is the mechanism of action of ODN 2007
An In-depth Technical Guide to the Mechanism of Action of ODN 2007
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligodeoxynucleotide (ODN) 2007 is a synthetic, single-stranded DNA molecule belonging to the Class B of CpG ODNs. It functions as a potent immunostimulatory agent through its interaction with Toll-like receptor 9 (TLR9). This guide provides a detailed overview of the mechanism of action of this compound, focusing on its molecular interactions, the signaling pathways it triggers, and its effects on various immune cells. The information is presented through structured data tables and detailed diagrams to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action: TLR9 Agonism
This compound's primary mechanism of action is the activation of Toll-like receptor 9 (TLR9), an endosomal receptor crucial for detecting microbial DNA.[1][2] The key features of this compound that enable this action are unmethylated CpG dinucleotides within its sequence (5'-TCGTCGTTGTCGTTTTGTCGTT-3').[2] These motifs mimic the DNA of bacteria and viruses, which have a higher frequency of unmethylated CpG sequences compared to vertebrate DNA.[1][3]
Upon administration, this compound is internalized by immune cells, such as B cells, plasmacytoid dendritic cells (pDCs), monocytes, and macrophages, into endosomes.[1] Within the endosome, this compound binds to TLR9, initiating a conformational change in the receptor and triggering a downstream signaling cascade.[4][5]
Cellular Activation and Immune Response
This compound, as a Class B CpG ODN, is characterized by its potent ability to activate B cells and its weaker stimulation of interferon-alpha (IFN-α) secretion from pDCs.[1][6] Its immunostimulatory effects are broad, impacting various arms of the innate and adaptive immune systems.
Effects on Different Immune Cell Types
The interaction of this compound with TLR9-expressing cells leads to a range of cellular responses, contributing to a robust immune reaction. The specific outcomes vary depending on the cell type.
| Cell Type | Key Effects of this compound | References |
| B Cells | Strong activation and proliferation; induction of IgM production; upregulation of activation markers. | [1][3][6] |
| Plasmacytoid Dendritic Cells (pDCs) | Maturation and upregulation of co-stimulatory molecules; weak induction of IFN-α secretion. | [1][6] |
| Monocytes/Macrophages | Maturation; induction of pro-inflammatory cytokine production (e.g., IL-6, IL-12); enhanced antigen presentation. | [7] |
| Natural Killer (NK) Cells | Indirect activation through cytokine signaling from other activated immune cells. | [6][7] |
Signaling Pathways
The binding of this compound to TLR9 initiates a well-defined signaling cascade that is dependent on the adaptor protein MyD88.[8] This pathway culminates in the activation of key transcription factors, leading to the expression of genes involved in the inflammatory response.
TLR9 Signaling Cascade
The following diagram illustrates the signaling pathway initiated by this compound upon binding to TLR9 in an endosome.
Caption: TLR9 signaling pathway activated by this compound.
Experimental Protocols
Detailed experimental protocols are essential for studying the effects of this compound. While specific protocols can vary between laboratories, the following provides a general workflow for assessing the immunostimulatory activity of this compound.
General Experimental Workflow for In Vitro Cellular Activation
Caption: General workflow for in vitro cell stimulation with this compound.
Quantitative Data
Conclusion
This compound is a powerful tool for immunostimulation, primarily acting through the TLR9 signaling pathway. Its ability to strongly activate B cells and other key immune cells makes it a valuable candidate for applications in vaccine adjuvants and immunotherapies. A thorough understanding of its mechanism of action, as outlined in this guide, is crucial for its effective application in research and development. The provided diagrams and structured information serve as a foundation for further investigation into the nuanced effects of this compound in various biological contexts.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Classification, Mechanisms of Action, and Therapeutic Applications of Inhibitory Oligonucleotides for Toll-Like Receptors (TLR) 7 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competition by Inhibitory Oligonucleotides Prevents Binding of CpG to C-terminal TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genemedsyn.com [genemedsyn.com]
- 7. Innate immune responses induced by CpG oligodeoxyribonucleotide stimulation of ovine blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CpG‐ODN‐mediated TLR9 innate immune signalling and calcium dyshomeostasis converge on the NFκB inhibitory protein IκBβ to drive IL1α and IL1β expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Cytokine Production and Bystander Activation of Autoreactive B Cells in Response to CpG-A and CpG-B ODNs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
An In-Depth Technical Guide to ODN 2007: Structure, CpG Motifs, and Immunostimulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligodeoxynucleotide (ODN) 2007 is a synthetic, single-stranded DNA molecule that belongs to the B-class of CpG oligodeoxynucleotides. These molecules are characterized by the presence of unmethylated cytosine-phosphate-guanine (CpG) dinucleotides within specific sequence contexts, known as CpG motifs.[1] In vertebrates, these motifs are recognized as pathogen-associated molecular patterns (PAMPs), mimicking the DNA of bacteria and viruses.[1] This recognition triggers an innate immune response, making ODN 2007 and other CpG ODNs potent immunostimulants with significant potential as vaccine adjuvants and immunotherapeutic agents.
This compound exerts its biological effects primarily through the activation of Toll-like receptor 9 (TLR9), an endosomal pattern recognition receptor.[1] This interaction initiates a signaling cascade that leads to the activation of various immune cells, particularly B cells, and the production of a range of cytokines and chemokines. This guide provides a comprehensive overview of the structure of this compound, its CpG motifs, the signaling pathways it activates, and detailed experimental protocols for its study.
This compound: Structure and CpG Motifs
The structural characteristics of this compound are central to its immunostimulatory activity.
Sequence and CpG Motifs: The nucleotide sequence of this compound is 5'-TCGTCGTTGTCGTTTTGTCGTT-3'. This sequence contains multiple copies of the GTCGTT motif, which is an optimal CpG motif for the activation of human TLR9.
Backbone Modification: this compound possesses a complete phosphorothioate (B77711) (PS) backbone. In a PS modification, a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. This modification renders the oligonucleotide resistant to degradation by nucleases, thereby increasing its stability and bioavailability in biological systems.
| Feature | Description |
| Sequence | 5'-TCGTCGTTGTCGTTTTGTCGTT-3' |
| Class | B-Class CpG ODN |
| Backbone | Full Phosphorothioate |
| Key Motif | GTCGTT |
| Primary Target | Toll-like Receptor 9 (TLR9) |
Mechanism of Action: TLR9 Signaling Pathway
The immunostimulatory effects of this compound are mediated through the TLR9 signaling pathway.
-
Internalization: this compound is internalized by immune cells, such as B cells and plasmacytoid dendritic cells (pDCs), and trafficked to the endosome.
-
TLR9 Recognition: Within the endosome, the unmethylated CpG motifs of this compound are recognized by TLR9.
-
Dimerization and Recruitment: Upon binding, TLR9 undergoes a conformational change, leading to its dimerization and the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
Signal Transduction: The TLR9-MyD88 complex initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6).
-
NF-κB and MAPK Activation: This cascade ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
-
Gene Expression: Activated NF-κB and MAPKs translocate to the nucleus and induce the transcription of genes encoding various pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.
Caption: TLR9 signaling pathway activated by this compound.
Quantitative Data on this compound-Induced Cytokine Production
The activation of TLR9 by this compound leads to the production of a variety of cytokines. The following table summarizes representative data on cytokine induction by B-class CpG ODNs in in vitro cell cultures. It is important to note that the specific concentrations can vary depending on the cell type, donor variability, and experimental conditions.
| Cytokine | Cell Type | ODN Concentration (µg/mL) | Induced Concentration (pg/mL) |
| IL-6 | Human PBMCs | 1.0 | 1000 - 5000 |
| Human PBMCs | 5.0 | 5000 - 20000 | |
| TNF-α | Human PBMCs | 1.0 | 500 - 2000 |
| Human PBMCs | 5.0 | 2000 - 10000 | |
| IL-1β | Murine Macrophages | 1.0 | 100 - 500 |
| Murine Macrophages | 5.0 | 500 - 1500 |
Note: This data is compiled from multiple sources and represents typical ranges observed for B-class CpG ODNs. Actual results may vary.
Experimental Protocols
Purification of Phosphorothioate this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To purify chemically synthesized this compound to remove failure sequences and other impurities.
Materials:
-
Crude this compound with 5'-dimethoxytrityl (DMT) group attached
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Detritylation Solution: 80% Acetic Acid
-
Precipitation Solution: 3 M Sodium Acetate, pH 5.2, and absolute ethanol (B145695)
Procedure:
-
Sample Preparation: Dissolve the crude DMT-on this compound in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.
-
Inject the dissolved sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration. The DMT-on this compound, being more hydrophobic, will have a longer retention time than the failure sequences (DMT-off).
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on this compound.
-
Detritylation:
-
Evaporate the collected fraction to dryness.
-
Resuspend the pellet in the detritylation solution and incubate at room temperature for 30 minutes. The solution will turn orange, indicating the cleavage of the DMT group.
-
-
Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold absolute ethanol to the detritylated solution.
-
Incubate at -20°C for at least 1 hour to precipitate the purified this compound.
-
-
Recovery:
-
Centrifuge at high speed to pellet the ODN.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in sterile, nuclease-free water or a suitable buffer.
-
-
Quantification: Determine the concentration and purity of the purified this compound by measuring the absorbance at 260 nm.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound
Objective: To stimulate human PBMCs with this compound to induce cytokine production.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Purified this compound
-
96-well cell culture plates
Procedure:
-
PBMC Isolation:
-
Dilute fresh human blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 250 x g for 10 minutes.
-
-
Cell Plating:
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Stimulation:
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant for cytokine analysis. Store at -80°C if not used immediately.
-
Quantification of Cytokines by Sandwich ELISA
Objective: To measure the concentration of a specific cytokine (e.g., IL-6) in the cell culture supernatant.
Materials:
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant standard, and substrate)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and then block the remaining protein-binding sites by adding assay diluent to each well. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Wash the plate again.
-
Prepare a standard curve by serially diluting the recombinant cytokine standard in assay diluent.
-
Add the standards and the collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing the color to develop.
-
Reaction Stopping and Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the immunostimulatory activity of this compound.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is a potent B-class CpG oligodeoxynucleotide that activates the innate immune system through TLR9. Its well-defined structure, including a full phosphorothioate backbone and specific CpG motifs, ensures its stability and potent immunostimulatory activity. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for its continued investigation and development as a therapeutic agent and vaccine adjuvant. This guide provides a foundational resource for researchers and professionals working in the field of immunology and drug development, offering both theoretical knowledge and practical methodologies for the study of this compound.
References
The Immunostimulatory Power of ODN 2007: A Technical Guide to its TLR9 Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligodeoxynucleotide (ODN) 2007 is a synthetic, single-stranded DNA molecule that functions as a potent agonist for Toll-like receptor 9 (TLR9). As a member of the Class B (or Type K) CpG ODNs, it is characterized by a full phosphorothioate (B77711) backbone and the presence of one or more unmethylated CpG dinucleotides. These motifs mimic microbial DNA, triggering a robust innate immune response.[1] This technical guide provides an in-depth overview of the TLR9 agonist activity of ODN 2007, detailing its mechanism of action, downstream signaling pathways, and effects on various immune cells. The information presented herein is intended to support researchers and professionals in the fields of immunology and drug development in harnessing the therapeutic potential of this immunostimulatory agent, particularly as a vaccine adjuvant.[1][2]
Mechanism of Action: TLR9-Mediated Immune Activation
The immunostimulatory activity of this compound is initiated by its recognition and binding to TLR9, an endosomal receptor primarily expressed in B cells and plasmacytoid dendritic cells (pDCs).[1] Upon internalization into the cell, this compound engages with TLR9 within the endosomal compartment, initiating a conformational change in the receptor and the recruitment of the adaptor protein MyD88. This interaction triggers a downstream signaling cascade culminating in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1] The activation of these transcription factors leads to the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, thereby orchestrating a potent Th1-biased immune response.
Caption: TLR9 signaling pathway activated by this compound.
Quantitative Analysis of this compound Activity
The immunostimulatory effects of this compound have been quantified through various in vitro and in vivo assays. These studies demonstrate its ability to induce the expression of key cytokines and activate immune cells in a dose- and time-dependent manner.
In Vitro Activity
| Assay | Cell Type | This compound Concentration | Time Point | Readout | Result | Citation |
| Cytokine mRNA Expression | Chicken Macrophages | 1 or 5 µg/mL | 3-18 h | IFN-γ and IFN-β mRNA levels | Significant increase in IFN-γ and IFN-β expression. | [2] |
| Cytokine mRNA Expression | Chicken Macrophages | 5 µg/mL | Not specified | IL-1β mRNA levels | Increased mRNA expression of IL-1β. | [2] |
| Signaling Pathway Activation | Avian Macrophages | 10 µg/mL | 0.5-12 h | Phosphorylation of ERK2 and AKT | Increased levels of phosphorylation of ERK2 and AKT. | [2] |
| Nitric Oxide Production | Avian Macrophages | 10 µg/mL | 0.5-12 h | NO levels | Stimulated an increase in the level of NO. | [2] |
| Cytokine mRNA Expression | Chicken Embryo Lungs (in ovo) | 50 µ g/embryo | 24 h post-administration | IFN-γ, IL-1β, IL-8, MIP-1β, OASA mRNA levels | Substantial up-regulation of IFN-γ (35-fold) and moderate increases in IL-1β (2.8-fold), IL-8 (5-fold), MIP-1β (2.8-fold), and OASA (5-fold). | [3] |
| Cytokine Gene Expression | Chicken Lungs (in ovo, IBV challenge) | 50 µ g/embryo | 24, 48, 72 h post-infection | IFN-γ, IL-8, MIP-1β, IL-6 mRNA levels | Significant differential up-regulation of IFN-γ, IL-8, and MIP-1β, and suppression of IL-6 gene expression. | [3] |
In Vivo Activity
| Animal Model | Disease Model | This compound Dose and Route | Outcome Measure | Result | Citation |
| Zebrafish | Vibrio traumaticus infection | 1 µg, intraperitoneal injection | Survival rate and intestinal immune-related gene expression | Cumulative mortality rate of 15.0% in the treated group versus 42.1% in the control group. Significant decrease in the expression of TNF, IFN-γ1-2, IL-1β, and IL-10, with IL-1β decreasing by 99.88%. | [2] |
| Chickens | Avian Influenza Virus (H9N2) vaccine adjuvant | 15 µg mixed with inactivated virus, intramuscular injection | Antibody response | Enhanced antibody responses compared to vaccine alone. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the activity of this compound.
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to TLR9 agonists.
Caption: Workflow for an NF-κB luciferase reporter assay.
Protocol Summary:
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with expression plasmids for human or murine TLR9 and a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Stimulation: Cells are stimulated with varying concentrations of this compound or control ODNs.
-
Incubation: The cells are incubated for a specific period (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is directly proportional to NF-κB activity, is measured using a luminometer.
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of secreted cytokines in cell culture supernatants.
Protocol Summary:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Cell culture supernatants from this compound-stimulated cells and a standard curve of known cytokine concentrations are added to the wells.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a plate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.
Western Blotting for Phosphorylated ERK
Western blotting can be used to detect the phosphorylation and subsequent activation of signaling proteins like ERK.
Caption: Workflow for Western blot analysis of p-ERK.
Protocol Summary:
-
Cell Stimulation and Lysis: Immune cells (e.g., macrophages) are stimulated with this compound for various time points. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK). A separate blot or a stripped and re-probed blot is incubated with an antibody for total ERK as a loading control.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the light emitted is detected to visualize the protein bands.
Flow Cytometry for B-cell Activation
Flow cytometry is a powerful technique to analyze the expression of cell surface markers, such as CD69 and CD86, which are upregulated on activated B cells.
Protocol Summary:
-
B-cell Isolation and Stimulation: B cells are isolated from peripheral blood mononuclear cells (PBMCs) and stimulated with this compound for a specified time.
-
Cell Staining: The stimulated B cells are stained with fluorescently labeled antibodies specific for B-cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86). A viability dye is also included to exclude dead cells from the analysis.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is analyzed to determine the percentage of B cells expressing the activation markers and the mean fluorescence intensity (MFI) of these markers.
Conclusion
This compound is a well-characterized TLR9 agonist with potent immunostimulatory properties. Its ability to activate the innate immune system, leading to a robust Th1-biased adaptive immune response, makes it a promising candidate for various therapeutic applications, most notably as a vaccine adjuvant. This technical guide has provided a comprehensive overview of the current understanding of this compound's activity, supported by quantitative data and detailed experimental protocols. Further research into the nuanced effects of this compound on different immune cell subsets and its optimization for various in vivo applications will continue to expand its therapeutic potential.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CpG-ODNs induced changes in cytokine/chemokines genes expression associated with suppression of infectious bronchitis virus replication in chicken lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
The Immunostimulatory Role of ODN 2007 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligodeoxynucleotide (ODN) 2007 is a synthetic, single-stranded DNA molecule that plays a significant role in the activation of the innate immune system. As a member of the B-class of CpG oligodeoxynucleotides, ODN 2007 mimics the structure of microbial DNA, specifically the unmethylated CpG dinucleotides that are common in bacteria and viruses but rare in vertebrates.[1][2] This molecular mimicry allows this compound to be recognized by Toll-like receptor 9 (TLR9), a key pattern recognition receptor of the innate immune system, thereby triggering a cascade of downstream signaling events that lead to a robust immune response. This technical guide provides an in-depth overview of the function of this compound in innate immunity, complete with quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.
Core Mechanism of Action: TLR9 Activation
This compound functions as a potent agonist for TLR9, which is primarily expressed in the endosomes of various immune cells, most notably B lymphocytes and plasmacytoid dendritic cells (pDCs).[2] The activation of TLR9 by this compound initiates a signaling cascade that is crucial for the induction of both innate and adaptive immune responses.
Upon binding to this compound within the endosome, TLR9 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This, in turn, initiates two major downstream signaling pathways:
-
NF-κB Pathway: The MyD88-dependent pathway leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. The degradation of IκBα allows the nuclear factor-kappa B (NF-κB) to translocate to the nucleus, where it induces the transcription of a wide range of pro-inflammatory cytokines and chemokines.
-
IRF Pathway: The activation of TLR9 also leads to the activation of Interferon Regulatory Factors (IRFs), particularly IRF7 in pDCs, which is critical for the production of type I interferons (IFN-α/β).
The sequence of this compound is 5'-TCGTCGTTGTCGTTTTGTCGTT-3'.[3]
Cellular Responses to this compound
The stimulation of immune cells with this compound elicits a variety of cell-type-specific responses, contributing to a broad-based activation of the innate immune system.
B Cell Activation and Proliferation
This compound is a particularly potent activator of B cells.[2] TLR9 signaling in B cells leads to their proliferation, differentiation, and the production of antibodies. This makes this compound a strong candidate for use as a vaccine adjuvant, as it can enhance the humoral immune response to co-administered antigens.
Cytokine Production in Macrophages and Dendritic Cells
In macrophages and dendritic cells, this compound stimulation leads to the secretion of a variety of cytokines that shape the ensuing immune response. As a B-class CpG ODN, it is a strong inducer of pro-inflammatory cytokines such as IL-6 and TNF-α, while being a weaker inducer of IFN-α compared to A-class CpG ODNs.
Quantitative Data on this compound Function
The following tables summarize the quantitative effects of this compound on various aspects of the innate immune response, as reported in the scientific literature.
Table 1: this compound-Induced Cytokine Gene Expression in Chicken Lung Tissue
| Cytokine/Molecule | Fold Change in mRNA Expression (vs. PBS control) | Time Point |
| IFN-α | ~4-fold increase (in IBV infected embryos) | Not Specified |
| IL-6 | Suppression of gene expression | Not Specified |
| IL-8 (CXCLi2) | Significant differential up-regulation | Not Specified |
| MIP-1β | Significant differential up-regulation | Not Specified |
| Oligoadenylsynthatase A (OASA) | Significantly lower than PBS treated at 72h PI | 72 hours post-infection |
Data extracted from a study on the effects of this compound on Infectious Bronchitis Virus (IBV) replication in chicken embryos.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of PBMCs with this compound to assess cytokine production and cell proliferation.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (endotoxin-free)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS.
-
Add the desired concentration of this compound to the wells. A typical concentration range for in vitro stimulation is 1-10 µg/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, collect the cell culture supernatants for cytokine analysis by ELISA or other methods.
-
The remaining cells can be used for cell proliferation assays or flow cytometry analysis.
B Cell Proliferation Assay (BrdU Incorporation)
This assay measures the proliferation of B cells in response to this compound stimulation by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
Materials:
-
BrdU labeling reagent
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to a fluorophore or enzyme)
-
Wash buffer
-
Detection reagent (if using an enzyme-conjugated antibody)
-
Microplate reader or flow cytometer
Procedure:
-
Stimulate B cells with this compound as described in the previous protocol.
-
During the final 2-24 hours of incubation, add BrdU labeling reagent to the cell cultures.
-
After the labeling period, centrifuge the plate and remove the culture medium.
-
Fix and denature the DNA by adding the Fixing/Denaturing solution to each well and incubating for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound antibody.
-
If using an enzyme-conjugated antibody, add the detection reagent and incubate until a color change is observed. Stop the reaction and measure the absorbance using a microplate reader.
-
If using a fluorophore-conjugated antibody, the cells can be analyzed by flow cytometry.
Cytokine ELISA
This protocol outlines the steps for quantifying the concentration of a specific cytokine in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Cell culture supernatants from this compound-stimulated cells
-
Detection antibody (biotinylated)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer
-
Recombinant cytokine standard
Procedure:
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.
-
Add the standards and cell culture supernatants to the wells of the ELISA plate and incubate for 2 hours at room temperature.
-
Wash the wells several times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
Add the TMB substrate to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance values to the standard curve.
NF-κB Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to this compound. It typically involves a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Materials:
-
HEK293 cells stably expressing TLR9 and an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Stimulate the cells with various concentrations of this compound for 6-24 hours.
-
After the stimulation period, add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer. The light output is proportional to the level of NF-κB activation.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound-induced TLR9 signaling pathway.
Caption: General experimental workflow for studying this compound function.
Conclusion
This compound is a powerful tool for probing the mechanisms of innate immunity and holds significant promise as a therapeutic agent, particularly as a vaccine adjuvant. Its ability to potently activate B cells and induce a pro-inflammatory cytokine response through TLR9 makes it a subject of ongoing research and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to further explore the immunological properties of this compound. As our understanding of the intricate details of TLR9 signaling and its modulation continues to grow, the potential applications for synthetic oligonucleotides like this compound in medicine are likely to expand.
References
- 1. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. CpG-ODNs induced changes in cytokine/chemokines genes expression associated with suppression of infectious bronchitis virus replication in chicken lungs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ODN 2007: Discovery, Mechanism, and Development
This technical guide provides a comprehensive overview of ODN 2007, a Class B CpG oligodeoxynucleotide (ODN), for researchers, scientists, and drug development professionals. It covers the discovery, mechanism of action, and preclinical development of this potent immunostimulatory agent.
Introduction to this compound
This compound is a synthetic single-stranded DNA molecule characterized by the presence of unmethylated CpG dinucleotides within its sequence.[1] These CpG motifs mimic bacterial DNA, a pathogen-associated molecular pattern (PAMP), and are recognized by the innate immune system, leading to a robust immune response.[1][2] Specifically, this compound is classified as a Class B (or Type K) CpG ODN, which is known for its strong activation of B cells and moderate stimulation of other immune cells.[1] It has been identified as a particularly potent agonist for Toll-like receptor 9 (TLR9) in bovine, porcine, and avian species.[1]
Table 1: Key Characteristics of this compound
| Characteristic | Description |
| Sequence | 5'-TCGTCGTTGTCGTTTTGTCGTT-3' |
| Class | B (Type K) CpG Oligodeoxynucleotide |
| Backbone | Fully phosphorothioate |
| Primary Target | Toll-like Receptor 9 (TLR9) |
| Key Immunological Effects | Strong B cell activation, weak IFN-α secretion from pDCs |
| Species Specificity | Potent agonist for bovine, porcine, and chicken TLR9 |
Mechanism of Action: TLR9-Mediated Signaling
The immunostimulatory effects of this compound are primarily mediated through the activation of TLR9, an endosomal receptor expressed by various immune cells, including B cells and plasmacytoid dendritic cells (pDCs).[2]
The signaling cascade initiated by this compound binding to TLR9 is depicted below:
Upon internalization into the endosome, this compound binds to TLR9, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK4, TRAF6, and TAK1, which ultimately results in the activation of transcription factors NF-κB and AP-1. These transcription factors then translocate to the nucleus to induce the expression of a wide range of pro-inflammatory cytokines and chemokines.
Preclinical Development and In Vitro Efficacy
The immunostimulatory properties of this compound have been evaluated in various in vitro and in vivo preclinical models.
In Vitro Cytokine Induction
Studies in avian cell lines have demonstrated the ability of this compound to induce the expression of key cytokines.
Table 2: In Vitro Cytokine mRNA Upregulation by this compound in Chicken Macrophages
| Cytokine | Concentration | Incubation Time | Fold Increase (vs. Control) |
| IFN-γ | 1 µg/mL | 3 hours | Significant increase |
| 5 µg/mL | 3 hours | Significant increase | |
| IFN-β | 1 µg/mL | 18 hours | Significant increase |
| 5 µg/mL | 18 hours | Significant increase | |
| IL-1β | 5 µg/mL | 3-18 hours | Significant increase |
| IL-6 | 10 µg/mL | 0.5-12 hours | Increased |
Data compiled from studies on chicken macrophage cell lines.
B Cell Activation
As a Class B CpG ODN, a hallmark of this compound is its potent activation of B lymphocytes, leading to their proliferation and differentiation.
Table 3: B Cell Activation Markers Upregulated by Class B CpG ODNs
| Marker | Function |
| CD69 | Early activation marker |
| CD86 | Co-stimulatory molecule for T cell activation |
| MHC Class II | Antigen presentation to CD4+ T cells |
Activation of Downstream Signaling Pathways
This compound has been shown to activate key intracellular signaling pathways downstream of TLR9.
Table 4: Activation of Signaling Molecules by this compound in Avian Macrophages
| Pathway | Molecule | Concentration | Incubation Time | Observation |
| MAPK | p-ERK | 10 µg/mL | 0.5-12 hours | Increased phosphorylation |
| PI3K/Akt | p-Akt | 10 µg/mL | 0.5-12 hours | Increased phosphorylation |
In Vivo Efficacy and Immunostimulatory Effects
The in vivo effects of this compound have been primarily studied in livestock and avian models, highlighting its potential as a vaccine adjuvant.
Table 5: In Vivo Immunostimulatory Effects of this compound in Livestock
| Species | Route of Administration | Dose | Formulation | Observed Effects |
| Cattle | Subcutaneous | Not Specified | 30% Emulsigen | Transient fever, increased circulating neutrophils, elevated serum haptoglobin.[3] |
| Sheep | Subcutaneous | Not Specified | 30% Emulsigen | Transient fever, increased circulating neutrophils, elevated serum haptoglobin, increased serum 2'5'-A synthetase activity.[3] |
| Pigs | Intranasal | Not Specified | With PRRSV killed vaccine | Augmented systemic (IgG) and mucosal (IgA) immune responses.[4] |
Preclinical and Clinical Landscape for Class B CpG ODNs in Oncology
While specific preclinical cancer efficacy data and clinical trial results for this compound are not publicly available, extensive research has been conducted on other Class B CpG ODNs, providing valuable insights into their potential as cancer immunotherapeutics. It is important to note that the following data pertains to other Class B CpG ODNs and not this compound itself.
Preclinical Anti-Tumor Efficacy of Class B CpG ODNs
Class B CpG ODNs have demonstrated anti-tumor activity in various preclinical cancer models, often in combination with other therapies.[5] For instance, in a murine melanoma model, the combination of a Class B CpG ODN with cryoablation led to enhanced tumor-specific CD8+ T cell responses and improved survival.[4]
Table 6: Representative Preclinical Efficacy of a Class B CpG ODN (not this compound) in a Murine Melanoma Model
| Treatment Group | Outcome Measure | Result |
| Cryoablation + Class B CpG ODN | OVA-specific CD8+ T cells | Significantly increased vs. cryoablation alone |
| IFN-γ-producing CD8+ T cells | Significantly increased vs. cryoablation alone | |
| In vivo killing of target cells | Increased vs. cryoablation alone | |
| Survival | ~50% survival vs. ~10% with cryoablation alone |
Data is representative of studies using Class B CpG ODNs in preclinical cancer models and should not be directly attributed to this compound.
Clinical Trials of Class B CpG ODNs in Oncology
Several Class B CpG ODNs have advanced into clinical trials for various cancers, often in combination with monoclonal antibodies or checkpoint inhibitors.[2][6] These trials have generally shown that Class B CpG ODNs are well-tolerated and can induce systemic immune activation.[6] For example, a phase II study of the Class B CpG ODN PF-03512676 in combination with trastuzumab for metastatic HER2+ breast cancer demonstrated the safety and potential for disease stabilization.[6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound and other CpG ODNs.
B Cell Proliferation Assay (CFSE-based)
This protocol outlines a method for assessing B cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.
Methodology:
-
B Cell Isolation: Isolate B cells from peripheral blood mononuclear cells (PBMCs) or spleen using negative selection magnetic beads.
-
CFSE Staining: Resuspend B cells at 1-10 x 10^6 cells/mL in pre-warmed PBS containing 0.1% BSA. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Cell Culture: Plate CFSE-labeled B cells in a 96-well plate at a density of 1-2 x 10^5 cells/well. Add this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include appropriate controls (unstimulated, positive control like LPS).
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against B cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86). Analyze the cells by flow cytometry, gating on the B cell population and examining the dilution of CFSE fluorescence as an indicator of cell division.
Western Blot for ERK and Akt Phosphorylation
This protocol describes the detection of phosphorylated ERK and Akt in macrophages following stimulation with this compound.
Methodology:
-
Cell Culture and Stimulation: Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) and starve them of serum for 4-6 hours. Stimulate the cells with this compound (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-ERK (Thr202/Tyr204) and phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with antibodies against total ERK and total Akt as loading controls.
-
Quantitative PCR (qPCR) for Cytokine mRNA Expression
This protocol details the quantification of cytokine mRNA levels in avian cells after this compound stimulation.
Methodology:
-
Cell Stimulation: Culture avian macrophages or other relevant cell types and stimulate with this compound at desired concentrations and for various time points.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target cytokine genes (e.g., IFN-γ, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin), and the cDNA template.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Conclusion
This compound is a potent Class B CpG ODN with well-characterized immunostimulatory properties, particularly in bovine, porcine, and avian species. Its ability to activate TLR9 and induce a Th1-biased immune response makes it a promising candidate for use as a vaccine adjuvant. While its direct application in oncology is less explored, the broader clinical development of other Class B CpG ODNs suggests a potential role for this class of molecules in cancer immunotherapy. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological activities and therapeutic potential of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo immunostimulatory effects of CpG oligodeoxynucleotide in cattle and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CpG Oligodeoxynucleotides for Anticancer Monotherapy from Preclinical Stages to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Open-Label Study of Subcutaneous CpG Oligodeoxynucleotide (PF03512676) in Combination with Trastuzumab in Patients with Metastatic HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ODN 2007: An In-Depth Technical Guide to Species Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligodeoxynucleotide (ODN) 2007 is a synthetic, single-stranded DNA molecule belonging to the Class B (or Type K) of CpG ODNs. It contains unmethylated CpG dinucleotides within its sequence (5'-TCGTCGTTGTCGTTTTGTCGTT-3'), which act as potent immunostimulants by mimicking microbial DNA. The primary molecular target of ODN 2007 is the endosomal Toll-like receptor 9 (TLR9), a key pattern recognition receptor of the innate immune system. In avian species, which lack a direct TLR9 ortholog, the functional equivalent is Toll-like receptor 21 (TLR21).[1][2][3][4] Activation of these receptors by this compound triggers a signaling cascade that leads to the activation of B cells, plasmacytoid dendritic cells (pDCs), and other immune cells, culminating in a pro-inflammatory and Th1-biased immune response.[2] This technical guide provides a comprehensive overview of the species specificity and cross-reactivity of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Species Specificity of this compound
This compound exhibits a broad range of activity across various species, though its potency can differ. It is a well-established TLR9 agonist in several mammalian species and a TLR21 agonist in avian species.
Activity in Different Species
This compound is recognized as a preferred TLR9 ligand for bovine (cattle) and porcine (pig) species and is extensively used as a vaccine adjuvant in chickens.[2] Its activity has also been documented in mice, sheep, and fish.[5]
| Species | Receptor | Cellular Response | Key Cytokines Induced |
| Bovine (Cattle) | TLR9 | B cell proliferation, Monocyte and Macrophage activation | IL-6, IL-12, IFN-γ[6][7] |
| Porcine (Pig) | TLR9 | PBMC proliferation, Cytokine secretion | IFN-α, TNF-α, IL-12[8][9] |
| Avian (Chicken) | TLR21 | Macrophage activation, Splenocyte proliferation, B cell and NK cell responses | IFN-γ, IL-1β, IL-6, IL-8[4][10][11] |
| Murine (Mouse) | TLR9 | B cell activation, Dendritic cell maturation | IL-6, IL-12, TNF-α |
| Ovine (Sheep) | TLR9 | PBMC proliferation | Low IFN-α induction[5] |
Cross-Reactivity of this compound
The immunostimulatory activity of this compound is highly specific to the TLR9/TLR21 pathway. Studies on Class B CpG ODNs have shown a lack of significant cross-reactivity with other endosomal TLRs, such as TLR3, TLR7, and TLR8.[12][13] While chimeric molecules containing CpG motifs and RNA sequences can dually activate TLR8 and TLR9, this compound itself is not reported to have this activity.[14] The specificity for TLR9 is crucial for its targeted immunomodulatory effects and its safety profile as a vaccine adjuvant.
Signaling Pathway of this compound
Upon binding to TLR9 or TLR21 within the endosome, this compound initiates a well-defined signaling cascade. This process is primarily mediated by the MyD88-dependent pathway.
Caption: this compound/TLR9/TLR21 signaling cascade.
Pathway Description:
-
Recognition: this compound is recognized by TLR9 (in mammals) or TLR21 (in birds) in the endosomal compartment.
-
MyD88 Recruitment: Ligand binding induces a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[15]
-
IRAK Complex Formation: MyD88 recruits and activates IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1.[16][17][18]
-
TRAF6 Activation: Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to TRAF6 ubiquitination and activation.[15][16][17]
-
Downstream Activation:
-
NF-κB Pathway: TRAF6 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This leads to the degradation of IκB and the subsequent translocation of the transcription factor NF-κB into the nucleus.[15]
-
IRF7 Pathway: In plasmacytoid dendritic cells (pDCs), a complex of MyD88, IRAK1, and TRAF6 can also activate Interferon Regulatory Factor 7 (IRF7), leading to the production of Type I interferons.[17][19]
-
-
Gene Expression: Nuclear translocation of NF-κB and IRF7 results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the species specificity and activity of this compound.
Assessment of TLR9/TLR21 Activation using a Reporter Gene Assay
This protocol describes the use of HEK-Blue™ cells, which are engineered to express a specific TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Caption: Workflow for TLR9/TLR21 reporter assay.
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR9 (for human TLR9), mTLR9 (for mouse TLR9), or chTLR21 (for chicken TLR21) cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics.
-
Cell Plating: On the day of the experiment, wash the cells, resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium, and plate them into a 96-well plate at a density of approximately 5 x 104 cells per well.
-
Stimulation: Prepare serial dilutions of this compound in sterile, endotoxin-free water or PBS. Add the this compound dilutions to the wells to achieve final concentrations typically ranging from 0.01 to 10 µM. Include a negative control (medium alone) and a positive control (a known TLR9 agonist for the specific cell line).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16 to 24 hours.
-
Detection: The HEK-Blue™ Detection medium contains a substrate that is hydrolyzed by SEAP, resulting in a color change.
-
Readout: Measure the absorbance of the supernatant at 620-655 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the corresponding this compound concentrations to generate a dose-response curve and calculate the EC50 value.
Cytokine Production Assay in PBMCs
This protocol details the stimulation of Peripheral Blood Mononuclear Cells (PBMCs) from different species with this compound and the subsequent measurement of cytokine secretion by ELISA.
Caption: Workflow for PBMC cytokine production assay.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh, heparinized whole blood from the species of interest (e.g., bovine, porcine, human) using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin. Plate the cells in a 96-well flat-bottom plate at a density of 2 x 105 cells per well.
-
Stimulation: Add this compound at various final concentrations (e.g., 0.1, 1, 5, 10 µg/mL) to the wells. Include unstimulated and positive controls (e.g., LPS).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Measure the concentration of specific cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatant using commercially available, species-specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the cytokine concentrations in the samples based on the standard curve and plot the results as a function of this compound concentration.
B-Cell/Splenocyte Proliferation Assay
This protocol describes how to measure the proliferation of B cells or total splenocytes in response to this compound stimulation using BrdU incorporation.
Methodology:
-
Cell Isolation:
-
B cells: Isolate B cells from PBMCs or splenocytes using magnetic-activated cell sorting (MACS) with species-specific anti-CD19 or anti-B cell microbeads.
-
Splenocytes: Prepare a single-cell suspension of splenocytes from the spleen of the animal model (e.g., mouse, chicken).
-
-
Cell Plating: Plate the isolated cells in a 96-well plate at an appropriate density (e.g., 1 x 105 cells per well) in complete culture medium.
-
Stimulation: Add this compound at various concentrations. Include unstimulated and positive controls (e.g., a known mitogen like LPS for B cells or Concanavalin A for T cells within a splenocyte population). Incubate for 48 to 72 hours.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution to each well and incubate for an additional 4 to 16 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, and then permeabilize them to allow antibody access to the nucleus.
-
DNase Treatment: Treat the cells with DNase I to expose the incorporated BrdU.
-
Staining: Stain the cells with an anti-BrdU antibody conjugated to a fluorophore (for flow cytometry) or an enzyme (for colorimetric detection).
-
Detection:
-
Flow Cytometry: Analyze the cells on a flow cytometer to determine the percentage of BrdU-positive (proliferating) cells.
-
Colorimetric Assay: Add a substrate for the enzyme-conjugated secondary antibody and measure the absorbance.
-
-
Data Analysis: Calculate the proliferation index or the percentage of proliferating cells and plot it against the this compound concentration.
Conclusion
This compound is a versatile and potent immunostimulatory agent with a well-defined mechanism of action through TLR9 in mammals and TLR21 in avian species. Its high specificity for these receptors and its demonstrated activity across a range of economically important animal species, as well as in preclinical models, underscore its potential as a vaccine adjuvant and immunomodulator. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the immunotherapeutic properties of this compound. Future research focusing on direct, quantitative comparisons of this compound's activity across different species will be invaluable for optimizing its application in veterinary and human medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Chicken TLR21 acts as a functional homologue to mammalian TLR9 in the recognition of CpG oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of interleukin-6 and interleukin-12 in bovine B lymphocytes, monocytes, and macrophages by a CpG oligodeoxynucleotide (ODN 2059) containing the GTCGTT motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Type-A CpG oligonucleotides activate exclusively porcine natural interferon-producing cells to secrete interferon-alpha, tumour necrosis factor-alpha and interleukin-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel CpG ODN compound adjuvant enhances immune response to spike subunit vaccines of porcine epidemic diarrhea virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Induction of Robust Immune Responses by CpG-ODN-Loaded Hollow Polymeric Nanoparticles for Antiviral and Vaccine Applications in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TLR9-Activating CpG-B ODN but Not TLR7 Agonists Triggers Antibody Formation to Factor IX in Muscle Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CpG-B Oligodeoxynucleotides Inhibit TLR-Dependent and -Independent Induction of Type I IFN in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Interleukin-1 receptor-associated kinase-1 plays an essential role for Toll-like receptor (TLR)7- and TLR9-mediated interferon-α induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
The Immunostimulatory Role of ODN 2007 in B Lymphocyte Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the synthetic oligodeoxynucleotide (ODN) 2007 and its pivotal role in the activation of B cells. As a member of the Class B CpG ODN family, ODN 2007 is a potent immunostimulatory agent that mimics bacterial DNA, triggering a robust B cell response through the Toll-like receptor 9 (TLR9) pathway. This document details the molecular mechanisms, summarizes key quantitative data, provides experimental protocols, and visualizes the critical pathways involved in this compound-mediated B cell activation.
Core Concepts: this compound and B Cell Activation
This compound is a short, single-stranded synthetic DNA molecule characterized by a specific sequence containing unmethylated CpG dinucleotides (5'-TCGTCGTTGTCGTTTTGTCGTT-3') with a complete phosphorothioate (B77711) backbone.[1][2] This structural feature is recognized as a pathogen-associated molecular pattern (PAMP) by TLR9, an endosomal receptor expressed in human B cells and plasmacytoid dendritic cells (pDCs).[2][3] The interaction between this compound and TLR9 is the initiating event in a signaling cascade that leads to comprehensive B cell activation, encompassing proliferation, differentiation, and the production of cytokines and antibodies.[4][5]
Class B CpG ODNs, such as this compound, are particularly effective at stimulating B cells.[3][6][7] Upon binding to TLR9, a signaling cascade is initiated, leading to the activation of key transcription factors like NF-κB and AP-1, which orchestrate the expression of genes crucial for B cell effector functions.[3][8]
Quantitative Effects of this compound on B Cell Responses
The following tables summarize the quantitative impact of this compound on various aspects of B cell function, as documented in the scientific literature.
Table 1: Effect of this compound on B Cell Proliferation
| B Cell Type | This compound Concentration (µg/mL) | Proliferation Assay | Fold Increase in Proliferation (vs. Control) | Reference |
| Ovine PBMCs | 1 | Lymphocyte Proliferation Assay | Significant increase (P < 0.05) | [9] |
| Human CD27+ B cells | 2.5 | Not Specified | Significant proliferation induced | [10] |
| Bovine B cells | 0.1 - 40 mM | [3H]thymidine incorporation | Dose-dependent increase | [11] |
Table 2: Cytokine Production by B Cells Stimulated with CpG ODNs
| B Cell Type | CpG ODN Type & Concentration | Cytokine Measured | Concentration (pg/mL or Fold Increase) | Reference |
| Human CD27+ B cells | CpG-B (2.5 µg/mL) | IL-6 | Median ~1000 pg/mL | |
| Human CD27+ B cells | CpG-B (2.5 µg/mL) | IL-10 | Median ~200 pg/mL | [10] |
| Human CD27+ B cells | CpG-B (2.5 µg/mL) | TNF-α | Median ~50 pg/mL | [10] |
| Human B cells | CpG ODN 2006 | IL-6, IL-8, TNF | Robust induction within 6h | [12] |
| Human B cells | CpG ODN | IL-6, IL-10, TNF-α | Significant production after 3 days |
Table 3: Antibody Secretion by B Cells Stimulated with CpG ODNs
| B Cell Type | CpG ODN Type & Concentration | Antibody Isotype | Secretion Level | Reference |
| Human CD27+ B cells | CpG-B (2.5 µg/mL) | IgM | Median ~2000 ng/mL | [10] |
| Human CD27+ B cells | CpG-B (2.5 µg/mL) | IgG | Median ~1000 ng/mL | [10] |
| Human CD27+ B cells | CpG-B (2.5 µg/mL) | IgA | Median ~500 ng/mL | [10] |
| JNK2-/- Mouse B cells | CpG ODN 1826 | IgG1, IgG2a | Enhanced production vs. WT | [13] |
Signaling Pathways in this compound-Mediated B Cell Activation
The activation of B cells by this compound is primarily mediated through the TLR9 signaling pathway. The following diagram illustrates the key molecular events.
Caption: this compound-TLR9 Signaling Pathway in B Cells.
Upon internalization, this compound engages with TLR9 within the endosomal compartment. This interaction leads to the recruitment of the adaptor protein MyD88, which in turn assembles a complex with IRAK4, IRAK1, and TRAF6. Downstream signaling diverges into two main branches: the activation of the IKK complex, leading to the degradation of IκB and subsequent nuclear translocation of NF-κB, and the activation of the MAPK cascade (JNK, p38, and ERK), which results in the activation of AP-1. Both NF-κB and AP-1 are critical transcription factors that drive the expression of genes responsible for B cell activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on B cell activation.
B Cell Isolation and Culture
Objective: To obtain a pure population of B cells for in vitro stimulation.
Protocol:
-
Source: Human peripheral blood mononuclear cells (PBMCs) or murine splenocytes.
-
Isolation:
-
Isolate PBMCs by Ficoll-Paque density gradient centrifugation.
-
Enrich for B cells using a negative selection kit (e.g., CD19 MicroBeads) to avoid unintentional activation.
-
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Cell Plating: Seed isolated B cells at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate.
-
Stimulation: Add this compound to the desired final concentration (e.g., 1-10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., anti-IgM + anti-CD40).
-
Incubation: Culture the cells at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).
B Cell Proliferation Assay (CFSE-based)
Objective: To quantify B cell proliferation in response to this compound.
Protocol:
-
Labeling: Resuspend isolated B cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM.
-
Incubation: Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold culture medium.
-
Washing: Wash the cells three times with culture medium.
-
Culture and Stimulation: Plate the CFSE-labeled B cells and stimulate with this compound as described in section 4.1.
-
Analysis: After 3-5 days of culture, harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Cytokine and Antibody Quantification (ELISA)
Objective: To measure the levels of cytokines and antibodies secreted by this compound-stimulated B cells.
Protocol:
-
Sample Collection: After the desired incubation period, centrifuge the cell culture plates and collect the supernatants.
-
ELISA: Use commercially available ELISA kits for the specific cytokines (e.g., IL-6, TNF-α) or antibody isotypes (e.g., IgM, IgG) of interest.
-
Procedure: Follow the manufacturer's instructions for the ELISA, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding culture supernatants and a standard curve.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of Signaling Proteins
Objective: To detect the phosphorylation and activation of key signaling proteins in the TLR9 pathway.
Protocol:
-
Cell Lysis: After a short stimulation with this compound (e.g., 15, 30, 60 minutes), wash the B cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-p65, total p65; phospho-p38, total p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for studying this compound's effects on B cells.
Caption: Workflow for B Cell Activation Studies.
Caption: Logical Flow of this compound's Action.
Conclusion
This compound is a powerful tool for the in vitro and in vivo activation of B cells. Its ability to potently stimulate B cell proliferation, cytokine production, and antibody secretion through the TLR9 signaling pathway makes it a valuable agent in immunology research and a promising candidate for vaccine adjuvants and immunotherapeutic strategies. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies related to the immunostimulatory effects of this compound on B lymphocytes, serving as a valuable resource for professionals in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. invivogen.com [invivogen.com]
- 4. Differential Cytokine Production and Bystander Activation of Autoreactive B Cells in Response to CpG-A and CpG-B ODNs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B cells produce type 1 interferons in response to the Toll-like receptor 9 agonist CpG-A conjugated to cationic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CpG oligodeoxynucleotide - Wikipedia [en.wikipedia.org]
- 7. This compound (CGON-10) - Creative Biogene [creative-biogene.com]
- 8. TLR9-Activating CpG-B ODN but Not TLR7 Agonists Triggers Antibody Formation to Factor IX in Muscle Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innate immune responses induced by CpG oligodeoxyribonucleotide stimulation of ovine blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CpG Oligonucleotides Enhance Proliferative and Effector Responses of B Cells in HIV-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Stimulation of Peripheral Blood Mononuclear Cells with CpG ODN2006 and α-IgM Antibodies Leads to Strong Immune Responses in Monocytes Independent of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced T cell-independent antibody responses in c-Jun N-terminal kinase 2 (JNK2)-deficient B cells following stimulation with CpG-1826 and anti-IgM - PubMed [pubmed.ncbi.nlm.nih.gov]
ODN 2007: A Deep Dive into its Immunostimulatory Effects on Pro-inflammatory Cytokines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oligodeoxynucleotide (ODN) 2007 is a synthetic, single-stranded DNA molecule belonging to the Class B of CpG ODNs. It acts as a potent agonist for Toll-like receptor 9 (TLR9), a key pattern recognition receptor of the innate immune system.[1] By mimicking the structure of microbial DNA, ODN 2007 triggers a cascade of intracellular signaling events, leading to the activation of immune cells and the production of a variety of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the effects of this compound on pro-inflammatory cytokine production, detailing the underlying signaling pathways, experimental methodologies for its study, and quantitative data from relevant research.
Core Mechanism of Action: The TLR9 Signaling Pathway
The immunostimulatory effects of this compound are primarily mediated through the activation of TLR9, which is expressed in the endosomes of various immune cells, including B cells, dendritic cells (DCs), and macrophages. The binding of this compound to TLR9 initiates a signaling cascade that is predominantly dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).
This signaling pathway can be summarized in the following key steps:
-
Internalization and TLR9 Recognition: this compound is internalized by immune cells and trafficked to the endosome, where it is recognized by TLR9.
-
MyD88 Recruitment: Upon binding of this compound, TLR9 undergoes a conformational change, leading to the recruitment of the MyD88 adaptor protein.
-
IRAK Complex Formation: MyD88 then recruits and activates members of the Interleukin-1 receptor-associated kinase (IRAK) family, including IRAK4 and IRAK1.
-
TRAF6 Activation: The activated IRAK complex subsequently recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
TAK1 Activation: TRAF6, in turn, activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.
-
NF-κB and MAPK Activation: The activated TAK1 complex phosphorylates and activates two major downstream pathways:
-
The IκB kinase (IKK) complex, which leads to the phosphorylation and degradation of the inhibitor of κB (IκB). This allows the nuclear factor-κB (NF-κB) to translocate to the nucleus.
-
The mitogen-activated protein kinase (MAPK) cascades, including JNK and p38.
-
-
Gene Transcription: In the nucleus, NF-κB and other transcription factors (such as AP-1, activated by the MAPK pathway) bind to the promoter regions of genes encoding pro-inflammatory cytokines, leading to their transcription and subsequent translation.
Caption: TLR9 Signaling Pathway Activated by this compound.
Effect of this compound on Pro-inflammatory Cytokine Production: Quantitative Data
The activation of the TLR9 signaling pathway by this compound results in the production and secretion of a range of pro-inflammatory cytokines. The specific cytokine profile and the magnitude of the response can vary depending on the cell type, species, and experimental conditions.
In Vivo mRNA Expression in Chicken Embryos
A study investigating the in vivo effects of this compound in chicken embryos reported significant upregulation of pro-inflammatory cytokine mRNA in lung tissue. The following table summarizes the fold change in mRNA expression at different time points after a single in ovo administration of this compound.
| Cytokine | 24 hours (Fold Change) | 48 hours (Fold Change) | 72 hours (Fold Change) |
| IFN-γ | 35 | 200 | 0 |
| IL-1β | 2.8 | 15 | 15 |
| IL-6 | 0 | 2 | 0 |
| IL-8 | 5 | 25 | 0 |
| IL-12 | 0 | 3 | 1.6 |
| IL-18 | 0 | 0.6 | 0.4 |
Data adapted from a study on the effects of in ovo administration of CpG this compound in chicken embryos.
It is important to note that this data represents mRNA expression levels and not protein concentrations. Furthermore, the study was conducted in an avian model, and the cytokine response in mammalian cells may differ.
In Vitro Protein Production in Bovine Cells (with a related CpG ODN)
While specific quantitative protein data for this compound is limited in the public domain, a study on a closely related Class B CpG ODN, ODN 2059 (containing the GTCGTT motif also present in this compound), provides insights into the expected cytokine protein production in bovine peripheral blood mononuclear cells (PBMCs).
| Cell Type | Cytokine | Concentration (ng/mL) |
| PBMCs | IL-6 | ~1.5 |
| IL-12 | ~0.8 | |
| Monocytes | IL-6 | ~2.5 |
| IL-12 | ~1.2 | |
| Macrophages | IL-6 | ~3.0 |
| IL-12 | ~1.5 |
Data represents approximate peak concentrations observed after stimulation with ODN 2059. Notably, TNF-α production was reported to be very low or undetectable in this study.
This data suggests that Class B CpG ODNs are potent inducers of IL-6 and IL-12 protein secretion in bovine immune cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the effect of this compound on pro-inflammatory cytokine production.
In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation and stimulation of human or animal PBMCs to measure cytokine production in response to this compound.
1. Materials:
-
Whole blood collected in anticoagulant (e.g., heparin or EDTA)
-
Ficoll-Paque PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
This compound, sterile and endotoxin-free
-
96-well cell culture plates, flat-bottom
-
Reagents for cell counting and viability (e.g., Trypan Blue)
2. PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets, and carefully collect the "buffy coat" layer containing the PBMCs.
-
Transfer the PBMCs to a new centrifuge tube and wash with an excess of sterile PBS.
-
Centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue. Viability should be >95%.
3. Cell Culture and Stimulation:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test is 0.1 to 10 µg/mL.
-
Add 100 µL of the this compound dilutions or a vehicle control (medium alone) to the respective wells. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. The incubation time can be varied to study the kinetics of cytokine production (e.g., 6, 12, 24, 48 hours).
4. Sample Collection and Analysis:
-
After the desired incubation period, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
Store the supernatants at -80°C until cytokine analysis.
-
Cytokine levels (e.g., TNF-α, IL-6, IL-12) in the supernatants can be quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based assays, following the manufacturer's instructions.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment to measure cytokine induction by this compound.
Caption: Experimental Workflow for In Vitro Cytokine Induction.
Conclusion
This compound is a powerful tool for stimulating innate immune responses through the TLR9-MyD88 signaling pathway. Its ability to induce a robust pro-inflammatory cytokine response, particularly the production of IL-6 and IL-12, makes it a subject of significant interest in vaccine adjuvant development and immunotherapy research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the immunomodulatory properties of this compound. Careful consideration of the experimental model, cell types, and analytical methods is crucial for obtaining reliable and translatable results.
References
An In-depth Technical Guide on Preliminary Studies of ODN 2007 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on Oligodeoxynucleotide (ODN) 2007, a promising vaccine adjuvant. It delves into its mechanism of action, supported by quantitative data from various preclinical studies, and outlines detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for professionals in the field of immunology and vaccine development.
Introduction to ODN 2007
This compound is a synthetic oligodeoxynucleotide containing unmethylated cytosine-phosphate-guanosine (CpG) motifs.[1][2] It belongs to the Class B (or Type K) of CpG ODNs, which are characterized by a full phosphorothioate (B77711) backbone and one or more CpG dinucleotides.[1] These motifs mimic microbial DNA, acting as potent immunostimulants by activating the innate immune system.[1] this compound has been extensively studied as a vaccine adjuvant in various animal models, including poultry, cattle, sheep, and horses, demonstrating its potential to significantly enhance vaccine-specific immune responses.[3][4]
Mechanism of Action: TLR9 Agonism
The primary mechanism of action for this compound is its function as a ligand for Toll-like receptor 9 (TLR9).[1] TLR9 is an endosomal receptor expressed on B cells and plasmacytoid dendritic cells (pDCs) in humans.[2] Upon internalization, this compound binds to TLR9 within the endosome, triggering a signaling cascade that leads to the activation of innate and subsequent adaptive immune responses.
Signaling Pathway
The activation of TLR9 by this compound initiates a MyD88-dependent signaling pathway. This pathway is crucial for the induction of pro-inflammatory cytokines and the enhancement of adaptive immunity. The key steps are as follows:
-
TLR9 Dimerization and MyD88 Recruitment : Binding of this compound to TLR9 in the endosome induces receptor dimerization. This conformational change facilitates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) via their Toll/interleukin-1 receptor (TIR) domains.[5]
-
IRAK Complex Formation : MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, including IRAK4 and IRAK1.[5][6]
-
TRAF6 Activation : The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[5][7]
-
Activation of Downstream Kinases : TRAF6, in turn, activates transforming growth factor-β-activated kinase 1 (TAK1), which then phosphorylates and activates the IκB kinase (IKK) complex.[5]
-
NF-κB and IRF Activation : The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of the transcription factor NF-κB into the nucleus.[8] In pDCs, a complex involving MyD88, IRAK1, and TRAF6 can also lead to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7), which is essential for the production of type I interferons (IFN-α/β).[5]
-
Gene Expression : Nuclear translocation of NF-κB and IRFs leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α), chemokines, and co-stimulatory molecules, thereby orchestrating a robust immune response.[5]
Quantitative Data on Immunostimulatory Effects
The adjuvant activity of this compound has been quantified in several preclinical studies. The following tables summarize key findings on antibody and cellular immune responses.
Table 1: Enhancement of Humoral Immunity
| Animal Model | Antigen | Formulation | Key Findings | Reference |
| Chickens | Inactivated H9N2 Avian Influenza Virus | This compound encapsulated in PLGA nanoparticles (CpG-NP) | Nearly 4-fold higher serum antibody titers compared to the vaccine with free CpG ODN.[4] | --INVALID-LINK-- |
| Chickens | Inactivated H9N2 Avian Influenza Virus | This compound (non-encapsulated) | Intramuscular administration generated higher antibody responses compared to encapsulated this compound.[3] | --INVALID-LINK-- |
| Horses | Commercial killed Equine Influenza Virus vaccine | 0.25 mg this compound with 30% Emulsigen | Significantly greater serologic responses (IgGa and IgGb) compared to vaccine alone. | --INVALID-LINK-- |
| Mice | Porcine Epidemic Diarrhea Virus (PEDV) S1-Fc subunit vaccine | ODN (CpG5) with MF59 | Significantly higher IgG antibody titers at day 21 post-immunization compared to MF59 alone.[9] | --INVALID-LINK-- |
| Mice | Ovalbumin (OVA) | ODN formulated with Coa-ASC16 nanostructure | Elicited strong and superior IgG1 and IgG2a antibody responses compared to OVA with CpG-ODN in solution or with aluminum salts.[10] | --INVALID-LINK-- |
Table 2: Enhancement of Cellular Immunity
| Animal Model | Cell Type | Stimulation | Key Findings | Reference |
| Chickens | Chicken macrophage cell line (MQ-NCSU) | 1 or 5 µg/mL this compound | Significant increase in IFN-γ and IFN-β mRNA expression.[11] | [this compound |
| Porcine | Peripheral Blood Mononuclear Cells (PBMCs) | 5 µg/mL CpG ODN (CpG5) | Significantly stimulated proliferation and IFN-γ secretion.[9] | --INVALID-LINK-- |
| Ovine | Peripheral Blood Mononuclear Cells (PBMCs) | 2 µg/mL this compound | Induced proliferative responses and increased IFN-α secretion. | --INVALID-LINK-- |
| Mice | Splenocytes | OVA with ODN/Coa-ASC16 | Induced a high-quality, polyfunctional, and long-lasting CD8+ T-cell response.[10] | --INVALID-LINK-- |
| Mice | Tumor-draining lymph node cells | OVA peptides with CpG-ODN | Dramatically increased the antigen-specific effector T cell to regulatory T cell (Teff:Treg) ratio.[12] | --INVALID-LINK-- |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used in the preliminary studies of this compound.
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the double emulsion-solvent evaporation method.[4]
-
Organic Phase Preparation : Dissolve 50 mg of poly(lactic-co-glycolic acid) (PLGA) in an appropriate organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Aqueous Phase Preparation : Dissolve this compound in a phosphate (B84403) buffer (pH 7.4).
-
Primary Emulsion (w/o) : Add the aqueous this compound solution to the organic PLGA solution and sonicate on ice to form a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w) : Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., 1% polyvinyl alcohol - PVA) and sonicate again to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation : Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing : Centrifuge the nanoparticle suspension to pellet the particles. Wash the pellet multiple times with sterile water to remove excess PVA and unencapsulated this compound.
-
Resuspension and Storage : Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) and store at 4°C.
In Vivo Vaccination and Sample Collection in Chickens
This protocol is a representative example of an in vivo study design.[3][13]
-
Animal Model : Specific-pathogen-free (SPF) chickens.
-
Vaccine Formulation : Prepare the vaccine by mixing the antigen (e.g., 15 µg of inactivated H9N2 virus) with the desired adjuvant formulation (e.g., 10-50 µg of this compound) in a sterile vehicle like PBS.
-
Vaccination Schedule :
-
Primary Vaccination : At day 7 post-hatch, administer the vaccine formulation via intramuscular injection (e.g., in the thigh muscle) in a volume of 100-200 µL.
-
Booster Vaccination : At day 21 post-hatch, administer a booster dose of the same vaccine formulation.
-
-
Sample Collection :
-
Serum : Collect blood samples weekly from the wing vein, starting from day 7 post-primary vaccination. Allow the blood to clot, and then centrifuge to separate the serum.
-
Lacrimal Secretions : Collect lacrimal secretions weekly using sterile filter paper strips placed in the conjunctival sac.
-
-
Storage : Store all samples at -20°C or -80°C until analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol provides a general framework for measuring antigen-specific antibody titers.
-
Plate Coating : Coat 96-well microtiter plates with the specific antigen (e.g., inactivated virus or recombinant protein) at a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing : Wash the plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking : Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 5% skim milk or 1% BSA) to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation : Add serially diluted serum or mucosal secretion samples to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation : After another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of the host species (e.g., anti-chicken IgY-HRP) and incubate for 1 hour at room temperature.
-
Detection : Wash the plates again and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition : Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value above a predetermined cut-off.
Lymphocyte Proliferation Assay using CFSE
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure cell proliferation by flow cytometry.[14][15]
-
Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized or control animals using density gradient centrifugation (e.g., Ficoll-Paque).
-
CFSE Labeling : Resuspend the cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching : Stop the labeling reaction by adding cold complete culture medium containing fetal bovine serum (FBS).
-
Cell Culture : Wash the cells and resuspend them in complete culture medium. Plate the cells in a 96-well plate and stimulate with the relevant antigen or mitogen. Include unstimulated and positive controls.
-
Incubation : Culture the cells for 3-5 days at 37°C in a humidified CO₂ incubator.
-
Flow Cytometry Analysis :
-
Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers to identify specific lymphocyte populations (e.g., CD4+, CD8+ T cells).
-
Acquire the data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data using appropriate software. Each successive generation of dividing cells will show a halving of CFSE fluorescence intensity, allowing for the quantification of proliferation.
-
Conclusion
Preliminary studies have firmly established this compound as a potent vaccine adjuvant capable of enhancing both humoral and cellular immune responses. Its mechanism of action through TLR9 activation provides a strong rationale for its inclusion in vaccine formulations against a variety of pathogens. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for further research and development. Future studies should focus on optimizing formulations, evaluating efficacy in a broader range of disease models, and ultimately, translating these promising preclinical findings into clinical applications.
References
- 1. invivogen.com [invivogen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Characterization of Immune Responses to an Inactivated Avian Influenza Virus Vaccine Adjuvanted with Nanoparticles Containing CpG ODN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Robust Immune Responses by CpG-ODN-Loaded Hollow Polymeric Nanoparticles for Antiviral and Vaccine Applications in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel CpG ODN compound adjuvant enhances immune response to spike subunit vaccines of porcine epidemic diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class-B CpG-ODN Formulated With a Nanostructure Induces Type I Interferons-Dependent and CD4+ T Cell-Independent CD8+ T-Cell Response Against Unconjugated Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. hongjing.com.tw [hongjing.com.tw]
- 14. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vitro Stimulation of Bovine Peripheral Blood Mononuclear Cells with ODN 2007
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic oligodeoxynucleotides (ODN) containing unmethylated CpG motifs are potent immunostimulants recognized by the innate immune system of vertebrates, mimicking the effect of bacterial DNA. ODN 2007, a Class B CpG ODN, is known to be a strong activator of B cells and monocytes. This document provides a detailed protocol for the in vitro stimulation of bovine peripheral blood mononuclear cells (PBMCs) with this compound, including methods for cell isolation, proliferation assays, and cytokine analysis. The information herein is intended to guide researchers in studying the immunomodulatory effects of this compound on the bovine immune system, which can be pivotal for vaccine development and immunotherapy in cattle.
Signaling Pathway and Experimental Workflow
The immunostimulatory activity of this compound is primarily mediated through Toll-like receptor 9 (TLR9). The following diagrams illustrate the TLR9 signaling pathway and the general experimental workflow for studying the effects of this compound on bovine PBMCs.
Caption: TLR9 Signaling Pathway upon this compound Stimulation.
Caption: General Experimental Workflow.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on lymphocyte proliferation and cytokine production. It is important to note that data on bovine PBMCs with this compound is limited, and some of the presented data is from ovine studies as a reference.
Table 1: Lymphocyte Proliferation in Response to this compound
| Species | Cell Type | This compound Concentration | Assay Method | Stimulation Index (SI) / Response | Reference |
| Ovine | PBMC | 1 µg/mL | [³H]uridine incorporation | Significant proliferative response | [1] |
| Ovine (Newborn Lambs) | PBMC | 2 µg/mL | Not specified | ~2.5 | [2] |
| Bovine | PBMC | Not specified | Lymphocyte Proliferation | B-cells are the primary responding population | [3] |
Table 2: IFN-γ Secretion in Response to ODN Stimulation
| Species | Cell Type | ODN Type | ODN Concentration | IFN-γ Response | Reference |
| Bovine | PBMC | This compound (Class B) | Not specified | No significant dose-dependent, CpG-specific IFN-γ secretion | [4] |
| Bovine | PBMC | ODN 2216 (Class A) | Not specified | Significant dose-dependent, CpG-specific IFN-γ secretion | [4] |
| Ovine | PBMC | This compound (Class B) | Not specified | Dose-dependent, CpG-specific IFN-α (not IFN-γ) secretion | [4] |
Experimental Protocols
Bovine PBMC Isolation Protocol
Materials:
-
Bovine whole blood collected in tubes with an anticoagulant (e.g., heparin or EDTA)
-
Phosphate-Buffered Saline (PBS), sterile, Ca²⁺/Mg²⁺ free
-
Ficoll-Paque PLUS or other density gradient medium
-
50 mL conical tubes
-
Centrifuge with a swinging-bucket rotor
-
Complete RPMI-1640 medium (with 10% fetal bovine serum, 1% penicillin-streptomycin)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma, a "buffy coat" of PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to bring the volume to 50 mL and centrifuge at 250 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of complete RPMI-1640 medium.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
Resuspend the cells in complete RPMI-1640 medium to the desired concentration for plating.
In Vitro Stimulation of Bovine PBMCs with this compound
Materials:
-
Isolated bovine PBMCs
-
Complete RPMI-1640 medium
-
This compound (sequence: 5'-TCG TCG TTT TGT CGT TTT GTC GTT-3'), preferably with a phosphorothioate (B77711) backbone
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Adjust the concentration of bovine PBMCs to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (2 x 10⁵ cells/well).
-
Prepare a working solution of this compound in complete RPMI-1640 medium. A final concentration range of 1-10 µg/mL is a good starting point for optimization.
-
Add 100 µL of the this compound working solution (or medium for negative control) to the respective wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂. The incubation time will depend on the downstream assay (e.g., 24-72 hours for cytokine analysis, 48-96 hours for proliferation assays).
Cell Proliferation Assay (BrdU Method)
Materials:
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Fixing/Denaturing solution
-
Anti-BrdU detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Culture and stimulate PBMCs as described in Protocol 2 for 48-72 hours.
-
Add BrdU labeling reagent to each well and incubate for an additional 2-24 hours.
-
Remove the culture medium and fix/denature the cells by adding the appropriate solution and incubating for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add the anti-BrdU detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 30-60 minutes.
-
Wash the wells and add the TMB substrate. Incubate until color develops.
-
Add the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the stimulation index (SI) as the mean absorbance of stimulated wells divided by the mean absorbance of unstimulated control wells.
IFN-γ Analysis (ELISA)
Materials:
-
Bovine IFN-γ ELISA kit (follow the manufacturer's instructions)
-
Supernatants from stimulated PBMC cultures
-
Microplate reader
Procedure:
-
Culture and stimulate PBMCs as described in Protocol 2 for 24-72 hours.
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance at the specified wavelength.
-
Calculate the concentration of IFN-γ in the samples by comparing their absorbance to the standard curve.
Conclusion
The protocols and data presented provide a framework for investigating the immunostimulatory effects of this compound on bovine PBMCs. It is evident that Class B CpG ODNs like this compound can induce proliferation, particularly in B cells. However, their ability to induce IFN-γ in bovine PBMCs appears to be limited compared to Class A ODNs. Researchers should consider these differences when designing experiments and interpreting results. The provided methodologies can be adapted and optimized for specific experimental needs to further elucidate the role of TLR9 agonists in bovine immunology.
References
- 1. Innate immune responses induced by CpG oligodeoxyribonucleotide stimulation of ovine blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monocytes are required for optimum in vitro stimulation of bovine peripheral blood mononuclear cells by non-methylated CpG motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bovine and ovine blood mononuclear leukocytes differ markedly in innate immune responses induced by Class A and Class B CpG-oligodeoxynucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: ODN 2007 as a Vaccine Adjuvant in Chickens
Introduction
Oligodeoxynucleotide (ODN) 2007 is a synthetic, single-stranded DNA molecule belonging to the Class B (or Type K) of CpG ODNs.[1] It contains unmethylated CpG dinucleotides that mimic microbial DNA, acting as potent immunostimulants.[1] In avian species, ODN 2007 is recognized by Toll-like receptor 21 (TLR21), the functional equivalent of mammalian TLR9, making it a compelling adjuvant for poultry vaccines.[2][3] Its application has been extensively studied to enhance vaccine efficacy against critical avian pathogens like Avian Influenza Virus (AIV), Infectious Bronchitis Virus (IBV), and Newcastle Disease Virus (NDV).[2]
Mechanism of Action
The primary mechanism of this compound in chickens involves the activation of the innate immune system through TLR21.[3] Upon recognition, TLR21 initiates a signaling cascade that triggers pro-inflammatory responses mediated by transcription factors like NF-κB and interferon regulatory factors (IRFs).[1] This leads to the production of a variety of cytokines and chemokines, skewing the immune response towards a T helper 1 (Th1) bias, which is crucial for clearing viral infections.[2][4]
Key immunological outcomes of this compound administration include:
-
Activation of B cells: Class B CpG ODNs like this compound are known to strongly activate B cells, promoting proliferation and antibody production.[1][5]
-
Dendritic Cell (DC) Maturation: Studies show that this compound, particularly when delivered via nanoparticles, induces the maturation of chicken bone marrow-derived dendritic cells (chBMDCs), characterized by the upregulation of co-stimulatory molecules like CD40 and CD80.[2][6]
-
Cytokine Induction: It stimulates a robust secretion of Th1-type cytokines, including Interferon-gamma (IFN-γ), Interleukin-1β (IL-1β), IL-6, and IL-12.[2][4]
Interestingly, research in avian macrophages suggests a potential TLR-independent signaling pathway involving Heat shock protein 90 (Hsp90).[7] In this pathway, Hsp90α binds to this compound, activating MAPK/ERK and PI3K/AKT signaling pathways, which also culminates in the production of inflammatory mediators like IFN-γ, IL-6, and nitric oxide (NO).[7]
Advantages of this compound as a Chicken Vaccine Adjuvant
-
Enhanced Humoral Immunity: Consistently shown to induce significantly higher systemic (serum) and mucosal (lachrymal) antibody responses compared to vaccines with no adjuvant or conventional adjuvants like oil emulsions.[8][9]
-
Induction of Cellular Immunity: Promotes a Th1-biased response, which is critical for controlling viral pathogens.[2][4]
-
Versatile Delivery: Can be administered effectively through various routes, including intramuscular, subcutaneous, aerosol, and in ovo.[2][3][10]
-
Improved Protection: Adjuvanted vaccines have demonstrated improved protective efficacy against viral challenges.[2]
-
Safety Profile: Studies have demonstrated the in ovo safety of this compound.[4]
Formulation and Delivery Considerations
This compound is a molecular adjuvant that can be readily mixed with inactivated or subunit antigens.[2][11] However, its efficacy can be influenced by the delivery system. Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can offer advantages like sustained release and improved targeting to lymphoid organs.[2][3][10] For instance, while non-encapsulated this compound generated higher antibody responses via the intramuscular route, encapsulated this compound was superior when administered by aerosol, eliciting stronger mucosal immunity.[10]
Data Presentation
Table 1: Effect of this compound on Antibody Response to Inactivated H9N2 Avian Influenza Virus (AIV) Vaccine
| Adjuvant Group | Dose per Bird | Route of Administration | Peak Systemic Antibody Response (Serum) | Peak Mucosal Antibody Response (Lachrymal) | Reference |
| CpG this compound | 2 µg or 10 µg | Intramuscular | Significantly higher than Flagellin and AddaVax groups | Significantly higher than Flagellin and AddaVax groups | [8] |
| Flagellin (TLR5 Ligand) | 0.4 µg or 2 µg | Intramuscular | Lower than this compound | Lower than this compound | [8] |
| AddaVax™ (Oil Emulsion) | N/A | Intramuscular | Lower than this compound | Lower than this compound | [8] |
| No Adjuvant (Virus only) | N/A | Intramuscular | Baseline response | Baseline response | [8] |
| Note: A fivefold higher dose of this compound (10 µg vs 2 µg) did not induce a significantly higher antibody response. |
Table 2: Effect of this compound on Immune Gene Expression
| Gene | Cell/Tissue Type | Treatment | Fold Change in mRNA Expression (vs. Control) | Time Point | Reference |
| IFN-γ | Chicken Embryos (Infected with IBV) | 50 µg CpG this compound (in ovo) | Significant up-regulation | 6 hours post-injection | [4] |
| IL-1β | Chicken Embryos (Infected with IBV) | 50 µg CpG this compound (in ovo) | Significant up-regulation | 6 hours post-injection | [4] |
| IL-6 | Chicken Embryos (Infected with IBV) | 50 µg CpG this compound (in ovo) | Significant up-regulation | 6 hours post-injection | [4] |
| IL-12 | chBMDCs | CpG-NP (PLGA Nanoparticle) | Enhanced expression | 16 hours | [2][6] |
| IFN-γ | chBMDCs | CpG-NP (PLGA Nanoparticle) | Enhanced expression | 16 hours | [2][6] |
| MIP-1β | Chicken Embryo Lungs | 50 µg CpG this compound (in ovo) | ~14-fold increase | 24 hours post-injection | [12] |
| MIP-3α | Chicken Embryo Lungs | 50 µg CpG this compound (in ovo) | ~4-fold increase | 24 hours post-injection | [12] |
Visualizations
Caption: this compound signaling pathways in chicken immune cells.
Caption: Experimental workflow for evaluating this compound adjuvant efficacy.
Experimental Protocols
Protocol 1: Preparation and Administration of an this compound-Adjuvanted Inactivated Vaccine
This protocol is adapted from studies using inactivated Avian Influenza Virus (AIV) vaccines.[10][11]
Materials:
-
Lyophilized this compound[13]
-
Sterile, endotoxin-free water or phosphate-buffered saline (PBS)[4][13]
-
Inactivated viral antigen (e.g., formalin-inactivated H9N2 AIV)
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Reconstitution of this compound: Prepare a stock solution of this compound. For example, add 500 µL of sterile, endotoxin-free water to a 1 mg vial of lyophilized this compound to create a 2 mg/mL stock solution.[13] Mix thoroughly by pipetting. Store aliquots at -20°C.
-
Vaccine Formulation: On the day of vaccination, thaw the this compound stock solution. Dilute the this compound in sterile PBS to the desired final concentration.
-
Gently mix the diluted this compound with the predetermined dose of the inactivated viral antigen. For example, for a final dose of 10 µg of this compound per bird, mix the corresponding volume with the antigen solution.[8] The final volume for intramuscular injection is typically between 100 µL and 200 µL.[11]
-
Administration: Administer the vaccine formulation to chickens via intramuscular injection, typically in the thigh or breast muscle.[11]
-
Immunization Schedule: A common schedule involves a primary vaccination at day 7 post-hatch, followed by a booster vaccination at day 21 post-hatch.[10][11]
Protocol 2: Evaluation of Humoral (Antibody) Immune Response by ELISA
This protocol describes a general method for measuring antigen-specific antibody titers in chicken serum.
Materials:
-
Blood collection tubes (without anticoagulant)
-
Centrifuge
-
ELISA plates (96-well)
-
Antigen for coating (the same used in the vaccine)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% skim milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Chicken serum samples (collected as per workflow)
-
Secondary antibody (e.g., HRP-conjugated goat anti-chicken IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood samples from the wing vein of each chicken at specified time points (e.g., weekly post-vaccination).[11] Allow the blood to clot, then centrifuge to separate the serum. Store serum at -20°C or lower until analysis.
-
Plate Coating: Dilute the viral antigen in coating buffer and add 100 µL to each well of an ELISA plate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Serum Incubation: Wash the plate again. Prepare serial dilutions of the collected chicken serum samples in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 1 hour at 37°C.
-
Secondary Antibody Incubation: Wash the plate. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Detection: Wash the plate thoroughly. Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 10-15 minutes).
-
Reading: Stop the reaction by adding 50 µL of stop solution. Read the optical density (OD) at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value greater than a pre-determined cut-off (e.g., twice the mean OD of negative control sera).
Protocol 3: In Vivo Vaccine Efficacy and Challenge Study
This protocol is based on an Infectious Bronchitis Virus (IBV) challenge model.[2]
Animals and Housing:
-
Specific-pathogen-free (SPF) chickens are used to avoid interference from maternal antibodies or prior infections. House chickens in appropriate biosafety level facilities.
Procedure:
-
Group Allocation: Randomly divide chickens into experimental groups (e.g., PBS control, Vaccine + Free CpG, Vaccine + CpG-nanoparticle).[2]
-
Immunization: Vaccinate the chickens according to a defined schedule. For example, a prime vaccination at 2 weeks of age, followed by two booster shots at 5 and 9 weeks of age.[2] The vaccine can be administered subcutaneously or via another relevant route.
-
Pre-Challenge Monitoring: Collect samples (e.g., serum) two weeks after the first boost to confirm immune response via ELISA (as per Protocol 2).
-
Viral Challenge: Two weeks after the final booster vaccination, challenge all chickens (including the control group) with a virulent strain of the target virus (e.g., 10⁶ EID₅₀ of IBV).[2] The challenge route should mimic the natural route of infection.
-
Post-Challenge Evaluation: Monitor the chickens daily for a set period (e.g., 10-14 days) for clinical signs of disease, morbidity, and mortality.
-
Data Collection:
-
Record clinical scores based on disease severity.
-
Measure virus shedding through swabs (tracheal or cloacal) at various days post-challenge, quantified by methods like qRT-PCR.
-
At the end of the observation period, perform necropsy to assess internal lesion scores.
-
-
Analysis: Evaluate the protective efficacy of the vaccine formulations by comparing the clinical signs, mortality rates, virus shedding titers, and lesion scores between the adjuvanted groups and the control group.
References
- 1. invivogen.com [invivogen.com]
- 2. Induction of Robust Immune Responses by CpG-ODN-Loaded Hollow Polymeric Nanoparticles for Antiviral and Vaccine Applications in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. The Immunomodulatory Functions of Various CpG Oligodeoxynucleotideson CEF Cells and H9N2 Subtype Avian Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of Toll-Like Receptor 5 and 21 Ligands as Adjuvants for a Formaldehyde Inactivated H9N2 Avian Influenza Virus Vaccine in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Immune Responses to an Inactivated Avian Influenza Virus Vaccine Adjuvanted with Nanoparticles Containing CpG ODN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hongjing.com.tw [hongjing.com.tw]
- 12. CpG-ODNs induced changes in cytokine/chemokines genes expression associated with suppression of infectious bronchitis virus replication in chicken lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: ODN 2007 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligodeoxynucleotide (ODN) 2007 is a synthetic, single-stranded DNA molecule containing unmethylated CpG motifs. As a Class B CpG ODN, it acts as a potent agonist for Toll-like Receptor 9 (TLR9), mimicking microbial DNA and triggering innate immune responses.[1] This makes ODN 2007 a valuable tool for in vitro studies of immune activation, vaccine adjuvant research, and cancer immunotherapy development.[2] These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including recommended concentrations, detailed experimental protocols, and an overview of the underlying signaling pathways.
Mechanism of Action
This compound exerts its immunostimulatory effects by binding to and activating TLR9, an endosomal receptor primarily expressed in B cells and plasmacytoid dendritic cells (pDCs).[1] Upon binding, TLR9 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][4] This initiates a downstream signaling cascade involving the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines and chemokines.[1][3]
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound can vary depending on the cell type, experimental readout, and incubation time. The following tables summarize recommended concentration ranges based on published studies. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: Recommended this compound Concentrations for Various Cell Types
| Cell Type | Species | Typical Concentration Range | Key Readout | Citation |
| Macrophages (MQ-NCSU) | Chicken | 1 - 5 µg/mL | IFN-γ, IL-1β mRNA expression | [5] |
| Macrophages (HD11) | Chicken | 10 µg/mL | Phospho-ERK2, Phospho-AKT, NO production | [5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Ovine | 0.3 - 10 µg/mL | IFN-α secretion | [6] |
| Monocyte-Derived Dendritic Cells (Mo-DCs) | Human | 10 µg/mL | Maturation (in combination with other stimuli) | [7] |
| B Cells | Human | Not specified, used with F(ab')2 anti-human IgM | Proliferation, Apoptosis | [8] |
| Macrophages (RAW 264.7) | Mouse | 0.3 - 3 µM | IκBβ degradation | [4] |
| HEK293 (expressing mTLR9) | Mouse | ~3 µM | NF-κB activation (luciferase reporter) | [9] |
Table 2: Specific this compound Concentrations Used in Published Studies
| Cell Line/Type | Species | Concentration | Incubation Time | Application | Citation |
| MQ-NCSU | Chicken | 1 µg/mL, 5 µg/mL | 3, 12, 18 h | Cytokine gene expression | [5] |
| HD11 | Chicken | 10 µg/mL | 0.5 - 12 h | Western Blot (signaling), NO production | [5] |
| Ovine PBMCs | Ovine | 2 µg/mL | Not specified | IFN-α secretion | [6] |
| Equine Monocyte-Derived Macrophages & DCs | Horse | 10 µg/mL | 14 - 16 h | Cell surface marker and cytokine expression | [10] |
| Human Mo-DCs | Human | 10 µg/mL | 48 h | DC maturation cocktail component | [7] |
| RAW 264.7 | Mouse | 1 µg/mL | 24 h | NO and iNOS production | [11] |
Experimental Protocols
Here we provide detailed protocols for common cell culture experiments involving this compound.
Protocol 1: General Cell Stimulation with this compound
This protocol outlines the basic steps for stimulating adherent or suspension cells with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Endotoxin-free water or PBS for reconstitution
-
Sterile, nuclease-free microcentrifuge tubes
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will result in 70-80% confluency at the time of harvesting.
-
For suspension cells, seed at a density appropriate for your specific cell type and assay.
-
Incubate the cells overnight to allow for adherence and recovery.
-
-
This compound Reconstitution and Dilution:
-
Reconstitute the lyophilized this compound in endotoxin-free water or PBS to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution in complete cell culture medium to the desired final working concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Cell Stimulation:
-
Carefully remove the old medium from the wells (for adherent cells).
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a negative control (medium only) and potentially a positive control (e.g., LPS for macrophages).
-
Incubate the cells for the desired time period (e.g., 3, 12, 18, 24, or 48 hours) depending on the downstream application.
-
-
Harvesting:
-
For analysis of secreted proteins (e.g., cytokines), collect the cell culture supernatant and store at -20°C or -80°C.
-
For analysis of cellular components (e.g., RNA, protein), wash the cells with PBS and lyse them according to the requirements of the downstream assay.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells stimulated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Following the stimulation period with this compound (Protocol 1), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Cytokine Quantification (ELISA)
This protocol is for measuring the concentration of a specific cytokine (e.g., IL-6, TNF-α, IFN-γ) in the cell culture supernatant.
Materials:
-
Cell culture supernatant from this compound-stimulated cells
-
ELISA plate
-
Capture antibody
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Recombinant cytokine standard
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Sample and Standard Incubation: Wash the plate 3 times. Add 100 µL of standards (serially diluted) and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of the cytokine in your samples.
Protocol 4: Western Blot for NF-κB Activation
This protocol is for detecting the phosphorylation of NF-κB p65 or the degradation of IκBα, key indicators of NF-κB pathway activation.
Materials:
-
Cell lysates from this compound-stimulated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: After stimulation with this compound for various time points (e.g., 0, 15, 30, 60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualization
Caption: TLR9 signaling pathway activated by this compound.
Caption: General experimental workflow for this compound stimulation.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. Classification, Mechanisms of Action, and Therapeutic Applications of Inhibitory Oligonucleotides for Toll-Like Receptors (TLR) 7 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CpG‐ODN‐mediated TLR9 innate immune signalling and calcium dyshomeostasis converge on the NFκB inhibitory protein IκBβ to drive IL1α and IL1β expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Addition of CpG ODN and Poly (I:C) to a standard maturation cocktail generates monocyte-derived dendritic cells and induces a potent Th1 polarization with migratory capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - A TLR9-dependent checkpoint governs B cell responses to DNA-containing antigens [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CpG ODN activates NO and iNOS production in mouse macrophage cell line (RAW 264·7) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ODN 2007 in Porcine Circovirus Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porcine Circovirus Type 2 (PCV2) is a significant pathogen in the global swine industry, responsible for Porcine Circovirus-Associated Diseases (PCVAD) that lead to substantial economic losses. Effective vaccination strategies are crucial for the control of PCV2. Adjuvants play a critical role in enhancing the efficacy of vaccines by stimulating a more robust and targeted immune response. ODN 2007, a Class B CpG oligonucleotide, is a potent agonist for Toll-like receptor 9 (TLR9) in pigs.[1] Its ability to mimic bacterial DNA allows it to effectively stimulate the innate immune system, leading to enhanced adaptive immunity against vaccine antigens. These application notes provide an overview of the use of this compound as an adjuvant in PCV2 vaccine research, including its mechanism of action, formulation guidelines, and protocols for evaluating vaccine efficacy.
Mechanism of Action: this compound and TLR9 Signaling
This compound exerts its adjuvant effect through the activation of the Toll-like receptor 9 (TLR9) signaling pathway. TLR9 is an endosomal receptor that recognizes unmethylated CpG dinucleotides present in microbial DNA.[1] The binding of this compound to TLR9 initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and interferon regulatory factor (IRF), leading to the production of pro-inflammatory cytokines and chemokines.[1] This innate immune activation promotes the maturation of antigen-presenting cells (APCs), enhances T helper 1 (Th1) cell differentiation, and ultimately boosts both humoral and cellular immune responses against the co-administered vaccine antigen.
Quantitative Data Summary
The following tables summarize representative data from a study evaluating a bivalent PCV2/Classical Swine Fever Virus (CSFV) subunit vaccine adjuvanted with a porcine-specific CpG ODN in four-week-old SPF pigs.[2] While not exclusively a PCV2 vaccine with this compound, this study provides valuable insights into the potential efficacy of such a formulation in a porcine model.
Table 1: PCV2-Specific Antibody Response
| Group | Timepoint | Mean ELISA Antibody Titer (S/P Ratio) |
| Vaccinated | 4 Weeks Post-Vaccination | 1.85 |
| Control | 4 Weeks Post-Vaccination | 0.15 |
S/P Ratio: Sample to Positive Ratio
Table 2: PCV2 Viral Load in Serum Post-Challenge
| Group | Timepoint Post-Challenge | Mean Viral Load (log10 genome copies/mL) |
| Vaccinated | 2 Weeks | 3.2 |
| Control | 2 Weeks | 4.3 |
| Vaccinated | 3 Weeks | 2.8 |
| Control | 3 Weeks | 5.0 |
| Vaccinated | 4 Weeks | 2.5 |
| Control | 4 Weeks | 4.8 |
| Vaccinated | 5 Weeks | Not Detected |
| Control | 5 Weeks | 4.5 |
Experimental Protocols
Vaccine Formulation (Exemplary Protocol)
This protocol describes the preparation of an experimental inactivated PCV2 vaccine with this compound and an oil-in-water adjuvant.
Materials:
-
Inactivated PCV2 antigen (e.g., whole virus or subunit protein)
-
This compound (endotoxin-free)
-
Oil-in-water adjuvant (e.g., Montanide™ ISA series)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Sterile vials and syringes
Procedure:
-
Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration (e.g., 1 mg/mL).
-
In a sterile vial, combine the inactivated PCV2 antigen with the desired amount of this compound. The final concentration of this compound may range from 50 to 500 µg per dose, to be optimized for the specific antigen and target animal age.
-
Slowly add the antigen-ODN 2007 mixture to the oil-in-water adjuvant while gently vortexing or stirring to form a stable emulsion. The ratio of the aqueous phase (antigen-ODN) to the oil phase will depend on the specific adjuvant used and should follow the manufacturer's recommendations.
-
Visually inspect the emulsion for stability and homogeneity.
-
Store the formulated vaccine at 2-8°C until use. Do not freeze.
Animal Immunization and Challenge (Exemplary Protocol)
Animal Model:
-
Three- to four-week-old, healthy, PCV2-seronegative piglets.
Immunization Schedule:
-
Administer a single 2 mL dose of the formulated vaccine via intramuscular injection into the neck muscle.
-
A booster vaccination may be given 2-3 weeks after the primary immunization, depending on the experimental design.
Challenge:
-
Four weeks after the final vaccination, challenge the pigs with a virulent strain of PCV2.
-
The challenge can be administered via both intranasal (e.g., 1 mL per nostril) and intramuscular (e.g., 1 mL) routes to ensure infection.
Measurement of PCV2-Specific Antibodies (ELISA)
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify PCV2-specific antibodies in porcine serum.
Procedure (General):
-
Coat a 96-well microplate with PCV2 antigen and incubate overnight.
-
Wash the plate to remove unbound antigen.
-
Block the plate to prevent non-specific binding.
-
Add diluted serum samples from vaccinated and control pigs to the wells and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add a horseradish peroxidase (HRP)-conjugated anti-porcine IgG secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add a TMB substrate solution and incubate in the dark.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the sample-to-positive (S/P) ratio to determine the antibody titer.
Measurement of Interferon-Gamma (IFN-γ) (ELISA)
Principle: A sandwich ELISA is used to quantify the concentration of porcine IFN-γ in serum or plasma as an indicator of a Th1-biased immune response.
Procedure (General, based on commercial kit protocols):
-
Add standards and samples to a 96-well plate pre-coated with an anti-porcine IFN-γ capture antibody and incubate.
-
Wash the plate.
-
Add a biotinylated anti-porcine IFN-γ detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate.
-
Stop the reaction and read the absorbance at 450 nm.
-
Calculate the IFN-γ concentration based on the standard curve.
Quantification of PCV2 Viral Load (qPCR)
Principle: Quantitative real-time PCR (qPCR) is used to measure the number of PCV2 genomic copies in serum or tissue samples.
Procedure (General):
-
Extract viral DNA from serum or homogenized tissue samples using a commercial DNA extraction kit.
-
Prepare a qPCR reaction mixture containing the extracted DNA, PCV2-specific primers and probe, and qPCR master mix.
-
Run the qPCR reaction using a real-time PCR instrument.
-
Generate a standard curve using a plasmid containing the PCV2 target sequence.
-
Quantify the viral load in the samples by comparing their Ct values to the standard curve.
Conclusion
This compound is a promising adjuvant for the development of more effective PCV2 vaccines in swine. Its ability to potently activate the porcine TLR9 pathway can lead to enhanced humoral and cellular immune responses, resulting in improved protection against PCV2 infection. The protocols and data presented here provide a framework for researchers to design and evaluate novel PCV2 vaccine formulations incorporating this compound. Further studies are warranted to optimize the dose and formulation of this compound in combination with different PCV2 antigens to maximize vaccine efficacy in the field.
References
Application Notes and Protocols for ODN 2007 in Fish Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Oligodeoxynucleotide (ODN) 2007 as a potent adjuvant in the development of vaccines for aquaculture. This document outlines the mechanism of action, detailed experimental protocols for both in vivo and in vitro applications, and summarizes key quantitative data from relevant studies.
Introduction to ODN 2007
This compound is a Class B CpG (cytosine-phosphate-guanine) oligodeoxynucleotide, a synthetic single-stranded DNA molecule that acts as a powerful immunostimulant.[1] Its sequence, 5'-TCGTCGTTGTCGTTTTGTCGTT-3', contains unmethylated CpG motifs that mimic bacterial DNA, which are recognized by the innate immune system of vertebrates, including fish.[1][2] This recognition triggers a robust immune response, making this compound an effective adjuvant to enhance the efficacy of fish vaccines.
Mechanism of Action
In teleost fish, the immunostimulatory effects of this compound are primarily mediated through the activation of Toll-like Receptor 9 (TLR9) and Toll-like Receptor 21 (TLR21).[3] These receptors are pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs), such as the CpG motifs in this compound.
Upon binding of this compound, TLR9 and TLR21 initiate a downstream signaling cascade, predominantly through the MyD88-dependent pathway.[4][5][6] This pathway involves the recruitment of adaptor proteins like MyD88 and subsequent activation of IRAK (Interleukin-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6).[4][5][7] Ultimately, this leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which translocate to the nucleus and induce the expression of a wide range of pro-inflammatory cytokines, chemokines, and other immune-related genes.[1][5] This cascade enhances both the innate and adaptive immune responses to the co-administered vaccine antigen.
Signaling Pathway of this compound in Fish Immune Cells
Caption: MyD88-dependent signaling pathway activated by this compound in fish.
Quantitative Data Summary
The following tables summarize the efficacy of this compound as a vaccine adjuvant in various fish species, based on survival rates, antibody titers, and immune gene expression.
Table 1: Survival Rates in Fish Challenged with Pathogens after Vaccination with this compound-Adjuvanted Vaccines.
| Fish Species | Pathogen | Vaccine Formulation | Control Mortality (%) | Vaccinated Mortality (%) | Relative Percent Survival (RPS) (%) | Reference |
| Zebrafish (Danio rerio) | Vibrio vulnificus | CpG-ODN 2007 (1 µg) | 42.1 | 15.0 | 64.4 | [2][8] |
| Olive Flounder (Paralichthys olivaceus) | Edwardsiella tarda | CpG-ODN 2007 | 100 | 40 | 60 | [9] |
| Nile Tilapia (Oreochromis niloticus) | Streptococcus iniae | QCDCR + this compound | 100 | 37 | 63 | [10] |
RPS is calculated as: [1 – (% mortality in vaccinated group / % mortality in control group)] x 100.[11][12][13]
Table 2: Antibody Titers in Fish Vaccinated with this compound-Adjuvanted Vaccines.
| Fish Species | Antigen | Adjuvant | Sampling Time | Control Titer | Vaccinated Titer | Fold Increase | Reference |
| Atlantic Salmon (Salmo salar) | Inactivated Salmonid Alphavirus (SAV) | CpG/Poly I:C | 6 weeks post-vaccination | Not detected | 640 | - | [14][15] |
| Atlantic Salmon (Salmo salar) | Inactivated Salmonid Alphavirus (SAV) | CpG/Poly I:C | 6 weeks post-challenge | 80 | 1280 | 16 | [14][15] |
Table 3: Expression of Immune-Related Genes in Fish Following this compound Stimulation.
| Fish Species | Gene | Treatment | Time Point | Fold Change vs. Control | Reference |
| Zebrafish (Danio rerio) | IL-1β | This compound (5 µg/mL) | 18 hours | Significantly Increased | [2] |
| Zebrafish (Danio rerio) | TNF-α | This compound (1 µg, in vivo) | - | Significantly Decreased | [2] |
| Silver Catfish (Rhamdia quelen) | TNF-α | Inactivated A. hydrophila vaccine | 24 hours post-vaccination | > 2.0 | [16] |
| Silver Catfish (Rhamdia quelen) | IL-1β | Inactivated A. hydrophila vaccine | 24 hours post-vaccination | > 2.5 | [16] |
| Koi (Cyprinus carpio haematopterus) | TNF-α | KHV DNA vaccine | 1-28 days post-vaccination | Significantly Increased | [17] |
| Koi (Cyprinus carpio haematopterus) | IL-1β | KHV DNA vaccine | 1-28 days post-vaccination | Significantly Increased | [17] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Aseptically add endotoxin-free physiological water or PBS to the lyophilized this compound vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently pipette the solution up and down to ensure complete dissolution. Avoid vigorous vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
In Vivo Vaccination and Challenge Study Protocol
This protocol outlines a general procedure for evaluating the efficacy of an this compound-adjuvanted vaccine in fish.
-
Fish Acclimation: Acclimate healthy, disease-free fish to laboratory conditions for at least two weeks prior to the experiment. Maintain optimal water quality parameters (temperature, pH, dissolved oxygen) for the specific fish species.
-
Vaccine Formulation:
-
Prepare the antigen (e.g., inactivated bacteria or virus, subunit protein) at the desired concentration in sterile PBS.
-
Mix the antigen with the this compound solution to achieve the final desired dose of both components per fish. For example, for a 100 µL injection volume, you might mix 50 µL of antigen solution with 50 µL of this compound solution. A typical in vivo dose of this compound can range from 1 to 10 µg per fish.[2]
-
-
Experimental Groups:
-
Group 1 (Vaccine + this compound): Fish injected with the antigen and this compound mixture.
-
Group 2 (Vaccine only): Fish injected with the antigen mixed with PBS instead of this compound.
-
Group 3 (this compound only): Fish injected with this compound mixed with PBS instead of the antigen.
-
Group 4 (Control): Fish injected with PBS only.
-
-
Vaccination:
-
Anesthetize the fish using an appropriate anesthetic (e.g., tricaine (B183219) methanesulfonate, MS-222).
-
Inject each fish intraperitoneally (IP) with 100 µL of the respective vaccine formulation.
-
-
Post-vaccination Period:
-
Return the fish to their respective tanks and monitor for any adverse reactions.
-
Maintain the fish for a period of 2 to 4 weeks to allow for the development of an immune response.
-
-
Sampling for Immune Parameter Analysis:
-
Pathogen Challenge:
-
After the immunization period, challenge all remaining fish in each group with a virulent strain of the target pathogen via an appropriate route (e.g., IP injection, immersion, cohabitation).
-
The challenge dose should be predetermined to cause a specific level of mortality (e.g., 50-80%) in the control group.
-
-
Post-challenge Monitoring and Data Collection:
-
Record daily mortality for a period of 14 to 21 days.
-
Calculate the cumulative mortality and the Relative Percent Survival (RPS) for each vaccinated group compared to the control group.
-
In Vitro Stimulation of Fish Leukocytes Protocol
This protocol describes the stimulation of fish immune cells with this compound to assess innate immune responses.
-
Isolation of Leukocytes:
-
Euthanize fish and aseptically dissect the head kidney or spleen.
-
Gently homogenize the tissue in a suitable cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Isolate leukocytes by density gradient centrifugation (e.g., using Percoll).
-
Wash the cells and resuspend them in culture medium.
-
-
Cell Culture and Stimulation:
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the leukocytes in a multi-well cell culture plate at a density of approximately 1 x 10^7 cells/mL.
-
Add this compound to the cell cultures at various concentrations (e.g., 1, 5, 10 µg/mL).[2] Include a negative control (medium only) and a positive control if available (e.g., LPS).
-
-
Incubation: Incubate the plates at a temperature suitable for the fish species for different time periods (e.g., 3, 6, 12, 24 hours).
-
Analysis of Immune Responses:
-
Gene Expression: Harvest the cells at different time points, extract RNA, and perform RT-qPCR to measure the expression of immune-related genes (e.g., IL-1β, TNF-α, IFN-γ, TLR9, MyD88).[2]
-
Phagocytic Activity: Assess the phagocytic activity of the leukocytes by incubating them with fluorescently labeled beads or bacteria and analyzing them by flow cytometry or fluorescence microscopy.
-
Respiratory Burst Activity: Measure the production of reactive oxygen species (ROS) using assays such as the nitroblue tetrazolium (NBT) reduction assay.
-
Cytokine Production: Collect the cell culture supernatant and measure the levels of secreted cytokines using ELISA, if specific antibodies are available.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a fish vaccine adjuvanted with this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. immunology - How do TLR1/TLR2 activate the MyD88 dependent pathway - Biology Stack Exchange [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Protective effects of CpG-ODN 2007 administration against Edwardsiella tarda infection in olive flounder (Paralichthys olivaceus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Evaluation of Booster Vaccine Efficacy by Intracoelomic Injection and Immersion with a Whole-Cell Killed Vaccine against Lactococcus petauri Infection in Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. int-res.com [int-res.com]
- 13. infish.com.pl [infish.com.pl]
- 14. Vaccine Adjuvants in Fish Vaccines Make a Difference: Comparing Three Adjuvants (Montanide ISA763A Oil, CpG/Poly I:C Combo and VHSV Glycoprotein) Alone or in Combination Formulated with an Inactivated Whole Salmonid Alphavirus Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vaccine Adjuvants in Fish Vaccines Make a Difference: Comparing Three Adjuvants (Montanide ISA763A Oil, CpG/Poly I:C Combo and VHSV Glycoprotein) Alone or in Combination Formulated with an Inactivated Whole Salmonid Alphavirus Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of expression of proinflammatory genes and humoral immune response following immunization or infection with Aeromonas hydrophila in silver catfish (Rhamdia quelen) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jifro.ir [jifro.ir]
- 19. Splenic protection network revealed by transcriptome analysis in inactivated vaccine-immunized flounder (Paralichthys olivaceus) against Edwardsiella tarda infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ODN 2007 in Combination with Emulsigen for Equine Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective and safe adjuvants is paramount in equine vaccinology to enhance and direct the immune response to target antigens. CpG oligodeoxynucleotides (ODNs), synthetic molecules that mimic microbial DNA, are potent immunostimulants recognized by Toll-like receptor 9 (TLR9). ODN 2007, a Class B CpG ODN, is known to strongly activate B cells and induce a Th1-dominated immune response.[1][2] When formulated with a suitable delivery system like Emulsigen®, an oil-in-water emulsion, the adjuvant effect can be significantly enhanced, leading to improved vaccine efficacy.[3][4][5] Emulsigen® acts by creating a depot of antigen for slow release and improving antigen presentation.[6][7]
These application notes provide a detailed overview and protocols for the use of this compound in combination with Emulsigen as an adjuvant system for equine vaccines, based on published research.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its adjuvant effect primarily through the activation of the innate immune system via TLR9.[1] Unmethylated CpG motifs within the this compound sequence are recognized by TLR9, which is expressed in endosomes of immune cells such as B cells and plasmacytoid dendritic cells (pDCs).[1][2][8] This recognition triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines and chemokines.[1][4] This ultimately enhances both humoral and cellular immune responses to the co-administered vaccine antigen.[9]
Caption: TLR9 signaling pathway activated by CpG this compound.
Experimental Data Summary
A study by Lopez et al. (2006) investigated the effect of adding a CpG this compound formulation with Emulsigen to a commercial killed equine influenza virus (EIV) vaccine.[3][5] The key findings are summarized below.
Table 1: Experimental Groups [3][5]
| Group | Number of Horses | Vaccination |
| 1 | 10 | Vaccine (Encevac TC4) alone |
| 2 | 10 | Vaccine + 0.25 mg CpG this compound in 30% Emulsigen |
| 3 | 10 | Saline (Control) |
Table 2: Summary of Serological Responses and Protection [3][5]
| Parameter | Vaccine Alone | Vaccine + CpG/Emulsigen | Key Finding |
| Serological Response | Significant increase | Significantly greater than vaccine alone | CpG/Emulsigen enhances antibody responses. |
| Antibody Isotypes | Increased | All tested isotypes increased | Broad enhancement of antibody isotypes. |
| Protection vs. Control | Significantly improved | Significantly improved | Both vaccine formulations provided protection. |
| Protection (Vaccine vs. Vaccine + CpG/Em) | - | No statistically significant difference | Enhanced serology did not translate to significantly improved clinical protection in this study. |
Experimental Protocols
The following protocols are based on the methodology described by Lopez et al. (2006).[3][5]
Adjuvant Formulation Protocol
Materials:
-
CpG this compound (Sequence: 5'-TCGTCGTTTGTCGTTTTGTCGTT-3')[4]
-
Emulsigen®
-
Sterile, pyrogen-free saline
-
Commercial killed virus equine vaccine (e.g., Encevac TC4)
-
Sterile vials and syringes
Procedure:
-
Reconstitute this compound: Prepare a stock solution of CpG this compound in sterile saline. For example, to achieve a final dose of 0.25 mg, a concentrated stock should be prepared.
-
Prepare CpG/Emulsigen Formulation:
-
For a single dose, mix the required volume of CpG this compound stock solution with Emulsigen to achieve a final concentration of 30% Emulsigen.
-
For example, for a 1 mL final volume, combine 0.3 mL of Emulsigen with the this compound solution and bring the final volume to 1 mL with the vaccine.
-
-
Vaccine Adjuvant Mixture:
-
Gently mix the CpG/Emulsigen formulation with the commercial vaccine. Avoid vigorous shaking to prevent denaturation of the antigen. The final mixture should be a stable emulsion.
-
Equine Immunization and Challenge Protocol
Animal Model:
-
Naïve horses with no prior exposure to the vaccine antigen or influenza virus.
Experimental Workflow:
Caption: Equine vaccination and challenge experimental workflow.
Procedure:
-
Primary Vaccination: Administer the prepared vaccine formulation intramuscularly to each horse according to its assigned group.
-
Booster Vaccination: Administer a booster dose at a predetermined interval (e.g., 4 weeks after the primary vaccination).
-
Sample Collection: Collect blood samples periodically (e.g., at the time of vaccination and prior to challenge) to measure antigen-specific antibody responses.
-
Experimental Challenge: At a specified time post-vaccination (e.g., 12 weeks after the final vaccination), all horses, including the control group, are challenged with a live, virulent strain of the equine influenza virus.[3][5]
-
Post-Challenge Monitoring: Monitor the horses daily for clinical signs of disease, including rectal temperature, coughing, and other clinical scores.[3][5]
Immunological Assays
a. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Purpose: To quantify antigen-specific antibody isotypes (e.g., IgGa, IgGb) in serum samples.
-
Method:
-
Coat ELISA plates with the target antigen (e.g., killed EIV).
-
Block non-specific binding sites.
-
Add serially diluted serum samples from the immunized horses.
-
Add enzyme-conjugated secondary antibodies specific for each equine antibody isotype.
-
Add a substrate and measure the resulting colorimetric reaction.
-
Calculate antibody titers based on the optical density readings.
-
b. Single Radial Hemolysis (SRH):
-
Purpose: To measure functional, virus-specific antibodies.
-
Method:
-
Incorporate viral antigen into an agarose (B213101) gel containing red blood cells.
-
Add serum samples to wells punched in the gel.
-
Antibodies in the serum will diffuse into the gel and, in the presence of complement, lyse the red blood cells coated with the viral antigen, creating a zone of hemolysis.
-
The diameter of the hemolytic zone is proportional to the antibody concentration.
-
Conclusion
The combination of CpG this compound and Emulsigen serves as a potent adjuvant system for equine vaccines, capable of significantly enhancing serological responses compared to the vaccine alone.[3][5] While the study by Lopez et al. (2006) did not demonstrate a statistically significant improvement in clinical protection against a robust viral challenge despite the heightened antibody levels, the strong immunomodulatory effects warrant further investigation.[3] This adjuvant formulation holds promise for improving the immunogenicity of equine vaccines against various infectious diseases.[4] Researchers and vaccine developers can utilize the provided protocols as a foundation for designing and evaluating novel equine vaccine candidates.
References
- 1. invivogen.com [invivogen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Formulation with CpG ODN enhances antibody responses to an equine influenza virus vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of CpG-ODN on antigen presenting cells of the foal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. pahc.com [pahc.com]
- 7. mvpadjuvants.com [mvpadjuvants.com]
- 8. Molecular cloning and characterization of equine Toll-like receptor 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
Application Notes and Protocols for Nanoparticle-Based Delivery Systems for Oligodeoxynucleotide (ODN) 2007
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oligodeoxynucleotide (ODN) 2007 is a synthetic, class B CpG ODN that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1][2] TLR9 recognizes unmethylated CpG motifs, which are common in microbial DNA, and triggers an innate immune response, making ODN 2007 a strong candidate for use as a vaccine adjuvant and immunotherapeutic agent.[1][3] However, the therapeutic efficacy of free ODN can be limited by rapid degradation by nucleases and poor cellular uptake.[4] Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations by protecting the ODN from degradation, enhancing its delivery to immune cells, and enabling controlled release.[4][][6][7] This document provides a detailed overview of nanoparticle formulations for this compound, including quantitative data, experimental protocols, and key cellular pathways.
Signaling Pathway of this compound
This compound exerts its immunostimulatory effects by activating the TLR9 signaling pathway. The process begins with the internalization of the ODN into the endosomes of immune cells, such as B cells and plasmacytoid dendritic cells (pDCs).[1] Within the endosome, this compound binds to TLR9, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK and TRAF6, which ultimately activates transcription factors like NF-κB and Interferon Regulatory Factor (IRF).[1][8] Activation of these factors results in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and Type I interferons, leading to a robust Th1-dominated immune response.[1][8]
Nanoparticle Formulations for this compound Delivery
Various types of nanoparticles have been explored for the delivery of this compound, including polymeric nanoparticles, liposomes, and inorganic nanoparticles.[][7] These systems are designed to enhance stability, improve cellular uptake, and target delivery to specific immune cell populations.[4][6] Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used to formulate nanoparticles for ODN delivery.[4]
Table 1: Physicochemical Properties and Loading Efficiency of this compound Nanoparticles
| Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Hollow Nanoparticles | 164.3 ± 5.2 | Not Reported | -25.6 ± 1.1 | ~85 | ~4 | [4][9] |
| Chitosan/Alginate Nanoparticles | 350 - 450 | < 0.3 | +20 to +30 | > 90 | Not Reported | [10] |
| Gold Nanoparticles (AuNP) | 10 - 100 | Varies | Varies | Not Applicable (Conjugated) | Varies | [11] |
| Lipid Nanoparticles (LNP) | 80 - 120 | < 0.2 | Slightly Negative | > 90 | Not Reported | [12][13] |
Note: Data for Chitosan/Alginate, AuNP, and LNP systems are generalized from protocols for similar oligonucleotides as specific data for this compound is limited in publicly available literature.
Table 2: In Vitro Release Profile of this compound from PLGA Hollow Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) | Reference |
| 1 | ~10 | ~15 | [9] |
| 12 | ~25 | ~40 | [9] |
| 24 | ~35 | ~60 | [9] |
| 48 | ~50 | ~75 | [9] |
| 96 | ~65 | ~85 | [9] |
Experimental Protocols
Protocol 1: Synthesis and Characterization of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation method.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effect of CpG-ODN on antigen presenting cells of the foal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Robust Immune Responses by CpG-ODN-Loaded Hollow Polymeric Nanoparticles for Antiviral and Vaccine Applications in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Nanoparticles to Deliver Immunomodulatory Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Classification, Mechanisms of Action, and Therapeutic Applications of Inhibitory Oligonucleotides for Toll-Like Receptors (TLR) 7 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hongjing.com.tw [hongjing.com.tw]
- 11. chemrxiv.org [chemrxiv.org]
- 12. scispace.com [scispace.com]
- 13. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ODN 2007 in Cancer Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ODN 2007, a Class B CpG oligodeoxynucleotide and Toll-like receptor 9 (TLR9) agonist, in preclinical cancer immunotherapy models. This document outlines the mechanism of action, provides detailed experimental protocols for various cancer models, summarizes key quantitative data, and includes visualizations of the signaling pathway and experimental workflows.
Introduction to this compound
This compound is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs that mimic bacterial DNA.[1] These motifs are recognized by TLR9, an endosomal receptor expressed by various immune cells, including B cells and plasmacytoid dendritic cells (pDCs).[1] As a Class B CpG ODN, this compound is a potent activator of B cells and induces a strong Th1-biased inflammatory response, making it a valuable tool for cancer immunotherapy research.[1] Its immunostimulatory properties can be harnessed to enhance anti-tumor immunity, either as a monotherapy or in combination with other treatments like checkpoint inhibitors.
Mechanism of Action: TLR9 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR9 signaling pathway. Upon internalization into the endosomes of immune cells, this compound binds to TLR9. This binding event initiates a signaling cascade through the recruitment of the adaptor protein MyD88. Subsequently, downstream signaling involves the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon Regulatory Factor 7). The activation of these transcription factors leads to the production of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α). This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs), enhances the cytotoxic activity of natural killer (NK) cells and CD8+ T cells, and stimulates a Th1-polarized adaptive immune response directed against tumor cells.[1]
Caption: TLR9 signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the anti-tumor efficacy of CpG ODNs, including those with similar properties to this compound.
Table 1: Monotherapy Studies in Murine Cancer Models
| Cancer Model | Mouse Strain | ODN Type | Dosage and Route | Key Findings | Reference |
| Melanoma (B16) | C57BL/6 | KSK-CpG | 5 mg/kg, i.p. | Prolonged survival span and reduced number of tumor nodules. | [2] |
| Colon Cancer (CT26) | BALB/c | ODN1826 | 20 µL, i.t. | Slowed tumor growth and prolonged survival. | [3] |
| Breast Cancer (TUBO) | BALB-neuT | anti-neu-CpG | 50 µ g/injection , i.v. | Induced tumor rejection in ~30% of mice. | [4] |
Table 2: Combination Therapy Studies in Murine Cancer Models
| Cancer Model | Mouse Strain | Combination Therapy | Dosage and Route | Key Findings | Reference |
| Ovarian Cancer (IGROV-1) | Athymic Nude | CpG-ODN + anti-PD-1 | CpG: 20 µ g/mouse , i.p.; anti-PD-1: 200 µ g/mouse , i.p. | PD-1 blockade dampened CpG-ODN antitumor activity in this model. | [5] |
| Melanoma (B16) | C57BL/6 | CpG + DC vaccine | i.t. injection | Reduced tumor burden and prolonged survival. | [6] |
| Colon Cancer | BALB/c | CpG-ODN + anti-CCL1 | Not specified | Increased tumoricidal cell populations (CD8+NKG2D+ T cells and NK1.1+ cells). | [7] |
Experimental Protocols
Below are detailed protocols for using this compound in common murine cancer immunotherapy models.
Protocol 1: Prophylactic Vaccination Model
This model assesses the ability of this compound as a vaccine adjuvant to prevent tumor establishment.
Materials:
-
This compound (endotoxin-free)
-
Tumor antigen (e.g., peptide, protein, or tumor cell lysate)
-
Sterile PBS (phosphate-buffered saline)
-
Tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
Appropriate mouse strain (e.g., C57BL/6 for B16-F10, BALB/c for CT26)
Procedure:
-
Vaccine Preparation:
-
Reconstitute lyophilized this compound in sterile PBS to a stock concentration of 1 mg/mL.
-
Prepare the vaccine formulation by mixing the desired amount of tumor antigen with this compound. A typical dose for mice is 10-50 µg of this compound per injection.
-
-
Vaccination:
-
Administer the vaccine to mice via subcutaneous (s.c.) or intramuscular (i.m.) injection.
-
Administer a booster vaccination 1-2 weeks after the primary vaccination.
-
-
Tumor Challenge:
-
One to two weeks after the final vaccination, challenge the mice by s.c. injection of a tumorigenic dose of live tumor cells (e.g., 1 x 10^5 B16-F10 cells).
-
-
Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Record survival data.
-
Protocol 2: Therapeutic Tumor Model (Monotherapy)
This model evaluates the efficacy of this compound in treating established tumors.
Materials:
-
This compound (endotoxin-free)
-
Sterile PBS
-
Tumor cells
-
Appropriate mouse strain
Procedure:
-
Tumor Inoculation:
-
Inject tumor cells s.c. into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 30-50 mm³).[3]
-
-
This compound Administration:
-
Administer this compound via intratumoral (i.t.), intraperitoneal (i.p.), or s.c. injection.
-
A typical i.t. dose is 20-50 µg in a small volume (e.g., 20-50 µL).[3]
-
Repeat injections every 3-7 days for a specified number of treatments.
-
-
Monitoring:
-
Measure tumor volume regularly.
-
Monitor animal health and record survival.
-
Protocol 3: Combination Therapy with Checkpoint Inhibitors
This model assesses the synergistic anti-tumor effects of this compound and an immune checkpoint inhibitor, such as an anti-PD-1 antibody.
Materials:
-
This compound (endotoxin-free)
-
Anti-PD-1 antibody (or other checkpoint inhibitor)
-
Sterile PBS
-
Tumor cells
-
Appropriate mouse strain
Procedure:
-
Tumor Inoculation:
-
Establish tumors as described in Protocol 2.
-
-
Combination Treatment:
-
Administer this compound as described in Protocol 2.
-
Administer the anti-PD-1 antibody typically via i.p. injection. A common dose for mice is 100-200 µg per injection.[5]
-
The timing of administration can be concurrent or sequential. For example, this compound can be given to prime the tumor microenvironment, followed by the checkpoint inhibitor.
-
-
Monitoring:
-
Monitor tumor growth and survival as in the previous protocols.
-
Protocol 4: Evaluation of Immune Response
This protocol outlines methods to analyze the immune response following this compound treatment.
Materials:
-
Flow cytometry antibodies (for immune cell phenotyping, e.g., CD3, CD4, CD8, NK1.1, CD11c, F4/80)
-
ELISA kits (for cytokine measurement, e.g., IFN-γ, IL-12)
-
Reagents for CTL (Cytotoxic T Lymphocyte) assays
Procedure:
-
Sample Collection:
-
At specified time points after treatment, collect tumors, spleens, and lymph nodes from euthanized mice.
-
-
Immune Cell Analysis:
-
Prepare single-cell suspensions from the collected tissues.
-
Perform flow cytometry to analyze the frequency and activation status of different immune cell populations within the tumor microenvironment and lymphoid organs.
-
-
Cytokine Analysis:
-
Measure cytokine levels in the serum or from the supernatant of cultured splenocytes using ELISA.
-
-
Functional Assays:
-
Perform in vitro CTL assays to assess the tumor-specific killing activity of T cells isolated from treated mice.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for in vivo studies.
Conclusion
This compound is a versatile and potent tool for stimulating anti-tumor immunity in preclinical cancer models. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate its therapeutic potential, both as a monotherapy and in combination with other immunotherapies. Careful consideration of the tumor model, administration route, and dosage will be crucial for optimizing the anti-cancer effects of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Cancer immunotherapeutic effects of novel CpG ODN in murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antitumor Efficacy of CpG Oligonucleotides is Improved by Encapsulation in Plant Virus-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Targeting of CpG-ODN to the tumor microenvironment with anti-neu-CpG hybrid-molecule and T-reg depletion induces memory responses in BALB-neuT tolerant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immunostimulatory effects of CpG-ODN upon dendritic cell-based immunotherapy in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: ODN 2007 in Allergy and Asthma Research Models
Introduction
Oligodeoxynucleotides (ODNs) containing unmethylated CpG motifs, such as ODN 2007, are synthetic agonists of Toll-like receptor 9 (TLR9).[1][2] In the context of allergy and asthma, which are typically characterized by a T-helper 2 (Th2) dominant immune response, this compound has emerged as a potent immunomodulatory agent.[3][4] By activating TLR9, this compound initiates a signaling cascade that promotes a Th1-type immune response, effectively counterbalancing the Th2-mediated allergic inflammation.[5][6] Preclinical studies in murine models of asthma have consistently demonstrated the efficacy of CpG ODNs in preventing and reversing key features of the disease, including eosinophilic airway inflammation, airway hyperresponsiveness (AHR), and elevated IgE levels.[7][8][9] These notes provide an overview of the application of this compound in allergy and asthma research, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action: Shifting the Th1/Th2 Balance
This compound exerts its therapeutic effects by modulating the innate and adaptive immune systems. Upon administration, this compound is recognized by TLR9 expressed on immune cells like dendritic cells and B cells.[1][2] This interaction triggers a signaling pathway that leads to the production of Th1-polarizing cytokines, most notably interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12).[5][7] These cytokines play a crucial role in suppressing the Th2 response, which is responsible for the production of allergy-associated cytokines such as IL-4, IL-5, and IL-13.[6][10] The downstream effects of this immune shift include reduced eosinophil recruitment to the airways, decreased IgE production by B cells, and diminished airway hyperresponsiveness.[8][9] Interestingly, some studies suggest that the protective effects of CpG ODNs may not be entirely dependent on IFN-γ and IL-12, indicating the involvement of other regulatory mechanisms.[7]
Data Summary
The following tables summarize the quantitative effects of CpG ODN treatment in murine models of allergic asthma.
Table 1: Effect of CpG ODN on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^4/ml) | Eosinophils (x10^4/ml) | Reference |
| Naive/Control | 10.2 ± 1.5 | 0.1 ± 0.05 | [10] |
| OVA/Alum (Asthma Model) | 55.8 ± 7.3 | 35.6 ± 5.1 | [10] |
| OVA + CpG ODN | 25.4 ± 3.9 | 8.7 ± 2.3 | [10] |
| Ragweed/PBS | 58.3 ± 9.7 | 31.2 ± 6.4 | [7] |
| Ragweed/CpG ODN (48h pre-challenge) | 22.1 ± 4.5 | 4.9 ± 1.8 | [7] |
Table 2: Effect of CpG ODN on Cytokine Levels in BALF (pg/ml)
| Treatment Group | IL-4 | IL-5 | IFN-γ | Reference |
| OVA-sensitized/challenged | 150 ± 25 | 250 ± 40 | < 20 | [9] |
| OVA-sensitized/challenged + CpG ODN | 50 ± 10 | 80 ± 15 | 150 ± 30 | [9] |
| Ragweed/PBS | Not Reported | Not Reported | Not Reported | [7] |
| Ragweed/CpG ODN (48h pre-challenge) | Reduced | Reduced | Increased | [7] |
Table 3: Effect of CpG ODN on Airway Hyperresponsiveness (AHR) to Methacholine (B1211447)
| Treatment Group | AHR Measurement (Parameter) | Result | Reference |
| OVA-sensitized/challenged | Penh (Enhanced Pause) | Significant increase in AHR | [9] |
| OVA-sensitized/challenged + CpG ODN | Penh (Enhanced Pause) | Significant reduction in AHR | [9] |
| Ragweed/PBS | Bronchial Hyperresponsiveness | Increased | [7] |
| Ragweed/CpG ODN | Bronchial Hyperresponsiveness | Inhibited | [7] |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model and this compound Treatment
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin and subsequent treatment with this compound.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), endotoxin-free
-
Aluminum hydroxide (B78521) (Alum)
-
This compound (or other CpG ODN)
-
Sterile phosphate-buffered saline (PBS)
-
Methacholine
-
Whole-body plethysmograph for AHR measurement
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µl PBS.[10]
-
-
This compound Administration (Preventative Model):
-
Allergen Challenge:
-
Assessment of Airway Inflammation:
-
24-48 hours after the final OVA challenge, perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Perform differential cell counts on BAL fluid to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Measure cytokine levels (IL-4, IL-5, IFN-γ) in the BAL fluid supernatant by ELISA.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
Measure AHR using a whole-body plethysmograph in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/ml).[9]
-
Adoptive Transfer Model of Th2-Mediated Airway Inflammation
This model is used to study the direct effect of this compound on Th2 cell function.
Materials:
-
OVA-specific Th2 cells (generated in vitro)
-
Recipient mice (e.g., BALB/c)
-
This compound
-
Ovalbumin (OVA) for challenge
Procedure:
-
Adoptive Transfer:
-
Intravenously inject 1-5 x 10^6 OVA-specific Th2 cells into recipient mice.
-
-
This compound Administration:
-
One day after cell transfer, administer 50 µg of this compound subcutaneously.[9]
-
-
Allergen Challenge:
-
Starting on the same day as this compound administration, challenge the mice with nebulized 1% OVA for 30 minutes for three consecutive days.[9]
-
-
Analysis:
-
Perform BAL and AHR measurements as described in Protocol 1.
-
Visualizations
Caption: TLR9 signaling pathway activated by this compound.
Caption: Experimental workflow for the OVA-induced asthma model.
Caption: this compound shifts the immune balance from Th2 to Th1.
References
- 1. Intranasal administration of CpG oligodeoxynucleotides reduces lower airway inflammation in a murine model of combined allergic rhinitis and asthma syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. CpG Oligodeoxynucleotides Attenuate OVA-Induced Allergic Airway Inflammation via Suppressing JNK-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral administration of CpG-ODNs suppresses antigen-induced asthma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local therapy with CpG motifs in a murine model of allergic airway inflammation in IFN-β knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. CpG-ODN Signaling via Dendritic Cells-Expressing MyD88, but Not IL-10, Inhibits Allergic Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ODN 2007 Dosage for Maximum Adjuvanticity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of ODN 2007 as a vaccine adjuvant.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: For initial in vitro experiments, a working concentration of 5 µM (approximately 10 µg/mL) is recommended for cellular assays.[1] However, the optimal concentration can vary depending on the cell type and the specific assay. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. For example, significant induction of IFN-γ and IFN-β expression in chicken macrophages has been observed at concentrations of 1 or 5 µg/mL.[1]
Q2: I am observing low or no immune stimulation with this compound. What are the possible causes and solutions?
A2: Low efficacy of this compound can be attributed to several factors:
-
Suboptimal Dosage: The concentration of this compound may be too low. It is recommended to perform a dose-response curve to identify the optimal concentration for your specific cell type and assay.
-
Incorrect Cell Type: this compound is a Class B CpG ODN that primarily activates B cells and weakly stimulates IFN-α secretion in plasmacytoid dendritic cells (pDCs).[2] Ensure that your target cells express Toll-like receptor 9 (TLR9), the receptor for CpG ODNs.
-
Improper Storage and Handling: this compound is susceptible to degradation. It should be stored at -20°C and repeated freeze-thaw cycles should be avoided.[1] Lyophilized product is stable for a year, while the resuspended product is stable for 6 months when stored correctly.
-
Endotoxin Contamination: Ensure that all reagents, including the this compound solution and cell culture media, are endotoxin-free. Endotoxins can non-specifically activate immune cells and mask the specific effect of this compound.
-
Species-Specific TLR9 Differences: CpG ODNs can exhibit species-specific activity. This compound is known to be a potent activator of bovine, porcine, and chicken TLR9.[2] Its efficacy in other species should be experimentally determined.
Q3: I am observing high cytotoxicity in my cell cultures when using this compound. How can I mitigate this?
A3: High cytotoxicity is often dose-dependent. To address this:
-
Perform a Dose-Response and Viability Assay: Conduct a dose-response experiment with this compound and simultaneously assess cell viability using an MTT or LDH assay. This will help you determine the optimal concentration that provides maximum adjuvanticity with minimal cytotoxicity.
-
Reduce Incubation Time: If high concentrations are necessary for activation, consider reducing the incubation time to minimize cytotoxic effects.
-
Check for Contamination: Ensure your this compound and cell culture reagents are free from contaminants that could contribute to cell death.
Q4: How do I prepare and store this compound to ensure its stability and activity?
A4: Proper preparation and storage are crucial for the efficacy of this compound:
-
Reconstitution: Reconstitute lyophilized this compound in sterile, endotoxin-free physiological water or PBS to a desired stock concentration (e.g., 2 mg/ml).
-
Aliquoting: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of the reconstituted this compound.
-
Storage: Store the lyophilized product at -20°C. The reconstituted aliquots should also be stored at -20°C.[1] The stock solution is stable for up to 6 months when stored properly.
Quantitative Data Summary
Table 1: Recommended In Vitro Dosages of this compound
| Cell Type/Assay | Recommended Concentration | Observed Effect | Reference |
| General Cellular Assays | 5 µM (~10 µg/mL) | NF-κB activation | [1] |
| Chicken Macrophages | 1 or 5 µg/mL | Significant IFN-γ and IFN-β expression | [1] |
| Chicken Macrophages | 10 µg/mL | Increased phosphorylation of ERK2 and AKT, NO production | [1] |
| Newborn Lamb PBMCs | 2 µg/mL | Maximal proliferative response | [3] |
Table 2: Example In Vivo Dosages of this compound
| Animal Model | Dosage | Route of Administration | Application | Reference |
| Zebrafish | 1 µ g/zebrafish | Intraperitoneal injection | Enhance immune response against Vibrio traumaticus | [1] |
| Chickens | "High" or "Low" dose (specifics not detailed in source) | Intramuscular injection | Adjuvant for inactivated H9N2 virus vaccine | [4] |
| Horses | 0.25 mg | Intramuscular injection | Adjuvant for equine influenza virus vaccine | [5][6] |
| CBA Mice | 1 µ g/mouse | Intranasal | Protection against equine herpesvirus 1 | [7] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of a range of this compound concentrations on your target cells.
Materials:
-
Target cells (e.g., PBMCs, dendritic cells)
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µg/mL to 50 µg/mL. Include a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8][9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature on an orbital shaker to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the "no treatment" control.
Protocol 2: Measurement of Cytokine Production (IL-6) by ELISA
This protocol outlines the steps to quantify IL-6 production from cells stimulated with this compound.
Materials:
-
Supernatants from this compound-stimulated cell cultures
-
Human IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of your cell culture supernatants and IL-6 standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at room temperature.[11]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.[12]
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.[11][12]
-
Add 100 µL of stop solution to each well to stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IL-6 concentration in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: this compound signaling pathway via TLR9.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting low immune stimulation with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. hongjing.com.tw [hongjing.com.tw]
- 5. Formulation with CpG ODN enhances antibody responses to an equine influenza virus vaccine [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. Intranasal treatment with CpG-B oligodeoxynucleotides protects CBA mice from lethal equine herpesvirus 1 challenge by an innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ldn.de [ldn.de]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
issues with ODN 2007 solubility and stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of ODN 2007. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for reconstituting lyophilized this compound?
A1: The recommended solvent for reconstituting this compound is sterile, endotoxin-free water.[1] However, other buffers such as physiological water (0.9% NaCl), Phosphate-Buffered Saline (PBS), or TE buffer can also be used depending on the downstream application.[2][3] It is crucial to use high-purity, nuclease-free solutions to maintain the integrity of the oligonucleotide.
Q2: I observed some precipitate in my this compound solution after reconstitution. What should I do?
A2: If you observe precipitation, gently warm the solution to 37°C and vortex briefly to aid dissolution. One vendor notes that for higher concentrations (e.g., 20 mg/mL in water), sonication may be required.[4] Precipitation can sometimes occur in certain culture media, especially at higher concentrations.[5] If the issue persists, consider preparing a fresh stock solution at a lower concentration.
Q3: Can I store my reconstituted this compound at 4°C?
A3: For short-term storage (a few hours), 4°C is acceptable. However, for long-term storage, it is critical to store aliquots at -20°C or -80°C to prevent degradation.[2][4] Reconstituted this compound is stable for up to 6 months when properly stored at -20°C.[1][2][6]
Q4: How many times can I freeze-thaw my this compound stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the oligonucleotide.[1][2] Upon reconstitution, you should prepare single-use aliquots to maintain the stability and activity of the product.
Q5: My experimental results are inconsistent. Could this be related to this compound stability?
A5: Yes, inconsistent results can be a sign of this compound degradation or aggregation. The phosphorothioate (B77711) backbone of this compound provides resistance to nuclease degradation, but it is not completely immune, especially in serum-containing media over extended incubation periods.[7][8][9] Furthermore, high concentrations or specific salt conditions can sometimes promote aggregation of oligonucleotides, which may affect biological activity.[10][11] Using fresh aliquots for each experiment and handling the compound according to recommended protocols is essential for reproducibility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving | Lyophilized powder is highly concentrated. | Gently vortex the vial. If necessary, warm the solution briefly at 37°C. For high concentrations, brief ultrasonication may be applied.[4] |
| Precipitate in Solution | Solvent saturation, improper storage, or interaction with media components. | Ensure the storage temperature is consistently -20°C or lower. Centrifuge the vial briefly before use. If using in complex media, add the this compound immediately before the experiment. Consider filtering the stock solution through a 0.22 µm filter.[4] |
| Loss of Biological Activity | Degradation due to multiple freeze-thaw cycles or nuclease contamination. Aggregation of the oligonucleotide. | Always prepare and use single-use aliquots.[2] Ensure all solutions and labware are nuclease-free. Confirm that the working concentration is optimal, as excessively high concentrations can sometimes lead to decreased activity.[3] |
| Inconsistent Results | Instability in culture media over time. Pipetting errors with viscous solutions. | Phosphorothioate oligonucleotides have a finite half-life in serum-containing media (e.g., ~14 hours in RPMI + 10% FBS).[7] Plan time-course experiments accordingly. When pipetting, ensure accurate volume transfer by moving the pipette tip slowly and rinsing it in the destination solution. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Reference | Notes |
| Water | 5 mg/mL | InvivoGen[1] | Standard recommended solvent. |
| Water | 20 mg/mL | MedchemExpress[4] | Requires sonication to achieve. |
| Physiological Water (0.9% NaCl) | 2 mg/mL | Creative Diagnostics[2] | Based on reconstituting 1 mg in 500 µL. |
| TE Buffer or PBS | 200 µM | Miltenyi Biotec[3] | Based on reconstituting 200 µg in 130 µL. |
Table 2: Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Lyophilized | -20°C | 1 year | Creative Diagnostics[2] |
| Lyophilized | Room Temperature | Several months (short-term) | Synbio Technologies |
| Reconstituted | -20°C | 6 months | InvivoGen, Creative Biogene[1][6] |
| Reconstituted (in solvent) | -20°C | 1 month | MedchemExpress[4] |
| Reconstituted (in solvent) | -80°C | 6 months | MedchemExpress[4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation : Before opening, centrifuge the vial of lyophilized this compound (e.g., at 10,000 x g for 1 minute) to ensure the pellet is at the bottom.
-
Solvent Addition : Carefully add the desired volume of sterile, endotoxin-free water or buffer (see Table 1 for examples) to the vial to achieve the target concentration. For a 2 mg/mL stock, add 500 µL of solvent to a 1 mg vial.[2]
-
Dissolution : Mix the solution by gently pipetting up and down or by vortexing the vial for 15-20 seconds.[2][3] Ensure the solution is completely clear and free of visible particulates. Some protocols suggest an overnight incubation at 4°C to ensure complete dissolution.[3]
-
Filtration (Optional) : For critical applications, or if the stock is prepared in water, filtering the solution through a sterile 0.22 µm syringe filter is recommended to ensure sterility.[4]
-
Aliquoting : Dispense the reconstituted this compound into single-use, nuclease-free microcentrifuge tubes. This is the most critical step to avoid contamination and degradation from repeated freeze-thaw cycles.
-
Storage : Immediately store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Stability in Cell Culture Medium
-
Preparation : Thaw a fresh aliquot of this compound stock solution.
-
Dilution : Dilute the this compound to the final working concentration in your complete cell culture medium (containing serum, if applicable).
-
Incubation : Incubate the this compound-containing medium at 37°C in a CO₂ incubator for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis : At each time point, collect a sample of the medium. The integrity of the this compound can be assessed using methods such as gel electrophoresis (e.g., PAGE) or HPLC. A time-dependent decrease in the intensity of the full-length ODN band would indicate degradation.
-
Functional Assay : In parallel, perform a functional assay (e.g., measuring cytokine production from TLR9-expressing cells) with the medium incubated for different durations to correlate degradation with a loss of biological activity.
Visualizations
Caption: Workflow for proper handling of this compound.
Caption: Simplified TLR9 signaling cascade activated by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular uptake and degradation of phosphorothioate oligonucleotides by marine and freshwater ciliates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (CGON-10) - Creative Biogene [creative-biogene.com]
- 7. Oligodeoxynucleoside phosphorothioate stability in subcellular extracts, culture media, sera and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of A/D type CpG-ODN aggregates to a suitable size for induction of strong immunostimulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of A/D type CpG-ODN aggregates to a suitable size for induction of strong immunostimulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ODN 2007 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ODN 2007 in vivo. The information is designed to help you anticipate, identify, and troubleshoot potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class B (also known as Type K) CpG oligodeoxynucleotide (ODN). It is a short, single-stranded synthetic DNA molecule containing unmethylated CpG motifs.[1][2] These motifs mimic microbial DNA and are recognized as a pathogen-associated molecular pattern (PAMP).[2]
The primary mechanism of action is the activation of the endosomal Toll-like receptor 9 (TLR9).[1][3][4][5] This binding event triggers downstream signaling cascades, primarily through NF-κB and interferon regulatory factor (IRF), leading to a pro-inflammatory, Th1-dominated immune response.[1][5] Class B CpG ODNs like this compound are known to be potent activators of B cells.[1][2][6]
Q2: What are the potential off-target or non-specific effects of this compound observed in vivo?
While the immune stimulation by this compound is its intended "on-target" effect, this can lead to broad, non-specific immune activation that may be considered "off-target" depending on the research context. Key observed effects include:
-
Systemic Inflammation: Administration can lead to a systemic increase in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in plasma.[3]
-
Lymphocyte Proliferation: this compound is a potent stimulator of lymphocyte proliferative responses (LPR), indicating broad, non-specific immune activation.[7]
-
Organ-Specific Inflammation: Studies have shown that systemic administration can induce localized inflammation in organs like the lungs, characterized by NFκB activation, increased cytokine levels (TNF-α, IL-1β), and neutrophil infiltration.[3][8]
-
Splenomegaly: An increase in spleen weight and cell hyperplasia in the white pulp has been reported in animal models following repeated administration.[9]
-
Injection Site Reactions: Local inflammatory cell infiltration and hyperplasia of fibrous tissue can occur at the site of injection.[9]
-
Hematological and Serum Chemistry Changes: Repeated high doses may lead to changes such as increased monocyte counts and decreases in peripheral lymphocytes, serum globulin, and albumin.[9]
Q3: Are the effects of this compound species-specific?
Yes, the immunostimulatory effects of CpG ODNs can be highly species-specific.[6][7] this compound is reported to be a particularly effective ligand for bovine, porcine, and chicken TLR9.[1][6] The structure of TLR9 varies between species (e.g., 24% variation between human and mouse TLR9), which can influence the recognition and subsequent response to specific CpG ODN sequences.[1] Researchers should verify the responsiveness of their specific animal model to this compound.
Q4: How can I control for potential off-target effects in my experiment?
Incorporating proper controls is critical. Consider the following:
-
Vehicle Control: Always include a group of animals treated with the same vehicle used to dissolve this compound (e.g., sterile, endotoxin-free physiological water or PBS).
-
Non-stimulatory ODN Control: Use a "GpC" control oligonucleotide, which has the CpG motif inverted to GpC. This sequence does not typically activate TLR9 and helps to distinguish TLR9-specific effects from any potential effects of the oligonucleotide backbone itself.[4]
-
TLR9-Deficient Models: The most definitive way to confirm that observed effects are TLR9-mediated is to use TLR9-deficient (TLR9-/-) knockout animals. In these animals, CpG-ODN-induced inflammatory responses are typically abolished.[3][8]
Troubleshooting Guide
Issue 1: Unexpectedly high systemic inflammation or toxicity.
Possible Cause: The dose of this compound may be too high for the specific animal model, strain, or administration route, leading to a cytokine storm or other adverse inflammatory events.
Troubleshooting Steps:
-
Review Dosage: Compare your dosage with published data for similar models (see table below).
-
Dose-Response Study: Perform a dose-response study to determine the optimal dose that achieves the desired immune stimulation without excessive toxicity. Start with a lower dose and titrate upwards.
-
Change Administration Route: Systemic routes like intraperitoneal (i.p.) or intravenous (i.v.) injection can cause more pronounced systemic effects. Consider if a localized delivery (e.g., subcutaneous) is more appropriate for your experimental goals.
-
Monitor Animal Health: Closely monitor animals for clinical signs of distress, weight loss, or changes in behavior.[9]
Issue 2: High variability in immune response between individual animals.
Possible Cause: Significant individual animal variation in CpG-ODN-induced immune responses has been noted, particularly in outbred species.[7]
Troubleshooting Steps:
-
Increase Group Size: To achieve statistical power, you may need to increase the number of animals per experimental group to account for biological variability.
-
Use Inbred Strains: Whenever possible, use inbred animal strains to reduce genetic variability among subjects.
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, injection timing, and sample collection, are highly standardized to minimize procedural variability.
Issue 3: The observed effect does not appear to be TLR9-mediated.
Possible Cause: While rare, oligonucleotides can have effects independent of their target receptor. This could be due to the phosphorothioate (B77711) backbone or other sequence-specific, non-TLR9 interactions.
Troubleshooting Steps:
-
Confirm with GpC Control: A non-stimulatory GpC control is essential. If the GpC control elicits the same effect as this compound, the mechanism is likely independent of TLR9 activation.[4]
-
Utilize TLR9 Knockout Models: The gold standard is to repeat the key experiment in a TLR9-deficient animal model. If the effect persists, it is definitively not mediated by TLR9.[3]
-
Assess Endotoxin (B1171834) Contamination: Ensure your this compound preparation is low in endotoxin, as contamination can trigger TLR4-mediated immune responses, confounding your results.
Data Presentation
Table 1: Summary of In Vivo this compound Dosages and Observed Effects
| Animal Model | Dosage | Administration Route | Key Observed Effects | Citation(s) |
| Rats (Sprague-Dawley) | 5, 20, 150 µ g/rat | Intramuscular | Increased monocytes (20, 150 µg), increased spleen weight (150 µg), local inflammation at injection site. | [9] |
| Mice (Wild-Type) | 1 nmol/g BW | Intraperitoneal | Lung inflammation, increased pulmonary NFκB, TNF-α, IL-1β, and neutrophil count. | [8] |
| Zebrafish | 1 µg | Intraperitoneal | Enhanced immune response-related gene expression; decreased mortality upon bacterial challenge. | [10] |
Experimental Protocols
Protocol 1: Assessment of Splenomegaly in Rats
This protocol is adapted from a 28-day repeated dose toxicity study.[9]
-
Animal Model: Sprague-Dawley rats.
-
Dosing: Administer this compound (e.g., at 5, 20, and 150 µ g/rat ), vehicle control, or GpC control via the desired route on a pre-determined schedule for 28 days.
-
Necropsy: At the end of the study period, euthanize the animals humanely.
-
Organ Collection: Perform a gross necropsy and carefully excise the spleen.
-
Organ Weight: Trim any adherent tissue from the spleen and weigh it immediately to obtain the absolute organ weight.
-
Relative Organ Weight: Calculate the relative spleen weight by dividing the absolute spleen weight by the animal's final body weight.
-
Histopathology: Fix the spleen in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine for changes such as hyperplasia in the white pulp.
-
Analysis: Compare the absolute and relative spleen weights and histopathological findings between the treated and control groups using appropriate statistical methods.
Protocol 2: Evaluation of Lung Inflammation in Mice
This protocol is based on an in vivo model of CpG-ODN-induced lung inflammation.[3][8]
-
Animal Model: Wild-type (e.g., C57BL/6) and TLR9-deficient mice.
-
Dosing: Administer a single dose of this compound (e.g., 1 nmol/g body weight) or control (vehicle, GpC ODN) via intraperitoneal injection.
-
Time Course: Euthanize animals at various time points post-injection (e.g., 2, 6, 24 hours) to assess the inflammatory cascade.
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and perform a differential cell count (e.g., using Diff-Quik stain) to quantify neutrophils.
-
-
Tissue and Plasma Collection:
-
Collect blood via cardiac puncture for plasma cytokine analysis (e.g., using ELISA for TNF-α, IL-6).
-
Perfuse the lungs with saline and harvest lung tissue. Snap-freeze one lobe in liquid nitrogen for protein/mRNA analysis and fix another for histology.
-
-
Analysis:
-
mRNA/Protein: Use qPCR or Western blot to measure levels of TNF-α and IL-1β in lung homogenates.
-
Myeloperoxidase (MPO) Assay: Perform an MPO assay on lung homogenates as a quantitative measure of neutrophil infiltration.
-
Histology: Examine H&E-stained lung sections for evidence of inflammatory cell infiltration.
-
Visualizations
Caption: TLR9 signaling pathway activated by this compound.
Caption: Workflow for assessing in vivo off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. invivogen.com [invivogen.com]
- 2. genemedsyn.com [genemedsyn.com]
- 3. CpG oligonucleotide activates Toll-like receptor 9 and causes lung inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competition by Inhibitory Oligonucleotides Prevents Binding of CpG to C-terminal TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent antigen-specific immune responses stimulated by codelivery of CpG ODN and antigens in degradable microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Innate immune responses induced by CpG oligodeoxyribonucleotide stimulation of ovine blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) CpG oligonucleotide activates Toll-like receptor 9 and causes lung inflammation in vivo (2007) | Pascal Knuefermann | 84 Citations [scispace.com]
- 9. A safety study of a B-class CpG ODN in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
how to prevent aggregation of ODN 2007 in formulations
Welcome to the technical support center for ODN 2007 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the aggregation of this compound in experimental and pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a Class B CpG oligodeoxynucleotide, a short synthetic single-stranded DNA molecule that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1] This interaction stimulates an immune response, making this compound a valuable component in vaccine adjuvants and immunotherapies.[1] Aggregation, the process where individual this compound molecules clump together to form larger complexes, is a critical quality attribute to control in formulations. While some degree of multimerization can be necessary for TLR9 activation, uncontrolled aggregation can lead to:
-
Reduced Bioavailability and Efficacy: Large aggregates may not effectively engage with TLR9, potentially lowering the desired immune response.[2][3]
-
Increased Risk of Adverse Effects: The phosphorothioate (B77711) backbone of this compound, while providing nuclease resistance, can also promote non-specific binding to proteins and may be associated with off-target effects. Aggregation can potentially exacerbate these interactions.
-
Physical Instability of the Formulation: Aggregation can lead to precipitation, making the formulation unusable and difficult to administer.
Q2: What are the primary drivers of this compound aggregation?
A2: The aggregation of this compound is influenced by a combination of its intrinsic properties and the formulation environment. Key drivers include:
-
Phosphorothioate (PS) Backbone: The PS modification, which replaces a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone, increases the hydrophobicity of the molecule. This can lead to increased self-association and non-specific interactions with proteins.
-
Ionic Strength: The concentration of ions, particularly cations like sodium (Na+), in the formulation buffer can significantly impact aggregation. Cations can screen the negative charges of the phosphate backbone, reducing electrostatic repulsion between ODN molecules and promoting closer association. For some classes of CpG ODNs, Na+ has been shown to be critical in the formation of duplexes and higher-order structures like G-quadruplexes.[2][3]
-
pH of the Formulation: The pH of the solution can influence the charge distribution on the this compound molecule and its conformational stability, thereby affecting its propensity to aggregate.
-
Concentration of this compound: At higher concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.
-
Temperature: Temperature can affect the conformational dynamics of this compound and the kinetics of aggregation.
Q3: Can this compound form G-quadruplexes, and does this contribute to aggregation?
A3: G-quadruplexes are stable four-stranded structures formed by guanine-rich sequences and are a known cause of aggregation for certain classes of CpG ODNs, particularly Class A, which often feature poly-G tails.[2] this compound is a Class B CpG ODN and typically lacks the long G-tracts necessary for stable G-quadruplex formation. While the primary sequence of this compound is not designed to form these structures, the possibility of transient or unstable G-quadruplex formation contributing to aggregation, especially at high concentrations or in the presence of certain cations, cannot be entirely ruled out without specific biophysical studies. However, aggregation driven by hydrophobic interactions from the phosphorothioate backbone and ionic strength effects are likely more dominant mechanisms for Class B ODNs.
Troubleshooting Guide: this compound Aggregation in Formulations
This guide provides a systematic approach to identifying and resolving aggregation issues with this compound in your formulations.
Problem: Visible precipitation or increased turbidity in the this compound formulation.
| Potential Cause | Troubleshooting Steps | Rationale |
| High Ionic Strength | 1. Measure the ionic strength of your current formulation. 2. Prepare a dilution series with lower concentrations of the primary salt (e.g., NaCl). 3. Visually inspect for precipitation and measure turbidity at each concentration. | High salt concentrations can shield the negative charges on the phosphorothioate backbone, reducing electrostatic repulsion and promoting aggregation. |
| Inappropriate pH | 1. Measure the pH of your formulation. 2. Prepare formulations with a range of pH values (e.g., from 6.0 to 8.0) using different buffering agents. 3. Assess aggregation at each pH using visual inspection and analytical techniques. | The pH can affect the overall charge and conformation of the ODN, influencing its stability. |
| High this compound Concentration | 1. Prepare formulations with a lower concentration of this compound. 2. Evaluate the impact on aggregation. | Higher concentrations increase the probability of intermolecular interactions. |
| Suboptimal Storage Temperature | 1. Review the storage conditions. 2. If stored at elevated temperatures, assess aggregation. 3. Consider storing at recommended temperatures (typically 2-8°C for liquid formulations). | Temperature can influence the kinetics of aggregation. |
Problem: Analytical results (e.g., DLS, SEC) indicate the presence of high molecular weight species.
| Potential Cause | Troubleshooting Steps | Rationale |
| Suboptimal Formulation Composition | 1. Systematically evaluate the effect of excipients. Consider adding stabilizers such as: * Sugars (e.g., trehalose, sucrose): Known to act as cryoprotectants and lyoprotectants. * Surfactants (e.g., Polysorbate 80): Can reduce surface-induced aggregation. * Amino acids (e.g., arginine): Can help to solubilize and stabilize biomolecules. | Excipients can stabilize this compound through various mechanisms, including preferential exclusion and direct interaction, which can prevent self-association. |
| Inadequate Buffer System | 1. Evaluate alternative buffer systems. Buffers such as citrate (B86180) or phosphate can sometimes influence aggregation differently. | The choice of buffer can impact the conformational stability of the ODN. |
| Interaction with Other Formulation Components | 1. If this compound is part of a complex formulation (e.g., with an antigen), assess the stability of this compound in the presence of each component individually. | Class B CpG ODNs have been shown to have a destabilizing effect on some proteins, which can lead to co-aggregation.[4] This interaction can be dependent on salt concentration.[4] |
Quantitative Data Summary
The following tables summarize hypothetical data to illustrate the effects of common formulation variables on this compound aggregation. Researchers should perform their own formulation-specific stability studies.
Table 1: Effect of NaCl Concentration on this compound Aggregation
| NaCl Concentration (mM) | This compound Concentration (mg/mL) | pH | Average Particle Size (nm) by DLS | Polydispersity Index (PDI) | % Aggregate by SEC |
| 10 | 1 | 7.4 | 15 | 0.15 | < 1% |
| 50 | 1 | 7.4 | 25 | 0.25 | 3% |
| 150 | 1 | 7.4 | 150 | 0.40 | 15% |
| 300 | 1 | 7.4 | >500 (visible precipitation) | >0.7 | >40% |
Table 2: Effect of pH on this compound Aggregation in 50 mM NaCl
| pH | This compound Concentration (mg/mL) | Average Particle Size (nm) by DLS | Polydispersity Index (PDI) | % Aggregate by SEC |
| 6.0 | 1 | 45 | 0.30 | 8% |
| 7.0 | 1 | 28 | 0.26 | 4% |
| 7.4 | 1 | 25 | 0.25 | 3% |
| 8.0 | 1 | 35 | 0.28 | 6% |
Table 3: Effect of Excipients on this compound Aggregation in 150 mM NaCl, pH 7.4
| Excipient | Concentration | This compound Concentration (mg/mL) | Average Particle Size (nm) by DLS | Polydispersity Index (PDI) | % Aggregate by SEC |
| None (Control) | - | 1 | 150 | 0.40 | 15% |
| Trehalose | 5% (w/v) | 1 | 80 | 0.32 | 7% |
| Sucrose | 5% (w/v) | 1 | 85 | 0.33 | 8% |
| Polysorbate 80 | 0.02% (v/v) | 1 | 110 | 0.35 | 10% |
| Arginine | 50 mM | 1 | 95 | 0.34 | 9% |
Experimental Protocols
Protocol 1: Analysis of this compound Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the average particle size and polydispersity of this compound in a given formulation.
Materials:
-
DLS instrument
-
Low-volume disposable cuvettes
-
This compound formulation samples
-
Formulation buffer (for baseline)
-
0.22 µm syringe filters
Methodology:
-
Sample Preparation:
-
Equilibrate the this compound formulation and the corresponding buffer to the measurement temperature (typically 25°C).
-
If necessary, gently filter the sample through a 0.22 µm filter to remove extraneous dust particles. Avoid aggressive filtration that could induce aggregation.
-
-
Instrument Setup:
-
Set the instrument parameters according to the manufacturer's instructions, including the viscosity and refractive index of the buffer.
-
Set the measurement temperature and allow the instrument to equilibrate.
-
-
Measurement:
-
Perform a baseline measurement with the formulation buffer.
-
Carefully pipette the this compound sample into the cuvette, ensuring no air bubbles are introduced.
-
Place the cuvette in the DLS instrument and allow it to equilibrate for at least 2 minutes.
-
Perform the measurement. Typically, this involves multiple acquisitions that are averaged.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted size distribution.
-
Report the Z-average diameter (nm) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a monodisperse sample, while higher values suggest the presence of aggregates.
-
Protocol 2: Quantification of this compound Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric this compound from its aggregates.
Materials:
-
HPLC or UPLC system with a UV detector
-
Size exclusion column suitable for oligonucleotides (e.g., with a pore size that allows for the separation of species in the expected size range of this compound and its aggregates).
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
This compound formulation samples
-
Autosampler vials
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved. The mobile phase should ideally be the same as the formulation buffer to minimize on-column artifacts.
-
-
Sample Preparation:
-
Dilute the this compound sample in the mobile phase if necessary to ensure the concentration is within the linear range of the detector.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample onto the column.
-
Monitor the elution profile at a suitable wavelength for DNA (typically 260 nm).
-
Larger aggregates will elute first, followed by the monomeric this compound.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the aggregates and the monomer.
-
Calculate the percentage of aggregate as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Visualizations
Caption: Factors contributing to this compound aggregation.
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Impact of aggregation on the TLR9 signaling pathway.
References
- 1. invivogen.com [invivogen.com]
- 2. Control of A/D type CpG-ODN aggregates to a suitable size for induction of strong immunostimulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of A/D type CpG-ODN aggregates to a suitable size for induction of strong immunostimulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Destabilising Effect of Class B CpG Adjuvants on Different Proteins and Vaccine Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in ODN 2007 In Vitro Assays
Welcome to the technical support center for ODN 2007 in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Class B CpG oligodeoxynucleotide (ODN), which is a short synthetic single-stranded DNA molecule.[1] It contains unmethylated CpG motifs that mimic microbial DNA.[1] These motifs are recognized by Toll-like receptor 9 (TLR9), an endosomal receptor primarily expressed on B cells and plasmacytoid dendritic cells (pDCs) in humans.[1][2] Upon binding, this compound activates TLR9, triggering downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of immune cells.[1] this compound is a potent activator of B cells but a weak inducer of interferon-alpha (IFN-α) secretion from pDCs.[1]
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the activity of this compound. Lyophilized this compound should be stored at -20°C. For reconstitution, use sterile, nuclease-free water or a suitable buffer like TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA). After reconstitution, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles, which can degrade the oligonucleotide.
Q3: Is this compound activity species-specific?
Yes, the activity of CpG ODNs can be species-specific. Different species may have TLR9 receptors that recognize distinct CpG motifs with varying affinities. For instance, the optimal CpG motif for human TLR9 is GTCGTT, while for mouse TLR9 it is GACGTT.[1] this compound is reported to be a potent activator of bovine and porcine TLR9.[1] It is crucial to select the appropriate CpG ODN for the species being studied to ensure optimal TLR9 activation.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro assays with this compound.
Issue 1: Low or No Cellular Response to this compound Stimulation
Question: I am not observing the expected cellular response (e.g., cytokine production, cell proliferation) after stimulating my cells with this compound. What could be the cause?
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A typical starting concentration is around 1-5 µg/mL. |
| Degraded this compound | Ensure proper storage and handling of your this compound stock. Avoid multiple freeze-thaw cycles. If degradation is suspected, use a fresh aliquot or a new batch of this compound. |
| Low TLR9 Expression in Cells | Confirm that your target cells express TLR9. TLR9 expression can vary between cell types and can be influenced by cell passage number. Use a positive control cell line known to express functional TLR9. |
| Cell Passage Number | High passage numbers can lead to altered cellular responses. Use cells with a low passage number and maintain consistent passaging protocols. |
| Suboptimal Stimulation Time | The kinetics of the cellular response can vary. Perform a time-course experiment to identify the optimal stimulation duration for your specific assay (e.g., 24, 48, 72 hours). |
| Inappropriate Cell Density | Ensure that you are using the recommended cell density for your assay. Both too few and too many cells can lead to suboptimal responses. |
| Endotoxin (B1171834) Contamination | Endotoxin contamination in your this compound preparation or cell culture reagents can interfere with TLR9 signaling. Use endotoxin-free reagents and test your this compound for endotoxin levels. |
Issue 2: High Background Signal in Assays
Question: My unstimulated control wells show a high background signal in my cytokine ELISA or TLR9 reporter assay. What could be the reason?
| Potential Cause | Troubleshooting Steps |
| Contamination of Cell Culture | Check your cell cultures for microbial contamination (bacteria, yeast, mycoplasma). Use sterile techniques and regularly test your cells for mycoplasma. |
| Endotoxin Contamination | Endotoxin (LPS) is a potent immune stimulator and can lead to high background. Use endotoxin-free water, media, and reagents. |
| Serum in Culture Media | Some components in fetal bovine serum (FBS) can activate immune cells. Heat-inactivate the FBS or use serum-free media if possible. Consider testing different lots of FBS. |
| Cell Viability Issues | Poor cell health can lead to the release of endogenous TLR9 ligands (e.g., mitochondrial DNA), causing background activation. Ensure high cell viability before and during the experiment. |
| Over-confluent Cells | Over-confluent cell cultures can become stressed and release factors that activate TLRs. Plate cells at an appropriate density to avoid confluency during the assay. |
Issue 3: High Variability Between Experiments
Question: I am observing significant variability in my results from one experiment to the next. How can I improve reproducibility?
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Preparation | Prepare a large batch of reconstituted this compound, aliquot it, and store it at -20°C. Use a fresh aliquot for each experiment to ensure consistent concentration and quality. |
| Variable Cell Conditions | Standardize your cell culture procedures. Use cells from the same passage number range for all experiments. Ensure consistent cell density, growth phase, and viability. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with your pipetting technique to ensure accurate and consistent volumes. |
| Inconsistent Incubation Times | Adhere strictly to the optimized incubation times for cell stimulation and assay development. |
| Reagent Variability | Use the same lot of critical reagents (e.g., this compound, antibodies, media, serum) for a set of related experiments. If you need to switch to a new lot, perform a bridging experiment to ensure consistency. |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Cells with this compound for Cytokine Analysis
This protocol describes a general procedure for stimulating cells with this compound to measure cytokine production by ELISA.
-
Cell Plating:
-
Harvest cells and determine cell viability and concentration.
-
Seed cells in a 96-well flat-bottom plate at the desired density (e.g., 1 x 10^5 to 5 x 10^5 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow cells to adhere.
-
-
This compound Stimulation:
-
Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 1 µg/mL).
-
Add 100 µL of the this compound working solution to the appropriate wells.
-
For the negative control, add 100 µL of complete culture medium without this compound.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired stimulation period (e.g., 24, 48, or 72 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
Supernatants can be used immediately for cytokine analysis or stored at -80°C for later use.
-
-
Cytokine Measurement by ELISA:
Protocol 2: TLR9 Reporter Assay
This protocol outlines a general procedure for using a TLR9 reporter cell line to assess this compound activity.
-
Cell Plating:
-
Harvest the TLR9 reporter cells (e.g., HEK-Blue™ hTLR9 cells) and adjust the cell suspension to the recommended density in the appropriate assay medium.
-
Seed 180 µL of the cell suspension per well into a 96-well flat-bottom plate.
-
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in assay medium.
-
Add 20 µL of the this compound dilutions to the wells containing the reporter cells.
-
Include a negative control (assay medium only) and a positive control (a known TLR9 agonist).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the recommended time (e.g., 16-24 hours).
-
-
Reporter Gene Activity Measurement:
-
Measure the activity of the reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) according to the manufacturer's instructions.
-
For SEAP, this typically involves adding a detection reagent and measuring the absorbance at a specific wavelength.
-
For luciferase, a lysis buffer and substrate are added, and luminescence is measured.
-
Quantitative Data Summary
The following table summarizes representative data on cytokine induction by CpG ODNs in different cell types. Note that absolute values can vary significantly depending on the specific experimental conditions.
| Cell Type | CpG ODN | Concentration (µg/mL) | Cytokine Measured | Fold Induction (vs. Control) | Reference |
| Chicken Macrophages | This compound | 1 | IFN-γ | Significant Increase | [6] |
| Chicken Macrophages | This compound | 5 | IL-1β | Significant Increase | [6] |
| Ovine PBMC | This compound | 2 | IFN-α | Low Induction | [7] |
| Ovine PBMC | ODN 2216 (Class A) | 2 | IFN-α | High Induction | [7] |
| Mouse Splenocytes | CpG ODN | 1 | IL-12 | ~10-fold | Fictional Data |
| Human B cells | CpG ODN | 5 | IL-6 | ~25-fold | Fictional Data |
Signaling Pathways and Experimental Workflows
TLR9 Signaling Pathway
This compound activates a MyD88-dependent signaling pathway upon binding to TLR9 in the endosome. This cascade leads to the activation of transcription factors NF-κB and IRF7, resulting in the expression of pro-inflammatory cytokine genes.
Caption: this compound-Induced TLR9 Signaling Pathway
Experimental Workflow for Troubleshooting Inconsistent Results
This workflow provides a logical approach to diagnosing and resolving issues in your this compound in vitro assays.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. bowdish.ca [bowdish.ca]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Innate immune responses induced by CpG oligodeoxyribonucleotide stimulation of ovine blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Strategies for ODN 2007 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of ODN 2007 through various formulation strategies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a phosphorothioate-modified oligonucleotide, is susceptible to two primary degradation pathways:
-
Enzymatic Degradation: Nucleases (both endonucleases and exonucleases) present in biological fluids can cleave the phosphodiester or phosphorothioate (B77711) backbone of the oligonucleotide, leading to loss of activity. Phosphorothioate modifications provide a degree of resistance to nuclease degradation compared to unmodified phosphodiester linkages.
-
Chemical Degradation:
-
Oxidation: The phosphorothioate backbone is susceptible to oxidation, which can lead to the formation of phosphodiester linkages, rendering the ODN more vulnerable to nuclease activity.[1] Oxidative stress can be induced by agents like hydrogen peroxide.[1][2]
-
Depurination: Acidic conditions can lead to the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar, creating an abasic site. This can ultimately lead to strand scission.
-
Q2: What are the main formulation strategies to enhance this compound stability?
A2: The most effective strategies to protect this compound from degradation involve encapsulation within delivery systems:
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate this compound in their aqueous core. Liposomal encapsulation protects the ODN from nucleases and can enhance its cellular uptake.[3]
-
Nanoparticles: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be used to form nanoparticles that encapsulate this compound. This provides a physical barrier against degradation and allows for controlled release.
Q3: How does pH and temperature affect the stability of this compound?
A3: Both pH and temperature can significantly impact the stability of this compound. Extreme pH values (highly acidic or alkaline) can accelerate chemical degradation pathways like depurination and hydrolysis. Elevated temperatures can increase the rate of both chemical and enzymatic degradation.[4][5] It is crucial to maintain this compound formulations within an optimal pH and temperature range during storage and experimentation.
Q4: What is lyophilization, and can it improve the long-term stability of this compound formulations?
A4: Lyophilization, or freeze-drying, is a process that removes water from a frozen product under a vacuum. It can significantly enhance the long-term storage stability of this compound formulations, particularly for liposomal and nanoparticle-based systems, by reducing chemical degradation reactions that require an aqueous environment. The addition of cryoprotectants is often necessary to prevent damage to the formulation during the freezing and drying processes.[1][6]
Troubleshooting Guides
Liposomal Formulations
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency | - Inappropriate lipid composition. - Suboptimal drug-to-lipid ratio. - Incorrect pH of the hydration buffer. - Inefficient remote loading procedure (if applicable). | - Optimize the lipid composition; consider including charged lipids to interact with the negatively charged ODN. - Empirically determine the optimal drug-to-lipid ratio by testing a range of ratios.[7] - Adjust the pH of the hydration buffer to a level that does not compromise ODN stability. - For remote loading, ensure the pH gradient is properly established and maintained. |
| Liposome (B1194612) Aggregation | - Inappropriate surface charge. - High concentration of liposomes. - Presence of divalent cations. | - Include PEGylated lipids in the formulation to create a steric barrier. - Optimize the liposome concentration. - Use buffers with low concentrations of divalent cations. |
| Drug Leakage during Storage | - Unstable lipid bilayer. - Storage at an inappropriate temperature. | - Incorporate cholesterol into the lipid bilayer to increase its rigidity and stability. - Store liposomal formulations at the recommended temperature (typically 2-8°C). |
Nanoparticle Formulations
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Nanoparticle Aggregation | - Insufficient surface stabilization. - High ionic strength of the buffer. - Lyophilization without a suitable cryoprotectant. | - Use surfactants or coating agents (e.g., PVA, PEG) to stabilize the nanoparticles. - Resuspend nanoparticles in low ionic strength buffers or deionized water. - Add cryoprotectants (e.g., trehalose, sucrose) before lyophilization.[8] |
| Low Encapsulation Efficiency | - Poor interaction between this compound and the polymer matrix. - Rapid diffusion of the ODN into the external phase during formulation. - Inefficient emulsification process. | - Modify the polymer to enhance electrostatic interactions with the ODN. - Optimize the solvent evaporation rate to allow for efficient entrapment. - Adjust the homogenization or sonication parameters to create a stable emulsion.[9] |
| Burst Release of this compound | - High concentration of ODN adsorbed on the nanoparticle surface. - Porous nanoparticle structure. | - Wash the nanoparticles thoroughly to remove surface-adsorbed ODN. - Optimize the formulation parameters (e.g., polymer concentration, solvent) to create a denser matrix. |
Data Presentation
Disclaimer: The following tables present illustrative data for comparative purposes. Researchers should generate their own in-house stability data for their specific this compound formulations.
Table 1: Effect of Formulation on this compound Stability at 37°C in 50% Human Serum
| Formulation | % Intact this compound after 24h | % Intact this compound after 72h |
| Free this compound | < 5% | Not Detected |
| Liposomal this compound | 85% | 65% |
| PLGA Nanoparticle this compound | 90% | 75% |
Table 2: Effect of pH on the Stability of Liposomal this compound at 25°C for 7 Days
| pH | % Intact this compound Remaining |
| 4.0 | 70% |
| 5.5 | 85% |
| 7.4 | 95% |
| 9.0 | 80% |
Table 3: Effect of Temperature on the Stability of PLGA Nanoparticle this compound at pH 7.4 for 7 Days
| Temperature | % Intact this compound Remaining |
| 4°C | 98% |
| 25°C | 92% |
| 37°C | 80% |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for quantifying the amount of intact this compound and its degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
This compound standard and samples
Procedure:
-
Sample Preparation: Dilute this compound samples to a suitable concentration (e.g., 10 µg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: 90% B
-
35-40 min: 90-5% B (linear gradient)
-
40-45 min: 5% B
-
-
-
Data Analysis: Integrate the peak corresponding to intact this compound and any degradation peaks. The percentage of intact this compound can be calculated by comparing the peak area to a standard curve or by calculating the relative peak area.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for this compound Stability
This protocol allows for the qualitative assessment of this compound integrity and the visualization of smaller degradation products.[10][11]
Materials:
-
Vertical electrophoresis system
-
15% Polyacrylamide gel containing 7 M urea
-
1X TBE buffer (Tris/Borate/EDTA)
-
Formamide (B127407) loading buffer
-
Staining solution (e.g., Stains-All or a fluorescent nucleic acid stain)
-
This compound samples
Procedure:
-
Sample Preparation: Mix 5-10 µL of the this compound sample with an equal volume of formamide loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes and then immediately place them on ice.
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus and pre-run the gel for 30 minutes at a constant voltage.
-
Load the denatured samples into the wells.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the glass plates.
-
Stain the gel according to the manufacturer's instructions for the chosen stain.
-
Visualize the bands using an appropriate imaging system. Intact this compound will appear as a single major band, while degradation will result in the appearance of smaller, faster-migrating bands.
-
Mandatory Visualizations
Caption: TLR9 signaling pathway activated by this compound.
Caption: Experimental workflow for liposomal this compound formulation and stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. liposomes.ca [liposomes.ca]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Freeze-drying cycle optimization for the rapid preservation of protein-loaded liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qiagen.com [qiagen.com]
- 11. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ODN 2007 with Alum
Welcome to the technical support center for the formulation of the Toll-like receptor 9 (TLR9) agonist ODN 2007 with aluminum salt adjuvants (alum). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its immunological function?
A1: this compound is a Class B CpG oligonucleotide, which is a short synthetic DNA molecule containing unmethylated CpG motifs.[1] These motifs mimic microbial DNA and are recognized by Toll-like receptor 9 (TLR9), an endosomal receptor in immune cells like B cells and dendritic cells (DCs).[1][2] Activation of TLR9 by this compound initiates a signaling cascade that leads to a pro-inflammatory response, strongly promoting a T helper 1 (Th1)-type immune reaction, which is crucial for cellular immunity.[1][3]
Q2: Why should I formulate this compound with alum?
A2: Alum is a widely used adjuvant that primarily induces a Th2-biased immune response, which is effective for generating antibodies.[3][4] However, it is a weak inducer of Th1 cellular immunity.[3] By combining alum with this compound, a potent Th1-polarizing agent, you can create a composite adjuvant that elicits a more robust and balanced Th1/Th2 immune response.[5][6] This combination can enhance antigen uptake, activate a broader range of immune cells, and improve the overall efficacy of a vaccine, particularly for indications where cellular immunity is critical, such as in cancer or intracellular pathogen vaccines.[3][7]
Q3: What does "optimization" of the this compound-alum formulation entail?
A3: Optimization focuses on ensuring the stable and efficient adsorption of this compound (and the target antigen, if applicable) onto the alum particles. The immunostimulatory effect of the CpG ODN is highly dependent on its physical association with the alum.[8][9] Key goals of optimization include maximizing the binding capacity, minimizing desorption, preventing aggregation, and ensuring batch-to-batch consistency to achieve a potent and predictable immune response.
Q4: What are the critical parameters I need to control during formulation?
A4: The most critical parameters are the choice of buffer, pH, the mass ratio of this compound to alum, and the mixing procedure. Buffer components, particularly phosphate (B84403), can compete with the phosphate backbone of the ODN for binding sites on alum, significantly reducing adsorption efficiency.[8] The pH affects the surface charge of both the alum particles and the ODN, influencing their electrostatic interaction.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and testing of this compound with alum.
Q5: My this compound is not binding efficiently to the alum. What's going wrong?
A5: Inefficient binding is a common issue often related to formulation chemistry.
-
Cause 1: Competing Ions in Buffer: The most frequent cause is the presence of phosphate in the buffer (e.g., PBS). Phosphate ions will preferentially bind to aluminum hydroxide (B78521) via ligand exchange, blocking the sites needed for this compound adsorption.[8]
-
Solution 1: Switch to a non-phosphate buffer system, such as saline (154 mM NaCl) or a Tris buffer, during the adsorption step.[8][10]
-
Cause 2: Suboptimal pH: The electrostatic interaction between the negatively charged phosphate backbone of this compound and the positively charged surface of alum is pH-dependent. If the pH is too high, the positive surface charge of alum is reduced, weakening the interaction.
-
Solution 2: Ensure the pH of the formulation mixture is within the optimal range for alum's positive surface charge (typically pH 5.0-6.5 for aluminum hydroxide).
-
Cause 3: Alum Saturation: You may be adding more this compound than the alum can adsorb at the given concentration.
-
Solution 3: Perform a binding capacity study by titrating increasing amounts of this compound with a fixed amount of alum to determine the saturation point. Reduce the this compound concentration or increase the alum concentration accordingly.
Q6: The formulation is aggregating or precipitating after adding this compound. Why is this happening?
A6: This indicates a loss of colloidal stability.
-
Cause: CpG ODNs are polyanions that can neutralize the positive surface charge of alum particles. This neutralization can disrupt the electrostatic repulsion that keeps the particles suspended, leading to agglomeration and precipitation.[11] This is particularly evident when using nano-sized alum preparations.[11]
-
Solution: Carefully optimize the this compound-to-alum ratio. Use zeta potential measurements to monitor the surface charge during a titration. The goal is to achieve high ODN binding without reaching the point of charge neutralization (isoelectric point). Alternatively, adding a small amount of a stabilizing polyanion, such as phytic acid, has been shown to prevent re-agglomeration in some nano-alum formulations.[11]
Q7: My previously adsorbed antigen is detaching from the alum after I add this compound. How can I prevent this?
A7: This is known as competitive displacement.
-
Cause: this compound, with its high density of phosphate groups, can be a strong competitor for binding sites on the alum surface and may displace antigens that are less tightly bound.[8]
-
Solution: The binding order and conditions are critical.
-
Sequential Adsorption: Consider adsorbing the antigen and this compound in a specific order, with sufficient incubation time for each to bind. The optimal order may depend on the specific antigen.
-
Optimize Ratios: Adjust the ratios of antigen, this compound, and alum to find a balance where all components can be sufficiently adsorbed without significant displacement.
-
Increase Alum Concentration: Increasing the amount of alum provides more available surface area for both the antigen and the ODN to bind.[8]
-
Q8: The in vivo immune response is suboptimal or still heavily Th2-biased. What adjustments can I make?
A8: A suboptimal response often points to issues with the formulation's physical state.
-
Cause 1: Insufficient Adsorption of this compound: If a significant portion of the this compound is unbound, it may be rapidly cleared from the injection site, failing to provide a synergistic adjuvant effect with the alum-adsorbed antigen.[8] Optimal activity requires the co-localization of the antigen and the CpG ODN on the same alum particle to be delivered to the same antigen-presenting cell (APC).[8][9]
-
Solution 1: Re-optimize the formulation to ensure >95% of the this compound is adsorbed using the troubleshooting steps in Q5. Verify adsorption using a quantitative assay (see Protocol 2).
-
Cause 2: Incorrect Dose of this compound: The dose of CpG can influence the type and magnitude of the immune response.
-
Solution 2: Perform a dose-response study. While a higher dose might seem better, an optimal dose will exist that effectively balances the Th1/Th2 response without causing excessive inflammation or formulation instability. Studies have shown that even low doses of CpG (0.1-1 µg) adsorbed to alum can significantly reduce Th2 responses.[9]
Data & Troubleshooting Summary
| Issue | Potential Cause | Recommended Action | Key Parameters to Check |
| Low this compound Adsorption | Phosphate buffer interference | Switch to a non-phosphate buffer (e.g., saline, Tris) | Buffer Composition |
| Suboptimal pH | Adjust pH to 5.0 - 6.5 | Formulation pH | |
| Saturation of alum surface | Decrease ODN:Alum ratio or increase alum concentration | This compound, Alum concentrations | |
| Formulation Aggregation | Charge neutralization of alum particles | Optimize ODN:Alum ratio; consider stabilizers | Zeta Potential, Particle Size |
| Antigen Desorption | Competitive displacement by this compound | Modify adsorption sequence; adjust component ratios | Binding efficiency of both antigen and ODN |
| Suboptimal Immune Response | Poor this compound adsorption | Re-optimize formulation for >95% adsorption | Percent of unbound this compound |
| Incorrect this compound dose | Perform an in vivo dose-titration study | This compound dose per injection |
Section 3: Experimental Protocols
Protocol 1: Adsorption of this compound to Aluminum Hydroxide
This protocol describes a standard method for adsorbing this compound onto Alhydrogel®.
Materials:
-
This compound (lyophilized)
-
Aluminum Hydroxide adjuvant (e.g., Alhydrogel® '85' 2%)
-
Sterile, endotoxin-free water
-
Sterile 10X Saline (1.54 M NaCl)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Reconstitute this compound: Reconstitute lyophilized this compound in sterile, endotoxin-free water to a stock concentration of 1 mg/mL. Vortex briefly and let it sit for 15 minutes to ensure complete solubilization.
-
Prepare Formulation Buffer: Prepare a sterile 1X saline solution (154 mM NaCl).
-
Dilute Alum: In a sterile tube, dilute the Alhydrogel® stock to the desired final concentration (e.g., 1 mg/mL aluminum content) using 1X saline. Vortex the alum suspension vigorously before pipetting to ensure homogeneity.
-
Adsorption Step: Add the desired volume of the this compound stock solution to the diluted alum suspension. Note: Always add the ODN to the alum, not the other way around, to avoid localized concentration issues.
-
Incubation: Mix the formulation at room temperature on a tube rotator at a gentle speed (~20 rpm) for at least 1 hour.[8] Some protocols may require longer incubation (4-6 hours or overnight at 4°C) for maximal binding, which should be optimized.
-
Storage: Store the final formulation at 2-8°C. DO NOT FREEZE , as freezing will irreversibly damage the alum gel structure.[12]
Protocol 2: Characterization of Adsorption Efficiency via UV-Vis Spectrophotometry
This protocol quantifies the amount of unbound this compound remaining in the supernatant after adsorption.
Procedure:
-
Separate Supernatant: Following the incubation step in Protocol 1, centrifuge the formulation tube at a speed sufficient to pellet the alum (e.g., 14,000 x g for 10 minutes).
-
Collect Supernatant: Carefully collect the supernatant without disturbing the alum pellet.
-
Measure Absorbance: Measure the absorbance of the supernatant at 260 nm (A260) using a UV-Vis spectrophotometer. Use the formulation buffer (e.g., 1X saline) as the blank.
-
Create Standard Curve: Prepare a standard curve of this compound in the formulation buffer at known concentrations (e.g., 0, 5, 10, 25, 50 µg/mL). Plot A260 versus concentration.
-
Calculate Unbound ODN: Use the standard curve to determine the concentration of this compound in the supernatant.
-
Calculate Adsorption Efficiency:
-
Adsorption (%) = [1 - (Unbound ODN Mass / Total ODN Mass)] x 100
-
Section 4: Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key biological pathway for this compound and the experimental workflow for creating and troubleshooting your formulation.
Caption: TLR9 signaling pathway initiated by this compound.
Caption: Experimental workflow for formulation and characterization.
Caption: Logic flow for troubleshooting common formulation issues.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. The novel complex combination of alum, CpG ODN and HH2 as adjuvant in cancer vaccine effectively suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 5. Receptor-binding domain recombinant protein on alum-CpG induces broad protection against SARS-CoV-2 variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel complex combination of alum, CpG ODN and HH2 as adjuvant in cancer vaccine effectively suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CpG-ODN Shapes Alum Adjuvant Activity Signaling via MyD88 and IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation of vaccines containing CpG oligonucleotides and alum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CpG-ODN Shapes Alum Adjuvant Activity Signaling via MyD88 and IL-10 [frontiersin.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Nanoalum Formulations Containing Aluminum Hydroxide and CpG 1018TM Adjuvants: The Effect on Stability and Immunogenicity of a Recombinant SARS-CoV-2 RBD Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ODN 2007-Induced B Cell Activation by Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oligodeoxynucleotide (ODN) 2007, a Toll-like receptor 9 (TLR9) agonist, for in vitro B cell activation against other common stimuli. We present supporting experimental data on the expression of key activation markers, detailed protocols for validation by flow cytometry, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison of B Cell Activators
ODN 2007 is a Class B CpG oligodeoxynucleotide that potently activates B cells through the TLR9 pathway.[1][2] Its performance in inducing B cell activation, as measured by the upregulation of surface markers CD69 and CD86, can be compared with other classes of CpG ODNs and TLR agonists.
Class B CpG ODNs, like this compound and ODN 2006, are known to be strong activators of B cells, leading to robust proliferation and upregulation of activation markers.[3][4] In contrast, Class A CpG ODNs are poor inducers of B cell activation but are potent in stimulating plasmacytoid dendritic cells (pDCs) to produce high levels of interferon-alpha (IFN-α).[1][3] Class C CpG ODNs exhibit dual characteristics, strongly activating both B cells and inducing IFN-α secretion from pDCs.[1][5]
Other TLR agonists, such as Resiquimod (R848), which targets TLR7 and TLR8, are also effective in activating B cells.[6] The choice of activator can therefore be tailored to the specific downstream applications and the desired immune response profile.
Quantitative Analysis of B Cell Activation Markers
The following table summarizes the typical expression levels of the early activation marker CD69 and the co-stimulatory molecule CD86 on B cells following stimulation with various activators, as assessed by flow cytometry.
| Activator | Class/Target | Concentration | Incubation Time | % CD69+ B cells | % CD86+ B cells | Reference |
| This compound | Class B CpG (TLR9) | ~1 µM | 24 hours | High | High | [2][4] |
| ODN 2006 | Class B CpG (TLR9) | ~0.1-1 µM | 24 hours | High | High | [7][8] |
| Class A CpG ODN | Class A CpG (TLR9) | ~1 µM | 24 hours | Low | Low | [3][4] |
| R848 (Resiquimod) | TLR7/8 Agonist | ~1 µg/mL | 24 hours | High | High | [6][9] |
| LPS | TLR4 Agonist | ~10 µg/mL | 24 hours | High | High | [9] |
| Anti-IgM | BCR stimulation | ~10 µg/mL | 24 hours | Moderate | Moderate | [10] |
| Unstimulated | Control | - | 24 hours | Baseline | Baseline | [9][10] |
Note: The exact percentages can vary depending on the donor, B cell purity, and specific experimental conditions. "High" indicates a significant upregulation compared to the unstimulated control.
Experimental Protocols
In Vitro B Cell Activation
This protocol describes the stimulation of isolated primary B cells with this compound and other activators.
Materials:
-
Isolated primary B cells (human or murine)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (and other activators for comparison)
-
96-well cell culture plates
Procedure:
-
Isolate B cells from peripheral blood mononuclear cells (PBMCs) or spleen using a B cell isolation kit (e.g., magnetic-activated cell sorting) to achieve high purity (>95%).[7][11]
-
Resuspend the purified B cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 200 µL of the B cell suspension into the wells of a 96-well plate.
-
Add the B cell activators to the respective wells at the desired final concentrations (e.g., this compound at 1 µM). Include an unstimulated control well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
Flow Cytometry Analysis of B Cell Activation Markers
This protocol outlines the staining procedure for analyzing the expression of CD69 and CD86 on activated B cells.
Materials:
-
Activated B cells from the protocol above
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD19 (to gate on B cells)
-
Anti-CD69
-
Anti-CD86
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Harvest the B cells from the 96-well plate and transfer them to FACS tubes.
-
Wash the cells with 1 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer. If not using a fixable viability dye, add the viability dye just before analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on single, live B cells (CD19+) and then determine the percentage of cells positive for CD69 and CD86.[12]
Visualizing the Molecular and Experimental Processes
This compound-Induced B Cell Activation Pathway
Caption: TLR9 signaling cascade initiated by this compound.
Experimental Workflow for B Cell Activation and Analysis
Caption: Workflow for B cell activation and analysis.
Comparison of CpG ODN Classes for B Cell Activation
Caption: Comparison of CpG ODN classes.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. Differential Cytokine Production and Bystander Activation of Autoreactive B Cells in Response to CpG-A and CpG-B ODNs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of class A, B and C CpG-oligodeoxynucleotides on in vitro activation of innate immune cells in human immunodeficiency virus-1 infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CpG ODN | 株式会社ナティアス [natias.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. Comparative In Vitro Immune Stimulation Analysis of Primary Human B Cells and B Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 9. Toll-Like Receptor Agonists Synergize with CD40L to Induce Either Proliferation or Plasma Cell Differentiation of Mouse B Cells | PLOS One [journals.plos.org]
- 10. Distinct Signal Thresholds for the Unique Antigen Receptor–Linked Gene Expression Programs in Mature and Immature B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for in vitro induction and characterization of murine B cell-induced CD4+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to ODN 2007 and Poly(I:C) as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two potent immune adjuvants: Oligodeoxynucleotide (ODN) 2007, a Toll-like receptor 9 (TLR9) agonist, and Polyinosinic:polycytidylic acid (poly(I:C)), which activates TLR3 and RIG-I-like receptors (RLRs). This document aims to assist in the rational selection of adjuvants for vaccine development by presenting a side-by-side comparison of their signaling pathways, impact on the immune response, and the experimental protocols used for their evaluation.
Mechanism of Action: Distinct Signaling Pathways
ODN 2007 and poly(I:C) trigger the innate immune system through different pattern recognition receptors (PRRs), leading to distinct downstream signaling cascades and subsequent adaptive immune responses.
This compound (CpG) , a synthetic oligonucleotide containing unmethylated CpG motifs, mimics bacterial DNA and is primarily recognized by TLR9 within the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This interaction initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This cascade results in the production of pro-inflammatory cytokines and a strong Th1-polarizing immune response, characterized by the secretion of IFN-γ.
Poly(I:C) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. It is recognized by two distinct classes of PRRs: the endosomal receptor TLR3 and the cytosolic sensors RIG-I and MDA5. Activation of TLR3 initiates a TRIF-dependent signaling pathway, while RIG-I and MDA5 signal through the MAVS adaptor protein. Both pathways converge on the activation of transcription factors like IRF3, IRF7, and NF-κB, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This response also strongly promotes Th1-biased immunity.
Quantitative Performance Comparison
The following tables summarize the typical immunological outcomes observed when using this compound (represented by B-class CpG ODNs) and poly(I:C) as adjuvants in murine models with ovalbumin (OVA) as the model antigen.
Table 1: Comparative Cytokine Induction
| Cytokine | Adjuvant | Typical Response in Murine Models | Key References |
| IFN-α | This compound (CpG) | Moderate to high induction, primarily from pDCs. | [1] |
| Poly(I:C) | High induction.[1] | [1] | |
| IL-6 | This compound (CpG) | Moderate induction. | [2] |
| Poly(I:C) | High induction.[2] | [2] | |
| TNF-α | This compound (CpG) | Moderate induction. | [2] |
| Poly(I:C) | Moderate to high induction.[2] | [2] | |
| IL-12p70 | This compound (CpG) | Strong induction, key for Th1 polarization. | [3] |
| Poly(I:C) | Strong induction, promotes Th1 responses.[3] | [3] | |
| IFN-γ | This compound (CpG) | High induction from NK and T cells, hallmark of Th1 response. | [4] |
| Poly(I:C) | High induction from NK and T cells, promoting a Th1 bias.[1] | [1] |
Table 2: Comparative Antibody and T-Cell Responses (Ovalbumin Model)
| Immune Response | Adjuvant | Typical Outcome in BALB/c or C57BL/6 Mice | Key References |
| OVA-Specific IgG1 | This compound (CpG) | Moderate increase. | [5][6][7] |
| Poly(I:C) | Moderate to high increase.[2][7] | [2][7] | |
| OVA-Specific IgG2a/c | This compound (CpG) | Strong increase, indicating a Th1-biased response. | [5][6] |
| Poly(I:C) | Strong increase, indicating a potent Th1 response.[2] | [2] | |
| IgG2a/IgG1 Ratio | This compound (CpG) | High ratio, characteristic of a Th1-dominant response. | [5][6] |
| Poly(I:C) | High ratio, indicative of a strong Th1 polarization.[2] | [2] | |
| T-helper Cell Polarization | This compound (CpG) | Strong Th1 polarization. | [4] |
| Poly(I:C) | Strong Th1 polarization.[1] | [1] |
Experimental Protocols
The following are generalized experimental protocols for the in vivo comparison of this compound and poly(I:C) as adjuvants in a murine model. Specific details may vary between studies.
In Vivo Adjuvant Efficacy Study in Mice
1. Animals:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.
2. Materials:
-
Antigen: Ovalbumin (OVA), endotoxin-free.
-
Adjuvants: this compound (InvivoGen), Poly(I:C) HMW (InvivoGen).
-
Vehicle: Sterile, endotoxin-free phosphate-buffered saline (PBS).
3. Immunization Protocol:
-
Groups:
-
OVA alone
-
OVA + this compound
-
OVA + Poly(I:C)
-
PBS (negative control)
-
-
Preparation of Immunogens:
-
On the day of immunization, prepare fresh formulations by mixing OVA with the respective adjuvant in PBS. A typical dose might be 20 µg of OVA and 20-50 µg of adjuvant per mouse.
-
-
Administration:
-
Administer a 100-200 µL volume via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Prime on day 0 and boost with the same formulations on day 14 or 21.
-
4. Sample Collection:
-
Collect blood samples via retro-orbital or tail bleed at baseline (day 0) and at specified time points post-immunization (e.g., days 14, 21, 28) to analyze antibody responses.
-
At the end of the experiment (e.g., day 28 or 35), euthanize mice and collect spleens for T-cell analysis and serum for final antibody analysis.
5. Immunological Assays:
-
Antibody Titer Measurement (ELISA):
-
Coat 96-well plates with OVA.
-
Block non-specific binding sites.
-
Add serially diluted serum samples.
-
Detect bound antibodies using HRP-conjugated anti-mouse IgG1 and IgG2a/c secondary antibodies.
-
Develop with a suitable substrate (e.g., TMB) and measure absorbance.
-
-
Cytokine Analysis (ELISPOT or Intracellular Cytokine Staining):
-
Isolate splenocytes from immunized mice.
-
Restimulate splenocytes in vitro with OVA or specific peptides.
-
For ELISPOT, use capture and detection antibodies to enumerate IFN-γ and IL-4 secreting cells.
-
For intracellular staining, use brefeldin A to block cytokine secretion, then stain for surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-4) for flow cytometric analysis.
-
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways activated by this compound and poly(I:C), as well as a typical experimental workflow for their comparison.
Caption: this compound (TLR9) Signaling Pathway.
References
- 1. Distinct effects of different adjuvants in the mouse model of allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monophosphoryl Lipid A and Poly I:C Combination Adjuvant Promoted Ovalbumin-Specific Cell Mediated Immunity in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of adjuvant and adjuvant-free murine experimental asthma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. OVA-bound nanoparticles induce OVA-specific IgG1, IgG2a, and IgG2b responses with low IgE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ODN 2007 and Other Commercial Adjuvants for Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ODN 2007, a Toll-like receptor 9 (TLR9) agonist, against other widely used commercial adjuvants. The following sections detail the immunological outcomes, experimental methodologies, and underlying signaling pathways associated with this compound and its counterparts, offering a comprehensive resource for informed adjuvant selection in vaccine research and development.
Introduction to Vaccine Adjuvants
Vaccine adjuvants are critical components that enhance the immunogenicity of antigens, thereby augmenting the magnitude and durability of the adaptive immune response. The choice of adjuvant is pivotal as it can significantly influence the type of immune response generated, steering it towards a humoral (antibody-mediated) or cellular (T-cell-mediated) profile. This guide focuses on comparing this compound, a synthetic oligodeoxynucleotide containing unmethylated CpG motifs, with established commercial adjuvants such as aluminum salts (Alum), the oil-in-water emulsion MF59, and the saponin-based adjuvant QS-21.
This compound is a Class B CpG oligonucleotide that mimics bacterial DNA, potently activating B cells and plasmacytoid dendritic cells (pDCs) through TLR9 to induce a strong T-helper 1 (Th1) biased immune response.[1][2][3] This is in contrast to traditional adjuvants like Alum, which are known to primarily induce a Th2-biased response.[4][5]
Quantitative Comparison of Adjuvant Efficacy
The following tables summarize quantitative data from various preclinical studies, comparing the immunological performance of this compound and other CpG ODNs with Alum, MF59, and QS-21. It is important to note that these results are compiled from different studies using varied antigens and animal models, which may influence the outcomes.
Table 1: Comparison of Antibody Titers
| Adjuvant | Antigen | Animal Model | IgG Titer (Endpoint Titer) | IgG1 Titer (Endpoint Titer) | IgG2a/c Titer (Endpoint Titer) | IgG2a/IgG1 Ratio | Reference(s) |
| CpG ODN (e.g., this compound, 1018) | Various | Mice | Significantly Higher vs. Unadjuvanted | Moderate Increase | Significantly Higher vs. Alum | High (Th1-biased) | [6][7][8] |
| Alum | Various | Mice | Higher vs. Unadjuvanted | High | Low | Low (Th2-biased) | [4][9][10] |
| MF59 | Various | Mice | Significantly Higher vs. Alum | High | Moderate/High | Balanced to Th1-skewed | [10][11][12] |
| QS-21 | Various | Mice | High | High | High | Balanced/High (Th1/Th2) | [13][14] |
Table 2: Comparison of Cytokine Secretion by Splenocytes (Post-Antigen Restimulation)
| Adjuvant | Antigen | Animal Model | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-17 (pg/mL) | Reference(s) |
| CpG ODN (e.g., this compound, 1018) | Various | Mice | High | Low | Low | Moderate | [6][8] |
| Alum | Various | Mice | Low | High | High | Low | [4][15] |
| MF59 | Various | Mice | Moderate/High | Moderate | Moderate | Moderate | [10][11] |
| QS-21 | Various | Mice | High | Moderate | Moderate | High | [1][14] |
Signaling Pathways
The distinct immunological profiles induced by these adjuvants are a direct consequence of the unique signaling pathways they activate within antigen-presenting cells (APCs).
This compound (CpG ODN) Signaling Pathway
This compound is recognized by TLR9 within the endosomes of pDCs and B cells.[2][16] This interaction triggers a signaling cascade mediated by the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons, driving a Th1-polarized immune response.
Caption: this compound signaling via TLR9/MyD88 pathway.
Alum Signaling Pathway
Alum adjuvants are particulate and are thought to work through several mechanisms, including the formation of an antigen depot. A key mechanism is the activation of the NLRP3 inflammasome in APCs.[17][18][19] This leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms, promoting a Th2-biased response.
Caption: Alum-mediated activation of the NLRP3 inflammasome.
MF59 Signaling Pathway
MF59, a squalene-based oil-in-water emulsion, creates a local immunocompetent environment at the injection site.[11][12] Its mechanism is independent of TLRs but requires the MyD88 adaptor protein.[5] MF59 induces the production of chemokines that recruit a variety of immune cells, including monocytes and granulocytes, leading to enhanced antigen uptake and presentation.
Caption: MF59-induced immune cell recruitment and activation.
QS-21 Signaling Pathway
QS-21, a saponin (B1150181) adjuvant, is known to induce both Th1 and Th2 responses.[1] One of its key mechanisms involves the activation of the NLRP3 inflammasome, similar to Alum.[13][20] Additionally, QS-21 can induce Syk-dependent signaling in dendritic cells following endocytosis and lysosomal destabilization, contributing to cytokine production.[21]
Caption: QS-21 signaling through inflammasome and Syk kinase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the assessment of adjuvant efficacy.
In Vivo Adjuvant Efficacy Testing in Mice
Objective: To compare the immunogenicity of different adjuvants when co-administered with a model antigen.
Workflow:
Caption: Workflow for in vivo adjuvant comparison in mice.
Methodology:
-
Animal Model: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.
-
Vaccine Formulation: The antigen is mixed with the respective adjuvant (this compound, Alum, MF59, QS-21) according to the manufacturer's instructions or established protocols. A control group receiving only the antigen should be included.
-
Immunization: Mice are immunized via a relevant route, such as subcutaneous or intramuscular injection, at day 0. A booster immunization is typically given at day 14.
-
Sample Collection: Blood samples are collected at various time points (e.g., pre-immunization, and post-boost) to assess antibody responses. Spleens are harvested at the end of the experiment for T-cell analysis.
-
Readouts:
-
Humoral Response: Antigen-specific IgG, IgG1, and IgG2a/c titers are measured from serum samples by ELISA.
-
Cellular Response: Splenocytes are isolated and restimulated in vitro with the antigen. Cytokine production (e.g., IFN-γ, IL-4, IL-5) is measured by ELISA or Cytometric Bead Array (CBA).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Isotyping
Objective: To quantify antigen-specific IgG1 and IgG2a/c antibody isotypes in mouse serum.
Methodology:
-
Coating: 96-well microplates are coated with the antigen overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Sample Incubation: Serum samples are serially diluted and added to the wells, followed by incubation.
-
Detection: After washing, HRP-conjugated anti-mouse IgG1 or IgG2a/c detection antibodies are added.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped.
-
Data Acquisition: The optical density is read using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution giving a signal above the background.
Cytokine Profiling by Cytometric Bead Array (CBA)
Objective: To simultaneously measure the concentration of multiple cytokines in culture supernatants from restimulated splenocytes.
Methodology:
-
Splenocyte Culture: Splenocytes from immunized mice are cultured in the presence or absence of the specific antigen for 48-72 hours.
-
Sample Preparation: Culture supernatants are collected.
-
Bead and Antibody Incubation: The samples are incubated with a mixture of cytokine capture beads and a PE-conjugated detection reagent.
-
Data Acquisition: The samples are analyzed on a flow cytometer. The fluorescence intensity of the beads is proportional to the amount of bound cytokine.
-
Data Analysis: A standard curve is generated using recombinant cytokine standards to quantify the concentration of each cytokine in the samples.[4][22]
Conclusion
The selection of an appropriate adjuvant is a critical decision in vaccine development. This compound, as a TLR9 agonist, is a potent inducer of Th1-mediated immunity, which is particularly advantageous for vaccines against intracellular pathogens. In contrast, Alum, the most widely used adjuvant in human vaccines, typically promotes a Th2-biased response, which is effective for generating antibodies against extracellular pathogens. Emulsion and saponin-based adjuvants like MF59 and QS-21 can induce a more balanced Th1/Th2 response. The data and protocols presented in this guide are intended to provide a foundational understanding of the comparative efficacy of these adjuvants, facilitating a more rational approach to vaccine design. Researchers are encouraged to consider the specific requirements of their target pathogen and desired immune outcome when selecting an adjuvant.
References
- 1. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bdj.co.jp [bdj.co.jp]
- 5. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selection of adjuvants for vaccines targeting specific pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel CpG ODN compound adjuvant enhances immune response to spike subunit vaccines of porcine epidemic diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Immunogenicity of Alum and MF59-Like Adjuvant Inactivated SARS-CoV-2 Vaccines Against SARS-CoV-2 Variants in Elderly Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse Th1/Th2/Th17 Cytokine Standards [bdbiosciences.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. pharmiweb.com [pharmiweb.com]
- 18. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants* | Semantic Scholar [semanticscholar.org]
- 21. Frontiers | Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant QS-21 [frontiersin.org]
- 22. bdbiosciences.com [bdbiosciences.com]
Comparative Analysis of Cytokine Profiles Following ODN 2007 Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytokine profile induced by ODN 2007, a Class B CpG oligodeoxynucleotide (ODN), with an alternative TLR9 agonist, the Class A CpG ODN, ODN 2216. This comparison is supported by a summary of experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and workflows.
Introduction to this compound and TLR9 Agonism
This compound is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs that are recognized by Toll-like receptor 9 (TLR9).[1] TLR9 is an endosomal receptor crucial for both innate and adaptive immunity, detecting microbial DNA and triggering a signaling cascade that leads to the production of various cytokines.[2][3][4] CpG ODNs are broadly classified into different classes, with Class A (e.g., ODN 2216) and Class B (e.g., this compound) being the most studied. These classes exhibit distinct immunostimulatory properties, largely due to differences in their structure and subsequent intracellular trafficking.[2][5]
This compound, as a Class B CpG ODN, is characterized by a complete phosphorothioate (B77711) backbone and typically contains multiple CpG dinucleotides.[1][5] It is a potent activator of B cells and monocytes, leading to the robust production of pro-inflammatory cytokines, but is a weak inducer of Type I interferons (IFN-α/β) from plasmacytoid dendritic cells (pDCs).[1][2][5] In contrast, Class A ODNs like ODN 2216 have a phosphodiester backbone with a central palindromic CpG-containing sequence and phosphorothioate-modified ends. They are strong inducers of IFN-α from pDCs but are less effective at activating B cells.[2][5]
Comparative Cytokine Profile: this compound vs. ODN 2216
The differential activation of immune cell subsets by this compound and ODN 2216 results in distinct cytokine expression profiles. The following table summarizes the expected quantitative differences in key cytokine production following stimulation of human peripheral blood mononuclear cells (PBMCs) with these two agents.
| Cytokine | This compound (Class B) | ODN 2216 (Class A) | Primary Producing Cell Type(s) |
| Pro-inflammatory Cytokines | |||
| TNF-α | +++ | + | Monocytes, pDCs |
| IL-6 | +++ | + | B cells, Monocytes |
| IL-12 | ++ | ++ | pDCs, Monocytes |
| Type I Interferons | |||
| IFN-α | + | +++ | pDCs |
| Th1-polarizing Cytokine | |||
| IFN-γ | + | ++ | NK cells (indirectly via IFN-α) |
(Note: +++ indicates a strong response, ++ a moderate response, and + a weak response. This is a qualitative representation based on published literature. Actual concentrations can vary between donors and experimental conditions.)[2][5]
Signaling Pathways and Experimental Workflow
TLR9 Signaling Pathway
Stimulation with CpG ODNs, such as this compound, initiates an intracellular signaling cascade upon binding to TLR9 within the endosome. This activation recruits the adaptor protein MyD88, leading to the formation of a signaling complex that includes IRAK and TRAF family members.[6] This ultimately results in the activation of key transcription factors like NF-κB and, to a lesser extent with Class B ODNs, interferon regulatory factors (IRFs). NF-κB activation is the primary driver for the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][4][6]
Caption: TLR9 signaling cascade initiated by this compound.
Experimental Workflow for Comparative Cytokine Analysis
The following diagram outlines a typical workflow for comparing the cytokine profiles induced by this compound and an alternative CpG ODN.
Caption: Workflow for comparative cytokine profile analysis.
Detailed Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the "buffy coat" layer containing the PBMCs and transfer to a new tube.
-
Wash the isolated PBMCs twice with sterile PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium (containing 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
In Vitro Stimulation of PBMCs
-
Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare stock solutions of this compound, ODN 2216, and a negative control ODN (with GpC motifs) in sterile PBS.
-
Add the ODNs to the respective wells to achieve a final concentration of 1-5 µM. Include a vehicle control (PBS only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours. The optimal incubation time may vary depending on the target cytokines.
Cytokine Quantification using Multiplex Bead Array
-
After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of multiple cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α, IFN-γ) simultaneously using a commercially available multiplex bead-based immunoassay (e.g., Bio-Plex, Luminex) according to the manufacturer's instructions.[7][8][9]
-
Briefly, the assay involves incubating the supernatants with a mixture of antibody-coupled beads, each specific for a different cytokine.
-
A biotinylated detection antibody cocktail is then added, followed by a streptavidin-phycoerythrin (PE) reporter.
-
The beads are analyzed on a flow-based instrument, and the fluorescence intensity of PE for each bead set is proportional to the amount of the corresponding cytokine in the sample.
-
A standard curve is generated for each cytokine to determine the absolute concentrations in the samples.
Logical Comparison of this compound and ODN 2216
The choice between this compound and ODN 2216 depends on the desired immunological outcome.
Caption: Selection rationale for this compound vs. ODN 2216.
This compound is the superior choice when the primary goal is to induce a strong B cell response, leading to enhanced antibody production, and to elicit a robust pro-inflammatory cytokine milieu characterized by high levels of TNF-α and IL-6.[2][5] This makes it a suitable candidate as a vaccine adjuvant to promote humoral immunity.
Conversely, ODN 2216 is preferred when the objective is to generate a potent Type I interferon response, particularly high levels of IFN-α.[2][5] This is highly desirable in the context of antiviral therapies and certain cancer immunotherapies where IFN-α plays a critical role in activating anti-tumor and antiviral effector cells like NK cells.
References
- 1. invivogen.com [invivogen.com]
- 2. Differential Cytokine Production and Bystander Activation of Autoreactive B Cells in Response to CpG-A and CpG-B ODNs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Validating the Efficacy of ODN 2007 in Dendritic Cell Maturation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic oligodeoxynucleotide (ODN) 2007 with other common Toll-like receptor (TLR) agonists in inducing dendritic cell (DC) maturation. The information presented herein is supported by a synthesis of experimental data from publicly available scientific literature.
Introduction to Dendritic Cell Maturation and ODN 2007
Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. Upon encountering pathogen-associated molecular patterns (PAMPs), immature DCs undergo a complex process of maturation. This process is characterized by the upregulation of co-stimulatory molecules, enhanced antigen presentation capabilities, and the secretion of pro-inflammatory cytokines, which are essential for T cell activation.
This compound is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs. It is classified as a Class B CpG ODN and functions as a potent agonist for Toll-like receptor 9 (TLR9). The recognition of CpG motifs by TLR9, which is primarily expressed in the endosomes of DCs and B cells, triggers a signaling cascade that leads to robust DC maturation and a Th1-polarizing immune response.
Comparative Analysis of DC Maturation Agents
To validate the effect of this compound, its performance is compared with three other widely used TLR agonists:
-
Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria and a potent activator of TLR4.
-
Polyinosinic:polycytidylic acid (Poly(I:C)): A synthetic analog of double-stranded RNA that is recognized by TLR3.
-
Resiquimod (R848): An imidazoquinoline compound that activates TLR7 and TLR8.
The following tables summarize the expected quantitative outcomes of DC maturation upon stimulation with these agents, based on a review of existing literature. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, the presented data is a synthesized representation of typical results observed in various independent studies.
Upregulation of Co-stimulatory and MHC Class II Molecules
The expression of surface markers is a key indicator of DC maturation. The following table compares the typical upregulation of CD40, CD80, CD86, and MHC class II on bone marrow-derived dendritic cells (BMDCs) following stimulation with the respective TLR agonists. Data is generally presented as the percentage of positive cells or the mean fluorescence intensity (MFI) as determined by flow cytometry.
| Maturation Marker | This compound (TLR9 Agonist) | LPS (TLR4 Agonist) | Poly(I:C) (TLR3 Agonist) | R848 (TLR7/8 Agonist) |
| CD40 | Strong upregulation | Strong upregulation | Moderate to Strong upregulation | Strong upregulation |
| CD80 (B7-1) | Strong upregulation | Strong upregulation | Strong upregulation | Strong upregulation |
| CD86 (B7-2) | Strong upregulation | Strong upregulation | Strong upregulation | Strong upregulation |
| MHC Class II | Moderate to Strong upregulation | Strong upregulation | Moderate to Strong upregulation | Moderate to Strong upregulation |
Note: The degree of upregulation can vary depending on the concentration of the agonist, the duration of stimulation, and the specific type of dendritic cell used.
Secretion of Pro-inflammatory Cytokines
The cytokine profile secreted by mature DCs dictates the nature of the subsequent T cell response. The table below provides a comparative overview of the typical levels of IL-12p70, IL-6, and TNF-α produced by BMDCs after stimulation, as measured by ELISA.
| Cytokine | This compound (TLR9 Agonist) | LPS (TLR4 Agonist) | Poly(I:C) (TLR3 Agonist) | R848 (TLR7/8 Agonist) |
| IL-12p70 | High | Moderate to High | High | High |
| IL-6 | High | High | Moderate to High | High |
| TNF-α | High | High | High | High |
Note: Cytokine concentrations are highly dependent on the experimental conditions. The levels are generally reported in pg/mL or ng/mL.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline standard protocols for key experiments cited in the validation of this compound's effect on DC maturation.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Isolation of Bone Marrow: Euthanize a 6- to 10-week-old mouse and sterilize the hind legs with 70% ethanol. Dissect the femur and tibia, and carefully remove all muscle and connective tissue.
-
Cell Extraction: Cut the ends of the bones and flush the bone marrow with RPMI-1640 medium using a 25-gauge needle and syringe.
-
Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer (0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA) for 5 minutes at room temperature to lyse red blood cells.
-
Cell Culture: Wash the cells with RPMI-1640 and culture them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 20 ng/mL recombinant murine granulocyte-macrophage colony-stimulating factor (GM-CSF), and 10 ng/mL recombinant murine interleukin-4 (IL-4).
-
Differentiation: Culture the cells at 37°C in a 5% CO₂ incubator. On day 3, gently remove non-adherent cells and add fresh complete medium with GM-CSF and IL-4. On day 6 or 7, immature BMDCs can be harvested for experiments.
Flow Cytometry Analysis of DC Maturation Markers
-
Cell Stimulation: Plate immature BMDCs at a density of 1 x 10⁶ cells/mL in a 24-well plate. Stimulate the cells with this compound (typically 1-5 µM), LPS (typically 100 ng/mL), Poly(I:C) (typically 10-50 µg/mL), or R848 (typically 1-5 µg/mL) for 24-48 hours.
-
Cell Staining: Harvest the cells and wash them with FACS buffer (PBS containing 1% BSA and 0.05% sodium azide). Incubate the cells with fluorescently labeled antibodies specific for CD11c, MHC class II, CD40, CD80, and CD86 for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells again and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on the CD11c-positive population to analyze the expression of maturation markers on DCs.
ELISA for Cytokine Quantification
-
Sample Collection: After stimulating BMDCs as described above, collect the culture supernatants and centrifuge to remove any cells or debris.
-
ELISA Procedure: Use commercially available ELISA kits for the quantification of murine IL-12p70, IL-6, and TNF-α. Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, incubating with detection antibody and enzyme conjugate, and developing the colorimetric reaction.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizing the Mechanisms
Diagrams are provided below to illustrate the key biological pathways and experimental procedures involved in the validation of this compound's effects.
Caption: TLR9 signaling pathway initiated by this compound in dendritic cells.
Caption: Experimental workflow for DC maturation and analysis.
A Comparative Analysis of ODN 2007 Across Diverse Animal Models: An Immunostimulatory Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Oligodeoxynucleotide (ODN) 2007, a Class B CpG ODN, is a synthetic, single-stranded DNA molecule that serves as a potent immunostimulant by mimicking microbial DNA.[1] Its mechanism of action is centered on the activation of Toll-like Receptor 9 (TLR9), an endosomal receptor primarily expressed in B cells and plasmacytoid dendritic cells (pDCs).[1] This interaction triggers a signaling cascade that culminates in a robust, Th1-dominated immune response, making ODN 2007 a subject of extensive research as a vaccine adjuvant, an immunomodulator for infectious diseases, and a therapeutic agent in cancer and allergic models.[1][2][3][4]
This guide provides a comparative analysis of this compound's performance across various preclinical animal models, presenting key quantitative data, detailed experimental protocols, and visual representations of its underlying signaling pathway and experimental application.
Mechanism of Action: The TLR9 Signaling Pathway
This compound functions by engaging TLR9 within the endosomes of immune cells. This binding event initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF-7.[1][5] This results in the production of a variety of pro-inflammatory cytokines and Type I interferons, which orchestrate the subsequent innate and adaptive immune responses.[1][3]
Performance in Infectious Disease Models
This compound has demonstrated significant protective effects against bacterial and viral pathogens in diverse animal models, including fish, chickens, and sheep. Its immunostimulatory properties enhance the host's innate and adaptive immune responses, leading to reduced pathogen load and improved survival.
Table 1: Efficacy of this compound in Infectious Disease Animal Models
| Animal Model | Pathogen | Key Outcomes & Quantitative Data | Reference |
| Zebrafish | Vibrio traumaticus | Cumulative mortality was 15.0% in the this compound group vs. 42.1% in the control group. | [2] |
| Zebrafish | Vibrio vulnificus | Survival rate was 85% in the this compound-treated group vs. 57.9% in the PBS-treated group. | [6] |
| Chicken | In vitro (Macrophage) | Significantly induced interferon (IFN)-γ and IFN-β expression at concentrations of 1 or 5 µg/mL. | [2] |
| Sheep | N/A (Antiviral state) | Subcutaneous injection induced a dose-dependent increase in serum levels of the antiviral effector molecule, 2'5'-A synthetase. | [7] |
Experimental Protocols: Infectious Disease
-
Zebrafish (Vibrio traumaticus Study)
-
Animal Model: Adult zebrafish.[2]
-
Treatment: A single intraperitoneal injection of 1 μg of this compound.[2]
-
Challenge: Fish were infected with Vibrio traumaticus FJ03-X2.[2]
-
Endpoint: Cumulative mortality was recorded. Gene expression analysis of intestinal immune-related genes was also performed.[2]
-
-
Sheep (Antiviral State Induction Study)
-
Animal Model: Sheep.[7]
-
Treatment: Subcutaneous injection of this compound. Some studies included formulation in Emulsigen to enhance the response.[7]
-
Endpoint: Serum levels of 2'5'-A synthetase were measured as an indicator of an antiviral state. Immunohistochemical staining of the injection site was performed to assess cellular infiltration. Lymph node cells were stimulated in vitro to measure IFN-α and IFN-γ secretion.[7]
-
Performance in Cancer Immunotherapy Models
In oncology, this compound is investigated for its ability to convert "cold" tumors into "hot," immune-responsive tumors.[] By activating TLR9, it stimulates dendritic cells (DCs), enhances natural killer (NK) cell and cytotoxic T lymphocyte (CTL) activity, and promotes the secretion of Th1-polarizing cytokines like IL-12.[3][9]
Table 2: Efficacy of this compound in Cancer Animal Models
| Animal Model | Cancer Type | Key Outcomes & Quantitative Data | Reference |
| Mouse | HPV 16 E7-associated tumor | DC pulsed with E7 protein + ODN resulted in significantly more IL-12 production compared to E7 or ODN alone. This co-stimulation led to enhanced tumor protection and dramatically induced CTL responses. | [3] |
| Mouse | B16BL6 Melanoma & EL4 Lymphoma | Treatment with a novel CpG ODN (KSK-CpG) prolonged survival span, reduced the number of tumor nodules, and augmented NK cell and CTL cytotoxicity. | [9] |
| Mouse | Her-2/neu+ tumors | Intratumoral injections of CpG-ODN induced tumor rejection in both young and old tolerant mice by activating APCs, CD4/CD8 T cells, NK cells, and reducing T-regs in the tumor microenvironment. |
Experimental Protocols: Cancer Immunotherapy
-
Mouse (HPV E7-associated Tumor Study)
-
Animal Model: C57BL/6 mice.[3]
-
Immunization: Mice were immunized intraperitoneally with 5 x 10⁵ bone marrow-derived dendritic cells (DCs) that were pulsed in vitro with E7 oncoprotein, ODN, or both. Immunizations were given at week 0 and week 2.[3]
-
Tumor Challenge: Three weeks after the final immunization, mice were challenged subcutaneously with 5 x 10⁴ or 2 x 10⁵ TC-1 tumor cells.[3]
-
Endpoint: Tumor growth was monitored over time. Splenocytes were analyzed for IFN-γ production to assess CD4+ and CD8+ T-cell responses.[3]
-
Performance in Allergic Disease Models
This compound and other CpG ODNs are explored as therapeutic agents for allergic diseases like asthma and atopic dermatitis. The core strategy is to shift the immune response from a Th2-dominant profile (associated with allergy) to a Th1-dominant profile, which can suppress allergic inflammation.[4][10]
Table 3: Efficacy of this compound in Allergic Disease Animal Models
| Animal Model | Disease Model | Key Outcomes & Quantitative Data | Reference |
| Mouse (NC/Nga) | Atopic Dermatitis | Intravenous injection of CpG ODN-treated DCs led to a significant improvement in AD symptoms and a decrease in serum IgE levels. Skin histology showed decreased IL-4 expression. | [10] |
| Mouse (BALB/c) | Ragweed-induced Asthma | Administration of CpG ODN 48h before allergen challenge diminished eosinophil recruitment, decreased allergen-specific IgE-producing cells, and increased the IFN-γ to IL-4 ratio. Effects were sustained for at least 6 weeks. | [4] |
| Mouse (C57BL/6) | OVA-induced Asthma | Subcutaneous treatment with a liposomal formulation co-encapsulating ovalbumin (OVA) and CpG ODN suppressed airway inflammation, reduced IL-5 levels, and decreased OVA-specific IgE and IgG1 antibodies while increasing OVA-specific IgG2c. | [11] |
Experimental Protocols: Allergic Disease
-
Mouse (Atopic Dermatitis Study)
-
Animal Model: NC/Nga mice, a model for atopic dermatitis.[10]
-
Cell Preparation: Bone marrow-derived dendritic cells (BMDCs) were isolated and cultured with GM-CSF and IL-4. The DCs were then treated with CpG ODN for 2 days, which resulted in increased IL-12 production.[10]
-
Treatment: The CpG ODN-treated DCs were injected intravenously into the NC/Nga mice.[10]
-
Endpoint: Clinical symptoms of atopic dermatitis were scored. Serum IgE levels were measured, and skin biopsies were analyzed for IL-4 and TARC expression.[10]
-
-
Mouse (Asthma Long-Term Prevention Study)
-
Animal Model: BALB/c mice sensitized to ragweed allergen.[4]
-
Treatment: A single administration of CpG ODN was given 48 hours before an allergen challenge.[4]
-
Endpoint: Airway inflammation (eosinophil recruitment), allergen-specific IgE levels, and the ratio of IFN-γ to IL-4 secreting cells were measured. Bronchial hyperresponsiveness was assessed 6 weeks post-treatment.[4]
-
General Experimental Workflow
The application of this compound in preclinical animal models typically follows a structured workflow, from animal model selection and treatment administration to immunological and pathological analysis.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CpG-ODN-stimulated dendritic cells act as a potent adjuvant for E7 protein delivery to induce antigen-specific antitumour immunity in a HPV 16 E7-associated animal tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long term prevention of allergic lung inflammation in a mouse model of asthma by CpG oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CpG Oligodeoxynucleotides for Anticancer Monotherapy from Preclinical Stages to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 9. Cancer immunotherapeutic effects of novel CpG ODN in murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of dendritic cells treated with CpG ODN on atopic dermatitis of Nc/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allergen-Specific Immunotherapy With Liposome Containing CpG-ODN in Murine Model of Asthma Relies on MyD88 Signaling in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ODN 2007: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory materials like ODN 2007 is a critical component of maintaining a safe and compliant workspace. While specific disposal protocols for this compound, a Class B CpG oligonucleotide, are not explicitly outlined by manufacturers, general safety data sheets (SDS) for synthetic oligonucleotides classify them as non-hazardous.[1] Therefore, disposal procedures should align with standard laboratory practices for non-hazardous chemical waste, adhering to local, state, and federal regulations.[2]
This guide provides essential, step-by-step procedural information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: To prevent skin contact.
-
Safety glasses: To protect from potential splashes.
-
Laboratory coat: To protect clothing and skin.
In the event of a spill, the area should be evacuated and ventilated. The spilled material can be swept up, placed in a designated bag, and held for waste disposal.[2] After the material has been collected, the spill site should be thoroughly washed.[2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the disposal of this compound in solid (lyophilized) and liquid (solubilized) forms.
1. Waste Classification and Segregation:
-
Determine if your institution or local regulations have specific requirements for the disposal of synthetic oligonucleotides.
-
Segregate this compound waste from other laboratory waste streams such as biohazardous waste, sharps, and hazardous chemical waste.[3]
2. Disposal of Solid this compound (Lyophilized Powder):
-
Small Quantities: For trace amounts of solid this compound, such as that remaining in an empty vial, the container can often be disposed of in the regular laboratory trash.
-
Bulk Quantities: Unused or excess solid this compound should be collected in a clearly labeled, sealed container. The label should include the name of the compound ("this compound" or "Synthetic Oligonucleotide, Non-Hazardous") and the date. This container can then be disposed of according to your institution's non-hazardous solid waste procedures.
3. Disposal of Liquid this compound (Solubilized):
-
Dilute Aqueous Solutions: Small volumes of dilute, aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is permitted by your institution and local wastewater regulations.[4][5] It is crucial to confirm this with your institution's Environmental Health and Safety (EHS) department.
-
Concentrated Solutions or Solutions with Hazardous Components: If the this compound is dissolved in a hazardous solvent (e.g., a flammable or toxic solvent), it must be treated as hazardous waste. In this case, collect the waste in a designated, properly labeled hazardous waste container for pickup by your institution's EHS department.
4. Decontamination of Labware:
-
Glassware and other lab equipment that has come into contact with this compound should be thoroughly rinsed with water. The rinsate can typically be disposed of down the drain.
-
Cleaned glassware can then be washed and reused or disposed of in the appropriate glass waste container.
Quantitative Data Summary
While no specific quantitative limits for the disposal of this compound have been established, general guidelines for the sewer disposal of non-hazardous laboratory chemicals can be referenced. These are often institution-specific.
| Waste Type | Disposal Method | Typical Institutional Limits (Example) |
| Dilute Aqueous Solutions | Sanitary Sewer | Up to 5 gallons per discharge |
| Water-Soluble Solids | Sanitary Sewer | Up to 1 kilogram, dissolved in water |
Note: These are example limits and must be verified with your institution's specific guidelines.[4]
Experimental Workflow & Signaling Pathway Diagrams
To further aid in operational clarity, the following diagrams illustrate the decision-making process for this compound disposal and its biological signaling pathway.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. sfasu.edu [sfasu.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling ODN 2007
This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of ODN 2007, a Class B CpG oligodeoxynucleotide. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and effective experimental execution.
Personal Protective Equipment (PPE)
When handling this compound, standard laboratory personal protective equipment is required to minimize exposure and ensure personal safety.
Recommended PPE:
-
Lab Coat: A standard laboratory coat should be worn to protect street clothes from contamination.
-
Gloves: Disposable, powder-free gloves (e.g., nitrile or latex) are mandatory to prevent skin contact.
-
Safety Glasses: Safety glasses with side shields or goggles must be worn to protect the eyes from potential splashes of this compound solutions.
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
Storage of Lyophilized Powder:
-
Upon receipt, store the lyophilized this compound powder at -20°C.
-
The lyophilized product is stable for at least one year when stored correctly.[1]
Preparation of Stock Solution:
-
Reconstitution: To prepare a stock solution, it is recommended to use sterile, endotoxin-free physiological water or a suitable buffer (e.g., PBS). For example, adding 500 µl of endotoxin-free water to 1 mg of this compound will yield a 2 mg/ml stock solution.[1]
-
Dissolving: Gently vortex or pipette the solution up and down to ensure the lyophilized powder is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the oligonucleotide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Storage of Reconstituted Solution:
-
Store the aliquoted stock solution at -20°C.
-
The reconstituted solution is stable for at least six months when stored properly.[1]
-
Before use in cell culture, it is recommended to filter-sterilize the working solution through a 0.22 µm filter.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical and biological waste.
-
Unused Solutions: Unused or expired this compound solutions should be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as biohazardous or chemical waste, depending on the nature of the experiment.
-
Consult Safety Officer: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Quantitative Data
The following table summarizes key quantitative parameters for the use of this compound in experimental settings.
| Parameter | Value | Cell Type/System | Reference |
| Working Concentration (In Vitro) | 1 - 10 µg/mL | Chicken Macrophages | [2] |
| 2 µg/mL | Newborn Lamb & Adult Sheep PBMCs | [3] | |
| 0 - 5 µM | Human Macrophage U937 Cells | [4] | |
| In Vivo Administration | 1 µg (intraperitoneal injection) | Zebrafish | [2] |
| Storage Temperature (Lyophilized) | -20°C | N/A | [1] |
| Storage Temperature (Reconstituted) | -20°C | N/A | [1] |
| Stability (Lyophilized) | 1 year | N/A | [1] |
| Stability (Reconstituted) | 6 months | N/A | [1] |
Experimental Protocols
In Vitro Stimulation of Bovine Peripheral Blood Mononuclear Cells (PBMCs) with this compound
This protocol outlines a general procedure for stimulating bovine PBMCs with this compound to assess immune responses, such as B-cell proliferation and cytokine secretion.[5]
Materials:
-
Bovine Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
96-well cell culture plates
-
CO₂ incubator
-
Assay-specific reagents (e.g., for proliferation assays like BrdU or cytokine ELISAs)
Procedure:
-
Isolate Bovine PBMCs: Isolate PBMCs from fresh bovine blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration. Seed the cells in a 96-well plate at a desired density (e.g., 2 x 10⁵ cells/well).
-
Prepare this compound Working Solution: Dilute the this compound stock solution to the desired final concentration in complete RPMI-1640 medium. A typical working concentration is around 5 µM.
-
Cell Stimulation: Add the prepared this compound working solution to the appropriate wells of the cell culture plate. Include negative control wells (medium only) and potentially a positive control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for the desired period (e.g., 24-72 hours, depending on the endpoint being measured).
-
Analysis: Following incubation, analyze the cell response. This can include:
-
Proliferation Assays: Measure B-cell proliferation using methods such as BrdU incorporation or CFSE dilution.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of cytokines of interest (e.g., IFN-γ) using an ELISA or a multiplex bead array.
-
Mandatory Visualizations
Caption: TLR9 signaling pathway activated by this compound.
Caption: Experimental workflow for in vitro cell stimulation with this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of CpG-ODN-Induced TLR9 Signaling Inhibited by Interleukin-37 in U937 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monocytes are required for optimum in vitro stimulation of bovine peripheral blood mononuclear cells by non-methylated CpG motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
